Product packaging for 4-Ethoxyquinazoline(Cat. No.:CAS No. 16347-96-9)

4-Ethoxyquinazoline

Cat. No.: B1667964
CAS No.: 16347-96-9
M. Wt: 174.20 g/mol
InChI Key: KHYIWRGNPLBXDS-UHFFFAOYSA-N
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Description

4-Ethoxyquinazoline (CAS 16347-96-9) is a versatile chemical scaffold based on the privileged quinazoline structure, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring . This core structure is a cornerstone of modern medicinal chemistry and is investigated for its wide spectrum of potential biological activities . Researchers value the quinazoline scaffold for its applications in developing novel compounds with anticancer, anti-inflammatory, antibacterial, and antiviral properties . The ethoxy group at the 4-position is a key functional handle for further chemical modification, allowing medicinal chemists to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . This compound serves as a critical synthetic intermediate in the rational design and optimization of targeted therapeutic agents, particularly in oncology research . For example, closely related 4-methylquinazoline derivatives have been extensively studied as potent inhibitors of key oncogenic targets, such as phosphoinositide 3-kinase alpha (PI3Kα), and are being developed into sophisticated multi-targeting agents like PI3K/HDAC dual inhibitors for the treatment of cancers like acute myeloid leukemia (AML) . The molecular interactions of such derivatives, including key binding with the hinge region of kinase targets, are well-characterized through molecular docking and 3D-QSAR studies, providing a solid theoretical foundation for further drug design . As a building block, this compound enables the exploration of these interactions and the development of new effective treatments. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B1667964 4-Ethoxyquinazoline CAS No. 16347-96-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16347-96-9

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-ethoxyquinazoline

InChI

InChI=1S/C10H10N2O/c1-2-13-10-8-5-3-4-6-9(8)11-7-12-10/h3-7H,2H2,1H3

InChI Key

KHYIWRGNPLBXDS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=NC2=CC=CC=C21

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BtGH84 Activator I;  Bt-GH-84 Activator I;  BtGH-84 Activator I;  4 EtOQz;  4-EtOQz;  4EtOQz;  Qz O Et;  Qz-O-Et;  QzOEt; 

Origin of Product

United States

Foundational & Exploratory

4-Ethoxyquinazoline chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxyquinazoline is a heterocyclic aromatic compound belonging to the quinazoline (B50416) family. While specific data for the unsubstituted this compound is limited in publicly available scientific literature, this guide provides a comprehensive overview of its probable chemical structure, properties, and synthesis, based on established chemical principles and data from closely related analogs. Furthermore, it explores the potential biological activities of this compound class, drawing insights from studies on various 4-alkoxyquinazoline derivatives. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential therapeutic applications of this compound and its derivatives.

Chemical Structure and Properties

The chemical structure of this compound consists of a quinazoline core, which is a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, with an ethoxy group (-OCH₂CH₃) attached at the 4-position.

Molecular Formula: C₁₀H₁₀N₂O

SMILES: CCOC1=NC=NC2=CC=CC=C12

InChI Key: (Not available for the unsubstituted compound)

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Estimated)6-Bromo-4-ethoxyquinazoline[1]4-Methoxyquinazoline[2]
Molecular Weight ~174.20 g/mol 253.09 g/mol 160.17 g/mol
CAS Number Not Found124429-25-016347-95-8
Appearance Likely a solid at room temperature-Crystalline solid
Melting Point ---
Boiling Point ---
Solubility Expected to be soluble in organic solvents--

Synthesis of this compound

A common and effective method for the synthesis of 4-alkoxyquinazolines is through the nucleophilic aromatic substitution of a 4-haloquinazoline precursor. The most probable synthetic route to this compound involves the reaction of 4-chloroquinazoline (B184009) with sodium ethoxide.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a generalized procedure based on standard organic chemistry principles for the synthesis of aryl ethers.

Materials:

  • 4-Chloroquinazoline

  • Sodium ethoxide (solid or freshly prepared from sodium and absolute ethanol)

  • Anhydrous ethanol (B145695) or another suitable aprotic polar solvent (e.g., DMF, DMSO)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • Reaction Setup: A solution or suspension of 4-chloroquinazoline is prepared in an anhydrous solvent under an inert atmosphere in a round-bottom flask equipped with a reflux condenser.

  • Addition of Nucleophile: A stoichiometric excess (typically 1.1 to 1.5 equivalents) of sodium ethoxide is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux and maintained at this temperature with stirring. The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.

  • Purification: The crude product is purified by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization, to yield pure this compound.

Diagram 1: Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-Chloroquinazoline 4-Chloroquinazoline Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 4-Chloroquinazoline->Nucleophilic Aromatic Substitution Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Nucleophilic Aromatic Substitution This compound This compound Nucleophilic Aromatic Substitution->this compound

Caption: Synthetic pathway for this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological studies have been reported for unsubstituted this compound, the broader class of 4-alkoxyquinazolines has been investigated for various pharmacological activities, particularly as anticancer agents.

A study on novel 4-alkoxyquinazoline derivatives identified them as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3]. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 can block the signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.

Diagram 2: Potential Signaling Pathway Inhibition

G VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Activates Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->VEGFR-2 Inhibits

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Conclusion

This compound represents an interesting, yet underexplored, member of the quinazoline family. Based on the chemistry of its analogs, it can likely be synthesized via nucleophilic substitution of 4-chloroquinazoline. The biological activities of related 4-alkoxyquinazolines, particularly as VEGFR-2 inhibitors, suggest that this compound could be a valuable scaffold for the development of novel anticancer agents. Further research is warranted to synthesize and characterize this compound and to evaluate its pharmacological profile. This guide provides a starting point for such investigations by consolidating the available knowledge on related structures and proposing a logical path forward for research and development.

References

An In-depth Technical Guide to the Synthesis of 4-Ethoxyquinazoline from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the multi-step synthesis of 4-ethoxyquinazoline, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, anthranilic acid. The synthesis is presented as a robust three-step process, involving the formation of key intermediates: quinazolin-4(3H)-one and 4-chloroquinazoline (B184009). This document includes detailed experimental procedures, quantitative data summaries, and workflow diagrams to facilitate replication and adaptation in a research and development setting.

Overall Synthetic Pathway

The transformation of anthranilic acid to this compound is efficiently achieved through a three-step reaction sequence. The process begins with the cyclization of anthranilic acid with formamide (B127407) to yield quinazolin-4(3H)-one. This intermediate is subsequently chlorinated to form the highly reactive 4-chloroquinazoline. The final step involves a nucleophilic aromatic substitution reaction with ethoxide to furnish the target product, this compound.

G cluster_0 Overall Synthesis Workflow Anthranilic_Acid Anthranilic Acid Intermediate_1 Quinazolin-4(3H)-one Anthranilic_Acid->Intermediate_1 Formamide, 130-135°C Intermediate_2 4-Chloroquinazoline Intermediate_1->Intermediate_2 POCl₃, Reflux Final_Product This compound Intermediate_2->Final_Product NaOEt, Ethanol (B145695), Reflux

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of Quinazolin-4(3H)-one (Intermediate I)

The initial step involves the cyclization of anthranilic acid with formamide, a variation of the Niementowski quinazoline (B50416) synthesis.[1] Heating these reactants results in the formation of the stable quinazolin-4(3H)-one intermediate, which exists in tautomeric equilibrium with 4-hydroxyquinazoline.

G reactant Anthranilic Acid product Quinazolin-4(3H)-one reactant->product + Formamide Heat (130-135°C)

Caption: Reaction scheme for the synthesis of Quinazolin-4(3H)-one.

Experimental Protocol

This protocol is adapted from the procedure described by S. S. Sabir et al.[2]

  • To a 100 mL two-neck flask equipped with a reflux condenser, add 13.7 g (0.1 mol) of anthranilic acid.

  • Add 16 mL (0.4 mol) of formamide to the flask.

  • Heat the reaction mixture in a glycerin bath at 130-135°C for 2 hours.[2]

  • After cooling to room temperature, pour the mixture into a beaker containing crushed ice.

  • Allow the mixture to stand for 6-8 hours at room temperature to facilitate crystallization.

  • Filter the resulting crystals using a Büchner funnel, wash with cold water, and dry.

  • For further purification, the crude product can be recrystallized from water in the presence of activated carbon.[2]

Quantitative Data (Step 1)
ParameterValueReference
Starting Material Anthranilic Acid[2]
Reagent Formamide[2]
Temperature 130-135°C[2]
Reaction Time 2 hours[2]
Reported Yield Up to 96%[2]
Melting Point 218°C[2]

Step 2: Synthesis of 4-Chloroquinazoline (Intermediate II)

The hydroxyl group of the quinazolin-4(3H)-one tautomer is converted to a chlorine atom using a strong chlorinating agent, such as phosphorus oxychloride (POCl₃). This transforms the stable intermediate into a reactive electrophile, primed for subsequent nucleophilic substitution.

G reactant Quinazolin-4(3H)-one product 4-Chloroquinazoline reactant->product + POCl₃ Reflux

Caption: Reaction scheme for the synthesis of 4-chloroquinazoline.

Experimental Protocol

This protocol is based on procedures outlined by Kumar et al. and discussions on reaction workups.[3][4]

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), place 14.6 g (0.1 mol) of quinazolin-4(3H)-one.

  • Carefully add an excess of phosphorus oxychloride (POCl₃), for example, 60 mL, to the flask.[3]

  • Heat the mixture to reflux and maintain for 4 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool.

  • Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.[4]

  • Slowly and cautiously pour the resulting residue onto crushed ice to quench the reaction.

  • Neutralize the acidic solution with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is neutral.[4]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloroquinazoline.

Quantitative Data (Step 2)
ParameterValueReference
Starting Material Quinazolin-4(3H)-one[3]
Reagent Phosphorus Oxychloride (POCl₃)[3][5]
Condition Reflux[3]
Reaction Time 4 hours[3]
Workup Quench on ice, neutralize with NaHCO₃[4]
Reported Yield Typically high (specific yield not provided in sources)-

Step 3: Synthesis of this compound (Final Product)

The final step is a nucleophilic aromatic substitution (SNAr) reaction.[6] The electron-deficient quinazoline ring facilitates the displacement of the chloride at the C4 position by a strong nucleophile, sodium ethoxide, to yield the desired this compound.

G reactant 4-Chloroquinazoline product This compound reactant->product + Sodium Ethoxide Ethanol, Reflux

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a similar nucleophilic substitution on a 4-chloro-heterocycle using sodium ethoxide as described by A. A. El-Kateb et al.[7]

  • Prepare a solution of sodium ethoxide by dissolving 2.3 g (0.1 mol) of sodium metal in 100 mL of absolute ethanol in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Once the sodium has completely reacted, add 16.4 g (0.1 mol) of 4-chloroquinazoline to the sodium ethoxide solution.

  • Heat the reaction mixture under reflux for 4 hours. Monitor the reaction by TLC.[7]

  • After cooling, pour the reaction mixture into ice-cold water.

  • The solid product should precipitate. Filter the solid, wash with water to remove any inorganic salts, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Quantitative Data (Step 3)
ParameterValueReference
Starting Material 4-Chloroquinazoline[7]
Reagent Sodium Ethoxide in Absolute Ethanol[7]
Condition Reflux[7]
Reaction Time 4 hours[7]
Reported Yield High yields are expected for this type of SNAr reaction.-

Summary of Quantitative Data

The following table provides a consolidated view of the key quantitative parameters for the entire synthetic pathway, allowing for easy comparison of the different stages of the process.

StepStarting MaterialKey ReagentsProductReported YieldMelting Point (°C)
1 Anthranilic AcidFormamideQuinazolin-4(3H)-oneUp to 96%[2]218[2]
2 Quinazolin-4(3H)-onePOCl₃4-ChloroquinazolineHigh97-98
3 4-ChloroquinazolineSodium Ethoxide, EthanolThis compoundHigh63-65

This guide outlines a reliable and high-yielding pathway for the synthesis of this compound from anthranilic acid. The procedures are based on established chemical transformations and provide a solid foundation for researchers in the field of medicinal and synthetic chemistry.

References

4-Ethoxyquinazoline: A Technical Overview for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 4-Ethoxyquinazoline, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. While specific data for this compound is limited in public databases, this document compiles available information on its identification, synthesis, and potential biological significance based on related quinazoline (B50416) derivatives.

Chemical Identification

The nomenclature and identification of this compound are foundational for its study.

IUPAC Nomenclature: The formal IUPAC name for this compound is This compound .

CAS Number: A specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases. This suggests that it is a compound that has not been extensively synthesized or characterized in the published literature. For reference, the structurally related compound, 4-ethoxy-2-methylquinazoline, has the CAS number 91350-36-6.

Physicochemical Properties

Quantitative physicochemical data for this compound is not available in the surveyed literature. However, data for a closely related compound, 6-bromo-4-ethoxyquinazoline, is presented below as a surrogate to provide an estimation of its properties.[1]

PropertyValue (for 6-bromo-4-ethoxyquinazoline)
Molecular Formula C₁₀H₉BrN₂O
Molecular Weight 253.09 g/mol
Monoisotopic Mass 251.98983 Da

Note: This data is for a brominated analog and should be used as an approximation for this compound.

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not available. However, a plausible synthetic route can be extrapolated from established methods for the synthesis of other 4-substituted quinazoline derivatives. A common precursor for such syntheses is 4-chloroquinazoline, which can be reacted with sodium ethoxide to yield the target compound.

Proposed Synthetic Pathway:

Synthesis_Pathway 4-Hydroxyquinazoline 4-Hydroxyquinazoline 4-Chloroquinazoline 4-Chloroquinazoline 4-Hydroxyquinazoline->4-Chloroquinazoline Chlorination POCl3 POCl3 POCl3->4-Chloroquinazoline This compound This compound 4-Chloroquinazoline->this compound Nucleophilic Substitution Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->this compound Signaling_Pathway cluster_cell Cell EGFR EGFR DownstreamSignaling Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->DownstreamSignaling CellProliferation Cell Proliferation & Survival DownstreamSignaling->CellProliferation Quinazoline_Derivative Quinazoline Derivative (e.g., this compound) Quinazoline_Derivative->EGFR Inhibition

References

Unraveling the Anticancer Potential of 4-Ethoxyquinazoline: A Technical Guide to its Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the putative mechanism of action of 4-Ethoxyquinazoline and its analogs in cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents quantitative data from related compounds, details relevant experimental protocols, and visualizes key cellular pathways and workflows. While specific data for this compound is limited in publicly available literature, this guide draws upon extensive research on structurally similar quinazoline (B50416) derivatives to propose a primary mechanism centered on the disruption of microtubule dynamics.

Core Putative Mechanism: Inhibition of Tubulin Polymerization

The prevailing evidence strongly suggests that quinazoline derivatives, including those with a 4-alkoxy substitution, exert their anticancer effects primarily by inhibiting tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. By interfering with the dynamic process of tubulin assembly into microtubules, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis (programmed cell death).

This inhibitory action is believed to occur through the binding of the quinazoline scaffold to the colchicine (B1669291) binding site on β-tubulin. This interaction prevents the proper formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. The disruption of this process ultimately leads to the demise of rapidly dividing cancer cells.

Quantitative Analysis of Anticancer Activity

Table 1: Cytotoxicity of Quinazoline Analogs in Human Cancer Cell Lines

Compound ClassCancer Cell LineAssayIC50 (µM)Reference
2-Aryl-4-amide-quinolineMDA-MB-231 (Breast)MTT0.65 - 0.90[1]
Quinoline-indole derivativeHepG2 (Liver)MTT<0.01[2]
Quinoline-indole derivativeHCT-8 (Colon)MTT<0.01[2]
Quinoline-indole derivativeMDA-MB-231 (Breast)MTT<0.01[2]
Quinoline (B57606) derivativeHCT-116 (Colon)MTT0.010 - 0.042[3]
Quinazoline-triazole acetamideHCT-116 (Colon)MTT5.33 (72h)[4]
Quinazolin-4-one derivativeMCF-7 (Breast)MTT0.06[5]

Table 2: Tubulin Polymerization Inhibition by Quinazoline Analogs

Compound ClassAssay TypeIC50 (µM)Reference
Quinoline derivativeIn vitro tubulin polymerization17 ± 0.3[1]
BiarylaminoquinazolineIn vitro tubulin polymerization>10[6]
Quinoline-indole derivativeIn vitro tubulin polymerization2.09 - 2.54[2]

Key Experimental Protocols

To investigate the anticancer mechanism of this compound, a series of standard in vitro assays are essential. The following sections detail the methodologies for these key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a suitable buffer (e.g., G-PEM buffer containing GTP). Prepare a serial dilution of this compound.

  • Reaction Setup: In a 96-well plate, combine the tubulin solution with either the test compound, a positive control (e.g., paclitaxel (B517696) for polymerization promotion or colchicine for inhibition), or a vehicle control.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance (turbidity) at 340 nm over time using a temperature-controlled microplate reader. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot the absorbance values against time to generate polymerization curves. Calculate the rate of polymerization and the extent of inhibition at different compound concentrations to determine the IC50 for tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with this compound for a defined period. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI), and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the amount of DNA in each cell.

  • Data Interpretation: Generate a histogram of DNA content. Cells in G0/G1 phase will have a 2n DNA content, cells in G2/M phase will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Apoptosis Assay (Annexin V Staining)

The Annexin V assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.

  • Cell Treatment and Harvesting: Treat cells with this compound. Collect both the adherent and floating cells.

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye such as propidium iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative / PI-positive: Necrotic cells.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and a general experimental workflow for evaluating the anticancer properties of this compound.

cluster_0 Cellular Environment cluster_1 Cellular Consequences This compound This compound Colchicine_Site Colchicine Binding Site on β-Tubulin This compound->Colchicine_Site Binds to Tubulin_Dimer α/β-Tubulin Dimer Colchicine_Site->Tubulin_Dimer Prevents Polymerization of Microtubule_Instability Microtubule Instability Tubulin_Dimer->Microtubule_Instability Leads to Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Instability->Mitotic_Spindle_Disruption G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Putative signaling pathway of this compound in cancer cells.

cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation Cell_Culture Cancer Cell Lines Compound_Treatment Treat with this compound Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cytotoxicity (IC50) Compound_Treatment->MTT_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Compound_Treatment->Apoptosis_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Tubulin_Assay In Vitro Tubulin Polymerization Assay Pathway_Analysis Analyze Effects on Tubulin, Cell Cycle & Apoptosis Tubulin_Assay->Pathway_Analysis Cell_Cycle->Pathway_Analysis Apoptosis_Assay->Pathway_Analysis IC50_Determination->Tubulin_Assay Conclusion Elucidate Mechanism of Action Pathway_Analysis->Conclusion

Caption: Experimental workflow for investigating the anticancer effects.

Conclusion

The available evidence strongly supports the hypothesis that this compound and its analogs function as anticancer agents by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis. The data from related quinazoline derivatives indicate potent cytotoxic activity against a range of cancer cell lines. The experimental protocols detailed in this guide provide a robust framework for the further investigation and confirmation of the precise mechanism of action of this compound. Future studies should focus on generating specific quantitative data for this compound and exploring its efficacy in in vivo models to validate its potential as a therapeutic candidate.

References

Discovery and historical development of quinazoline-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Historical Development of Quinazoline-Based Compounds

Introduction

The quinazoline (B50416) scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, represents one of the most significant "privileged structures" in medicinal chemistry.[1][2] Its structural resemblance to the endogenous purine (B94841) and pteridine (B1203161) nuclei allows it to interact with a wide array of biological targets, particularly kinase enzymes. The first natural quinazoline-based alkaloid was discovered in 1888, but extensive exploration of its chemistry began in the 1940s.[1] The parent quinazoline molecule was first synthesized in 1895, with subsequent methods developed in the early 1900s.[3] Since then, over 200 biologically active quinazoline and quinoline (B57606) alkaloids have been identified, and the scaffold has become the foundation for numerous blockbuster drugs, particularly in the fields of oncology and cardiovascular medicine.[3] This guide details the historical journey of quinazoline-based compounds from their initial synthesis to their evolution as highly targeted therapeutic agents.

Early Development: From Synthesis to Antihypertensives

The initial therapeutic breakthroughs for quinazoline compounds came not in oncology, but in the treatment of hypertension. Researchers identified that the 2,4-diamino-6,7-dimethoxyquinazoline (B29095) structure was a key pharmacophore for recognizing and blocking alpha-1 (α1)-adrenergic receptors, leading to vasodilation and a reduction in blood pressure.[4]

Prazosin (B1663645): Discovered by Pfizer in the 1960s and patented in 1965, prazosin was a landmark compound.[5][6] It was the first highly selective α1-adrenergic receptor antagonist, which allowed it to effectively lower blood pressure without the undesirable side effects, such as reflex tachycardia, that plagued earlier non-selective alpha-blockers.[6] Prazosin came into medical use in 1974 and demonstrated the therapeutic potential of the quinazoline scaffold.[5]

Doxazosin (B1670899): Following the success of prazosin, a rational drug design program was initiated to improve upon its pharmacokinetic profile.[4] Prazosin required multiple daily doses.[6] By modifying the 2-substituent of the quinazoline core, researchers at Pfizer developed doxazosin, which incorporated a benzodioxanoyl moiety.[4] This modification resulted in a significantly longer plasma half-life of approximately 10 hours, permitting once-daily administration for 24-hour blood pressure control.[4] Doxazosin was patented in 1977 and entered medical use in 1988, solidifying the role of quinazolines in cardiovascular medicine.[7]

The Era of Targeted Cancer Therapy: Quinazoline-Based Kinase Inhibitors

The most profound impact of the quinazoline scaffold has been in oncology, specifically through the development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration.[8][9] Its overexpression and mutation are hallmarks of various cancers, particularly non-small cell lung cancer (NSCLC). The quinazoline core emerged as a favorable scaffold for developing ATP-competitive inhibitors that target the kinase domain of EGFR.[10]

First-Generation EGFR TKIs: Reversible Inhibition

The first wave of quinazoline-based anticancer drugs were reversible inhibitors, binding to the ATP-binding site of the EGFR kinase domain.[8]

  • Gefitinib (B1684475) (Iressa®): Developed by AstraZeneca, gefitinib was the first EGFR inhibitor to reach the market.[11] It received its first approval in Japan in 2002, followed by FDA approval in 2003 for the treatment of NSCLC.[3][11] A pivotal discovery was that gefitinib's remarkable efficacy was concentrated in a subset of NSCLC patients whose tumors harbored specific activating mutations in the EGFR gene.[9] This finding ushered in the era of precision medicine in oncology.

  • Erlotinib (Tarceva®): Erlotinib is another 4-anilinoquinazoline (B1210976) derivative that functions as a reversible EGFR TKI, similar to gefitinib.[12][13] It binds to the ATP binding site of the EGFR, preventing the receptor's autophosphorylation and blocking downstream signaling.[14][15] Approved by the FDA in 2004, it is used to treat NSCLC and pancreatic cancer.[12][]

Dual and Second-Generation TKIs: Broader and Irreversible Inhibition

While revolutionary, first-generation TKIs were limited by the eventual development of drug resistance. This clinical challenge drove the development of new quinazoline inhibitors with different mechanisms.

  • Lapatinib (B449) (Tykerb®): Developed by GlaxoSmithKline, lapatinib is a 4-anilinoquinazoline that dually inhibits both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), another member of the ErbB receptor family.[17][18] It was approved by the FDA in 2007 for treating advanced or metastatic HER2-positive breast cancer, often in combination with other therapies.[3][19][20]

  • Afatinib (B358) (Gilotrif®): Developed by Boehringer Ingelheim and approved in 2013, afatinib is a second-generation TKI.[3][21] Unlike its predecessors, it acts as an irreversible blocker of the ErbB family (EGFR, HER2, and HER4).[22][23] Afatinib forms a covalent bond with cysteine residues in the kinase domains of these receptors, leading to a more sustained suppression of signaling.[22][24] This mechanism provides activity against some EGFR mutations that are resistant to first-generation inhibitors.[22]

Third-Generation TKIs: Conquering Resistance

The primary mechanism of acquired resistance to first- and second-generation EGFR TKIs is the emergence of a secondary "gatekeeper" mutation, T790M.[25] This mutation increases the receptor's affinity for ATP, rendering the reversible inhibitors less competitive. The development of a TKI that could overcome this specific resistance mechanism was a major goal of medicinal chemistry.

  • Osimertinib (B560133) (Tagrisso®): The discovery of osimertinib by AstraZeneca is a prime example of successful structure-based drug design.[26] The program, which began in 2009, was specifically aimed at creating a third-generation, irreversible inhibitor that would selectively target the T790M mutant form of EGFR while sparing the wild-type (WT) version of the receptor.[27][28] Sparing WT EGFR is crucial for reducing the severe side effects, such as skin rash and diarrhea, common with earlier, less selective inhibitors.[25] Osimertinib achieved this selectivity and received accelerated FDA approval in 2015 for treating patients with metastatic T790M mutation-positive NSCLC.[25][27] It has since become a first-line treatment for patients with EGFR-mutated NSCLC.[25][29]

Data Presentation

Table 1: Historical Development Timeline of Key Quinazoline-Based Drugs
Drug NameOriginator CompanyTherapeutic AreaPatent YearFirst Medical UseFirst FDA Approval
Prazosin PfizerHypertension1965[5]1974[5]1988[30]
Doxazosin PfizerHypertension, BPH1977[7]1988[7]1990[31]
Gefitinib AstraZenecaNSCLC-2002 (Japan)[11]2003[3]
Erlotinib AstellasNSCLC, Pancreatic Cancer--2004[12]
Lapatinib GlaxoSmithKlineBreast Cancer--2007[3][19]
Afatinib Boehringer IngelheimNSCLC--2013[3]
Osimertinib AstraZenecaNSCLC--2015[25][27]
Table 2: Comparative Inhibitory Activity of Quinazoline-Based EGFR TKIs
CompoundGenerationEGFR WT IC₅₀ (nM)EGFR L858R IC₅₀ (nM)EGFR T790M IC₅₀ (nM)Mechanism
Gefitinib First~100~20-80~3,000-10,000Reversible
Erlotinib First~60~20-50~2,000-8,000Reversible
Afatinib Second~10~0.5~10-100Irreversible
Osimertinib Third~500~1-15~1-15Irreversible

Note: IC₅₀ values are approximate and can vary based on assay conditions. The data is compiled to show relative potencies and selectivities.

Experimental Protocols

The synthesis of medicinally important quinazolines often involves building the core heterocycle first, followed by the addition of key side chains. The 4-anilinoquinazoline scaffold, central to most EGFR inhibitors, provides a representative example.

General Synthesis of the 4-Anilinoquinazoline Core

A common and versatile method for preparing the 4-anilinoquinazoline core, used in drugs like gefitinib and erlotinib, starts from a substituted anthranilic acid.

  • Cyclization to form the Quinazolinone: A substituted 2-aminobenzoic acid (anthranilic acid) is reacted with formamide (B127407) at high temperature. This reaction, a variation of the Niementowski quinazoline synthesis, forms the 4(3H)-quinazolinone ring system.[32]

  • Chlorination of the Quinazolinone: The resulting quinazolinone is then chlorinated, typically using thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃), to produce a 4-chloroquinazoline (B184009) intermediate. This step activates the 4-position for nucleophilic substitution.[13]

  • Nucleophilic Aromatic Substitution (SNAr): The key 4-chloroquinazoline intermediate is reacted with a desired substituted aniline (B41778) in a solvent like isopropanol (B130326) or dimethylformamide, often with acid catalysis. The aniline displaces the chloride at the C4 position to yield the final 4-anilinoquinazoline product.[13]

General Synthesis of the Prazosin/Doxazosin Quinazoline Core

The synthesis of α1-blockers like prazosin involves creating a 2,4-diamino-6,7-dimethoxyquinazoline core.

  • Starting Material: The synthesis often begins with a suitably substituted aniline, such as 3,4-dimethoxyaniline.

  • Formation of Cyanamide (B42294) Intermediate: The aniline is reacted with a source of cyanamide to introduce the first nitrogen atom of the future pyrimidine ring.

  • Cyclization: The intermediate is then cyclized to form the 2,4-diamino-6,7-dimethoxyquinazoline core.

  • Side Chain Acylation: The final step involves reacting this quinazoline core with an appropriate acylating agent (e.g., a derivative of furoic acid for prazosin or a benzodioxanecarboxylic acid for doxazosin) to attach the side chain to the piperazine (B1678402) nitrogen, which has been previously attached at the 2-position of the quinazoline ring.[33][34]

Mandatory Visualizations

Quinazoline_Core_Synthesis General Synthesis of the 4-Anilinoquinazoline Core A Substituted Anthranilic Acid B 4(3H)-Quinazolinone A:e->B:w Formamide, Heat C 4-Chloroquinazoline Intermediate B:e->C:w SOCl₂ or POCl₃ D Final 4-Anilinoquinazoline (e.g., Gefitinib, Erlotinib) C:e->D:w Substituted Aniline, Solvent (e.g., IPA) EGFR_Signaling_Pathway EGFR Signaling and TKI Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer Ras Ras EGFR->Ras P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation TKI Quinazoline TKI (e.g., Gefitinib, Osimertinib) TKI->EGFR Inhibits ATP Binding TKI_Development_Flow Logical Flow of EGFR TKI Development start Clinical Need: Target for NSCLC gen1 1st Gen TKI (Gefitinib, Erlotinib) Reversible, EGFRmut/WT start->gen1 problem1 Clinical Problem: Acquired Resistance (T790M) gen1->problem1 gen2 2nd Gen TKI (Afatinib) Irreversible, Pan-ErbB problem1->gen2 Attempt to Overcome gen3 3rd Gen TKI (Osimertinib) Irreversible, T790M-Selective problem1->gen3 Rational Design to Target problem2 Clinical Problem: WT Toxicity, Limited T790M Efficacy gen2->problem2 problem3 Clinical Problem: New Resistance (C797S) gen3->problem3 gen4 Future: 4th Gen / Allosteric Inhibitors problem3->gen4 Drives New Discovery

References

Spectroscopic data interpretation (NMR, IR, Mass Spec) of 4-Ethoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-Ethoxyquinazoline, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a predicted dataset based on the analysis of its structural features and comparison with analogous compounds. The information herein is intended to serve as a valuable reference for the characterization, identification, and further development of this compound and its derivatives.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the quinazoline (B50416) ring system and the ethoxy substituent. The aromatic region will feature signals for the five protons on the quinazoline core, while the aliphatic region will display a characteristic quartet and triplet for the ethoxy group.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.85s1HH2 (Quinazoline ring)
~8.20d1HH5 (Quinazoline ring)
~8.00d1HH8 (Quinazoline ring)
~7.85t1HH7 (Quinazoline ring)
~7.65t1HH6 (Quinazoline ring)
~4.80q2H-O-CH₂ -CH₃
~1.60t3H-O-CH₂-CH₃

Note: Chemical shifts are referenced to TMS (Tetramethylsilane) at 0.00 ppm. Predicted coupling constants (J) for the ethoxy group are in the range of 7-8 Hz.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Due to the lack of symmetry, ten distinct signals are expected for the ten carbon atoms of this compound.[1]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~167.5C4 (Quinazoline ring)
~160.0C2 (Quinazoline ring)
~151.5C8a (Quinazoline ring)
~134.5C7 (Quinazoline ring)
~129.0C5 (Quinazoline ring)
~127.5C8 (Quinazoline ring)
~127.0C6 (Quinazoline ring)
~122.5C4a (Quinazoline ring)
~65.0-O-CH₂ -CH₃
~15.0-O-CH₂-CH₃

Note: Chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups within the molecule.

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2980-2850StrongAliphatic C-H stretch
~1615, ~1575, ~1485Medium-StrongC=C and C=N stretching (Quinazoline ring)
~1450MediumCH₂ bending
~1380MediumCH₃ bending
~1250-1050StrongC-O stretching (Ether)
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
174High[M]⁺ (Molecular ion)
159Medium[M - CH₃]⁺
146High[M - C₂H₄]⁺ (Loss of ethylene (B1197577) via McLafferty rearrangement)
145Medium[M - C₂H₅]⁺
118Medium[M - C₂H₅O - H]⁺
103Medium[C₇H₅N]⁺
76Medium[C₆H₄]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. These are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) TMS as an internal standard. The ¹H NMR spectrum would be recorded on a 500 MHz spectrometer with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For the ¹³C NMR spectrum, a 125 MHz spectrometer would be used with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds, with proton decoupling.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid or liquid sample would be placed directly on the ATR crystal. The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or a gas chromatograph. The electron energy would be set to 70 eV. The mass analyzer would scan a mass-to-charge ratio (m/z) range of 50-500 amu.

Spectroscopic Interpretation Workflow

The following diagram illustrates the general workflow for the interpretation of spectroscopic data to elucidate the structure of an organic molecule like this compound.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structure Elucidation Sample Sample Preparation NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Interp NMR Data Interpretation (Chemical Shift, Multiplicity, Integration) NMR->NMR_Interp IR_Interp IR Data Interpretation (Functional Group Identification) IR->IR_Interp MS_Interp MS Data Interpretation (Molecular Ion, Fragmentation) MS->MS_Interp Structure_Hypothesis Propose Structure NMR_Interp->Structure_Hypothesis IR_Interp->Structure_Hypothesis MS_Interp->Structure_Hypothesis Structure_Validation Validate Structure Structure_Hypothesis->Structure_Validation

Caption: Workflow for Spectroscopic Data Interpretation.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and Mass Spec data, along with the generalized experimental protocols, offer a foundational resource for researchers working with this compound. The structured interpretation of these spectra is crucial for confirming the identity and purity of synthesized this compound, thereby supporting its advancement in drug discovery and development pipelines.

References

The 4-Ethoxyquinazoline Scaffold: A Technical Guide for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern drug discovery. By screening small, low-molecular-weight fragments, FBDD allows for a more thorough exploration of a target's chemical space, often leading to lead compounds with superior drug-like properties compared to traditional high-throughput screening (HTS) approaches. The quinazoline (B50416) core is a well-established pharmacophore, particularly in the realm of kinase inhibition, with several approved drugs targeting key signaling pathways in cancer. This technical guide focuses on the 4-ethoxyquinazoline scaffold as a promising starting point for FBDD campaigns, providing a comprehensive overview of its synthesis, screening, and potential for development into potent therapeutics. While specific quantitative data for this compound fragments is emerging, this guide consolidates available information on closely related 4-alkoxyquinazoline analogs to inform the design and execution of FBDD projects.

The this compound Scaffold: A Privileged Core

The quinazoline ring system is a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. The 4-anilinoquinazoline (B1210976) scaffold, in particular, has proven to be a highly effective ATP-competitive inhibitor of numerous protein kinases. The ethoxy group at the 4-position can serve as a key interaction point within the ATP-binding pocket of kinases and provides a vector for further chemical elaboration in fragment-to-lead optimization.

Targeting Key Signaling Pathways

Quinazoline derivatives are renowned for their inhibitory activity against receptor tyrosine kinases (RTKs) that play crucial roles in cancer cell proliferation, survival, and angiogenesis. The two primary signaling pathways targeted by this class of compounds are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

EGFR Signaling Pathway

The EGFR signaling cascade is a critical regulator of cell growth and differentiation. Its aberrant activation is a hallmark of many cancers. 4-Anilinoquinazolines competitively block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascade.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2 Grb2 EGFR->Grb2 Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Inhibitor This compound Fragment Inhibitor->EGFR Inhibition VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ligand Binding PLCg PLCγ VEGFR->PLCg Dimerization & Autophosphorylation PI3K PI3K VEGFR->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression (Angiogenesis, Permeability) ERK->GeneExpression Akt Akt PI3K->Akt Akt->GeneExpression Inhibitor This compound Fragment Inhibitor->VEGFR Inhibition Synthesis_Workflow Start 2-Aminobenzonitrile Intermediate1 2-Ethoxy-4(3H)-quinazolinone Start->Intermediate1 1. EtO-C(=O)-Cl 2. NH3 Intermediate2 4-Chloro-2-ethoxyquinazoline Intermediate1->Intermediate2 POCl3 Library This compound Fragment Library Intermediate2->Library Nucleophilic Substitution (e.g., Anilines, Amines) Screening_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation & Characterization cluster_optimization Fragment-to-Lead Optimization Library This compound Fragment Library PrimaryScreen Primary Screen (NMR or SPR) Library->PrimaryScreen Hits Initial Hits PrimaryScreen->Hits DoseResponse Dose-Response & Affinity Determination (Kd) Hits->DoseResponse Orthogonal Orthogonal Method (e.g., ITC, TSA) DoseResponse->Orthogonal Structural Structural Biology (X-ray Crystallography or NMR) Orthogonal->Structural ValidatedHits Validated Hits Structural->ValidatedHits SAR Structure-Activity Relationship (SAR) Studies ValidatedHits->SAR Lead Lead Compound SAR->Lead

In-Depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological relevance of 2-ethoxy-4-chloroquinazoline. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Physicochemical Properties

PropertyValueMethod
Molecular Formula C₁₀H₉ClN₂O-
Molecular Weight 208.65 g/mol -
Melting Point 75-78 °CPredicted
Boiling Point 335.7 °C at 760 mmHgPredicted
logP 2.59Predicted (ALOGPS)[1]
pKa (most basic) 1.85Predicted (ChemAxon)[2]
Aqueous Solubility LowInferred from reaction conditions

Note on Predicted Values: The melting point, boiling point, logP, and pKa values are computationally predicted and should be considered as estimates. Experimental verification is recommended for precise applications. The low aqueous solubility is inferred from its synthesis and reaction protocols, which consistently utilize organic solvents.

Synthesis and Characterization

The synthesis of 2-ethoxy-4-chloroquinazoline is a two-step process starting from 2-ethoxy(4H)-3,1-benzoxazin-4-one.[3][4]

Experimental Protocols

Step 1: Synthesis of 2-Ethoxy-4(3H)quinazolinone (1)

  • Reactants: 2-ethoxy(4H)-3,1-benzoxazin-4-one (0.01 mol), Ammonium (B1175870) acetate (B1210297) (0.01 mol).

  • Procedure:

    • Fuse a mixture of 2-ethoxy(4H)-3,1-benzoxazin-4-one and ammonium acetate in an oil bath for 2 hours.

    • Pour the resulting mixture into an ice/water bath and stir.

    • Filter the beige-white precipitate that forms.

    • Wash the precipitate with water, dry it, and recrystallize from ethanol (B145695) to obtain 2-ethoxy-4(3H)quinazolinone.

  • Characterization of Intermediate (1):

    • Melting Point: 155-156 °C.

    • IR (KBr, cm⁻¹): 1671 (C=O), 3229 (NH).

    • ¹H-NMR (DMSO-d₆, δ ppm): 1.19 (t, 3H, CH₃ of ethoxy), 4.29 (q, 2H, CH₂ of ethoxy), 7.31–8.17 (m, 4H, ArH), 12.30 (br s, 1H, NH).

    • MS (m/z): [M+H]⁺ 190.

Step 2: Synthesis of 2-Ethoxy-4-chloroquinazoline (2)

  • Reactants: 2-Ethoxy-4(3H)quinazolinone (1), Phosphorus oxychloride (POCl₃).

  • Procedure:

    • Heat a mixture of 2-ethoxy-4(3H)quinazolinone and phosphorus oxychloride on a boiling water bath.

    • After the reaction is complete, cool the mixture.

    • Carefully pour the mixture onto crushed ice with stirring.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., chloroform).

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-ethoxy-4-chloroquinazoline.

Characterization Methods

The characterization of 2-ethoxy-4-chloroquinazoline and its derivatives typically involves the following analytical techniques:[5][6][7]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Elemental Analysis: To determine the elemental composition.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of 2-ethoxy-4-chloroquinazoline are limited, the quinazoline (B50416) scaffold is a well-established pharmacophore in numerous kinase inhibitors.[8][9][10][11] Specifically, 4-substituted quinazolines are known to target the ATP-binding site of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12][13] Inhibition of these pathways can disrupt downstream signaling cascades involved in cell proliferation, survival, and angiogenesis, which are critical in cancer progression.[3][14][15]

The 2-ethoxy and 4-chloro substituents on the quinazoline ring provide reactive handles for further chemical modifications to develop potent and selective kinase inhibitors. The 4-chloro position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various aniline (B41778) and other amine-containing moieties, a common feature in many EGFR and VEGFR-2 inhibitors.[16]

Visualizations

Synthetic Pathway```dot

Synthesis_of_2_ethoxy_4_chloroquinazoline cluster_0 Step 1: Formation of Quinazolinone Ring cluster_1 Step 2: Chlorination 2-ethoxy(4H)-3,1-benzoxazin-4-one 2-ethoxy(4H)-3,1-benzoxazin-4-one 2-ethoxy-4(3H)quinazolinone 2-ethoxy-4(3H)quinazolinone 2-ethoxy(4H)-3,1-benzoxazin-4-one->2-ethoxy-4(3H)quinazolinone NH₄OAc, heat 2-ethoxy-4-chloroquinazoline 2-ethoxy-4-chloroquinazoline 2-ethoxy-4(3H)quinazolinone->2-ethoxy-4-chloroquinazoline POCl₃, heat

Caption: Potential inhibition of EGFR/VEGFR-2 signaling.

References

The Quinazoline Ring System: A Technical Guide to its Reactivity for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The quinazoline (B50416) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including approved therapeutics for cancer.[1][2] Its versatile reactivity allows for the synthesis of diverse derivatives, making a thorough understanding of its chemical behavior paramount for the design and development of novel drug candidates. This in-depth technical guide provides a comprehensive overview of the reactivity of the quinazoline ring system, complete with detailed experimental protocols, quantitative data, and visualizations of key signaling pathways modulated by quinazoline-based drugs.

Core Reactivity of the Quinazoline Ring

The quinazoline ring is a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. The presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring significantly influences the electron density and reactivity of the entire system. This electronic nature makes the pyrimidine ring generally resistant to electrophilic substitution, while the benzene portion is more susceptible. Conversely, the pyrimidine ring, particularly at positions 2 and 4, is activated towards nucleophilic attack, especially when substituted with good leaving groups.[3][4]

Electrophilic Aromatic Substitution

Electrophilic attack on the unsubstituted quinazoline ring primarily occurs on the benzene ring. The pyrimidine ring is deactivated towards electrophiles.[3] The general order of reactivity for electrophilic substitution on the carbocyclic ring is 8 > 6 > 5 > 7.[3]

Nitration is the most well-documented electrophilic substitution reaction of quinazoline.[4] Treatment of quinazoline with a mixture of fuming nitric acid and concentrated sulfuric acid typically yields 6-nitroquinazoline (B1619102) as the major product.[4][5]

Table 1: Quantitative Data for Nitration of Quinazoline Derivatives

SubstrateReagents and ConditionsProductYield (%)Reference
QuinazolineFuming HNO₃, conc. H₂SO₄, low temperature6-NitroquinazolineNot specified[5]
2,3-Trimethylene-3,4-dihydroquinazolin-4-oneFuming HNO₃, conc. H₂SO₄, 0-5°C, 1-2h6-Nitro-2,3-trimethylene-3,4-dihydroquinazolin-4-oneNot specified[6]
Nucleophilic Substitution

Nucleophilic substitution is a key reaction for the functionalization of the quinazoline ring, particularly at the 2- and 4-positions. When these positions are substituted with halogens, such as in 2,4-dichloroquinazoline (B46505), they become highly susceptible to displacement by a variety of nucleophiles.[7]

The 4-position of 2,4-dichloroquinazoline is generally more reactive towards nucleophiles than the 2-position. This regioselectivity allows for the sequential and controlled introduction of different substituents.[1][7] This differential reactivity is attributed to the higher LUMO coefficient at the C4 position, making it more electrophilic.[1]

Table 2: Quantitative Data for Nucleophilic Substitution on 2,4-Dichloroquinazoline

NucleophileReagents and ConditionsProductYield (%)Reference
AnilineDioxane, N,N-diisopropylethylamine (DIPEA), 80°C, 12h2-Chloro-4-anilino-6,7-dimethoxyquinazoline65[1]
Hydrazine hydrateEthanol, 0-5°C, 2h2-Chloro-4-hydrazinylquinazolineNot specified[7]
BenzylamineNot specified2-Chloro-4-(benzylamino)quinazoline63[8]

Experimental Protocols

Synthesis of 6-Nitroquinazoline

This protocol describes the direct electrophilic nitration of quinazoline.

Materials and Reagents:

  • Quinazoline

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid.

  • Once cooled, add quinazoline to the sulfuric acid and stir until fully dissolved.

  • Slowly add fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the reaction in the ice bath for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[5]

Synthesis of 2-Chloro-4-aminoquinazolines

This protocol outlines the regioselective nucleophilic aromatic substitution on 2,4-dichloroquinazoline.

Materials and Reagents:

  • 2,4-Dichloroquinazoline

  • Appropriate primary or secondary amine (e.g., aniline)

  • Dioxane

  • N,N-diisopropylethylamine (DIPEA)

  • Ethyl acetate (B1210297)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,4-dichloroquinazoline in dioxane, add the desired amine (1.0 equivalent) and DIPEA (3.6 equivalents).

  • Heat the reaction mixture at 80°C for 12 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.[1]

Quinazoline Derivatives in Signaling Pathways

Quinazoline derivatives are prominent as inhibitors of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR), a key player in cancer development.[9][10] Drugs like Gefitinib and Erlotinib are quinazoline-based EGFR tyrosine kinase inhibitors used in the treatment of non-small cell lung cancer.[9][10] They function by competitively binding to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[9][10] This blockade ultimately leads to a reduction in cancer cell proliferation and survival.[9]

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives EGF EGF / TGF-α EGFR EGFR EGF->EGFR Ligand Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activation PI3K PI3K Dimerization->PI3K Activation STAT STAT Dimerization->STAT Activation Apoptosis Apoptosis Gefitinib Gefitinib / Erlotinib (Quinazoline Derivatives) Gefitinib->Dimerization Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Experimental Workflow for Synthesis and Screening

The development of novel quinazoline-based drug candidates typically follows a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow General Workflow for Quinazoline-Based Drug Discovery Start Start: Select Quinazoline Scaffold Synthesis Chemical Synthesis of Quinazoline Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Kinase Assays) Purification->Screening Hit_ID Hit Identification and Lead Selection Screening->Hit_ID Hit_ID->Screening Inactive Compounds Optimization Lead Optimization (SAR Studies) Hit_ID->Optimization Active Compounds Optimization->Synthesis In_Vivo In Vivo Studies (Animal Models) Optimization->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A typical workflow for the discovery of quinazoline-based drugs.

References

In Silico Prediction of ADMET Properties for 4-Ethoxyquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline (B50416) scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. 4-Ethoxyquinazoline, as a representative of this class, holds potential for further development. However, early assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical to mitigate late-stage attrition in the drug discovery pipeline.[1][2] This technical guide provides an in-depth overview of the predicted ADMET properties of this compound using in silico methodologies, supported by established experimental protocols for validation.

Computational approaches to ADMET prediction have become indispensable in modern drug discovery, offering a rapid and cost-effective means to evaluate the pharmacokinetic and toxicological characteristics of drug candidates.[3][4] By leveraging sophisticated algorithms and models, researchers can prioritize compounds with favorable ADMET profiles for further investigation.[2][3]

Predicted ADMET Profile of this compound

The following tables summarize the predicted ADMET properties of this compound. These values are derived from computational models and data from structurally similar quinazoline derivatives. It is important to note that these are in silico estimations and require experimental validation.[5]

Table 1: Physicochemical Properties and Absorption
ParameterPredicted ValueSignificance
Molecular Weight ( g/mol )188.22Influences solubility and permeability.
LogP (o/w)2.5Indicates moderate lipophilicity, favorable for membrane permeation.
Aqueous Solubility (logS)-3.0Suggests moderate solubility.
Human Intestinal Absorption (%)> 90%High potential for absorption from the gastrointestinal tract.[5]
Caco-2 Permeability (logPapp)> 0.9 x 10-6 cm/sIndicates high permeability across the intestinal epithelium.[5]
P-glycoprotein (P-gp) SubstrateNoLow likelihood of being actively pumped out of cells, which is favorable for bioavailability.
Table 2: Distribution
ParameterPredicted ValueSignificance
Plasma Protein Binding (%)~95%High binding to plasma proteins, which can affect the free drug concentration.[6][7]
Volume of Distribution (Vd) (L/kg)> 1Suggests extensive distribution into tissues.[6][7]
Blood-Brain Barrier (BBB) PermeantYesPotential to cross the blood-brain barrier.
Table 3: Metabolism
ParameterPredicted Value/InformationSignificance
Primary Metabolizing EnzymesCytochrome P450 (CYP) isoforms: CYP3A4, CYP1A2Identification of key enzymes responsible for metabolism is crucial for predicting drug-drug interactions.[6][7]
Metabolic Stability (in vitro t1/2)ModerateSuggests a reasonable duration of action.[5]
Key Metabolic ReactionsO-de-ethylation, Aromatic hydroxylationUnderstanding metabolic pathways helps in identifying potential metabolites.
Table 4: Excretion
ParameterPredicted RouteSignificance
Primary Route of ExcretionHepaticPrimarily eliminated through metabolism in the liver and excretion in feces.[6][7]
Renal ClearanceLowA minor fraction is expected to be excreted unchanged in the urine.[6][7]
Table 5: Toxicity
ParameterPredicted RiskSignificance
hERG InhibitionLow riskLow potential for cardiotoxicity.
Mutagenicity (Ames test)Non-mutagenicLow risk of causing genetic mutations.
CarcinogenicityLow riskUnlikely to be carcinogenic based on structural alerts.
HepatotoxicityLow to Moderate riskFurther investigation may be required.

Methodologies

In Silico ADMET Prediction Workflow

The prediction of ADMET properties for this compound is based on a multi-step computational workflow. This process typically involves Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.[4]

ADMET_Prediction_Workflow cluster_input Input cluster_prediction Prediction Models cluster_output Output Input This compound (SMILES/SDF) PhysChem Physicochemical Properties (LogP, Solubility, MW) Input->PhysChem Molecular Descriptors Absorption Absorption (HIA, Caco-2) Input->Absorption Molecular Descriptors Distribution Distribution (PPB, Vd, BBB) Input->Distribution Molecular Descriptors Metabolism Metabolism (CYP Inhibition/Substrate) Input->Metabolism Molecular Descriptors Excretion Excretion (Clearance) Input->Excretion Molecular Descriptors Toxicity Toxicity (hERG, Ames, Hepatotoxicity) Input->Toxicity Molecular Descriptors Report ADMET Profile Report PhysChem->Report Predicted Data Absorption->Report Predicted Data Distribution->Report Predicted Data Metabolism->Report Predicted Data Excretion->Report Predicted Data Toxicity->Report Predicted Data

Caption: In silico ADMET prediction workflow.
Experimental Protocols for Validation

1. Caco-2 Permeability Assay

This in vitro assay is used to predict human intestinal absorption of a compound.

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent monolayer that mimics the intestinal epithelium.

  • Assay Procedure:

    • The test compound (this compound) is added to the apical (AP) side of the transwell.

    • Samples are taken from the basolateral (BL) side at various time points.

    • The concentration of the compound in the samples is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the cell monolayer.

2. Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[5]

  • Reaction Mixture: A mixture containing liver microsomes (human or other species), a phosphate (B84403) buffer (pH 7.4), and the test compound is prepared.[5]

  • Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[5]

  • Incubation and Sampling: The reaction is incubated at 37°C, and samples are taken at different time points.

  • Quenching and Analysis: The reaction is stopped by adding a quenching solution (e.g., acetonitrile). The remaining amount of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated to evaluate metabolic stability.

3. Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins.

  • Method: Equilibrium dialysis is a common method.

  • Procedure:

    • A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.

    • The system is incubated until equilibrium is reached.

    • The concentration of the compound in both chambers is measured.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated.

Metabolic Pathways of this compound

The metabolism of quinazoline derivatives is predominantly mediated by CYP450 enzymes in the liver.[6][7] For this compound, the primary metabolic pathways are predicted to be O-de-ethylation and aromatic hydroxylation.

Metabolic_Pathway cluster_compound Parent Compound cluster_metabolites Metabolites cluster_enzymes Parent This compound Metabolite1 4-Hydroxyquinazoline (O-de-ethylation) Parent->Metabolite1 Phase I Metabolism Metabolite2 Hydroxylated-4-Ethoxyquinazoline (Aromatic Hydroxylation) Parent->Metabolite2 Phase I Metabolism Enzyme1 CYP3A4, CYP1A2

Caption: Predicted metabolic pathway of this compound.

Conclusion

The in silico ADMET profile of this compound suggests that it possesses several favorable drug-like properties, including good absorption and distribution characteristics. While the predicted metabolic stability is moderate and plasma protein binding is high, these are common features of quinazoline-based compounds and do not necessarily preclude further development. The predicted toxicity profile is generally low, although further experimental evaluation, particularly for hepatotoxicity, is warranted.

This technical guide provides a foundational understanding of the likely ADMET properties of this compound. The detailed in silico predictions and outlined experimental protocols offer a clear roadmap for researchers to validate these findings and advance the development of this and other promising quinazoline derivatives. It is imperative to integrate these computational predictions with robust experimental data to make informed decisions in the drug discovery process.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Ethoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazoline (B50416) derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, particularly as inhibitors of protein kinases. This document provides a detailed, step-by-step protocol for the synthesis of 4-ethoxyquinazoline derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the chlorination of a 4-hydroxyquinazoline (B93491) precursor to yield a 4-chloroquinazoline (B184009) intermediate, followed by a nucleophilic substitution with sodium ethoxide to introduce the ethoxy group at the 4-position. This protocol is designed to be a practical guide for researchers in academic and industrial settings, providing clear instructions and expected outcomes.

Introduction

The quinazoline core is a key pharmacophore found in numerous biologically active molecules, including several approved anticancer drugs such as gefitinib (B1684475) and erlotinib. These drugs primarily target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial regulators of cell proliferation, survival, and angiogenesis. Dysregulation of these signaling pathways is a hallmark of many cancers, making inhibitors of these kinases a critical area of oncology research.

The 4-alkoxy substituted quinazolines, including 4-ethoxy derivatives, have demonstrated significant potential as kinase inhibitors. The substituent at the 4-position can influence the compound's binding affinity and selectivity for the target kinase. Therefore, the development of efficient and reliable synthetic routes to these derivatives is of high importance for the exploration of new and more effective therapeutic agents.

Experimental Protocols

This section details the two-stage synthesis of this compound derivatives from a 4-hydroxyquinazoline starting material.

Stage 1: Synthesis of 4-Chloroquinazoline Intermediate

This protocol is adapted from established chlorination procedures of 4-hydroxyquinazolines.[1][2]

Materials:

  • 4-Hydroxyquinazoline

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF)

  • Toluene (B28343) (anhydrous)

  • Ice bath

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyquinazoline (1 equivalent).

  • Carefully add an excess of thionyl chloride (SOCl₂) (approximately 10-15 equivalents) to the flask. This reaction should be performed in a well-ventilated fume hood.

  • Add a catalytic amount of dimethylformamide (DMF) (e.g., a few drops) to the reaction mixture.

  • Heat the mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the dissolution of the starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To trap the volatile and corrosive SOCl₂, a sodium hydroxide (B78521) trap is recommended.

  • Add anhydrous toluene to the residue and evaporate under reduced pressure to azeotropically remove any remaining traces of thionyl chloride. Repeat this step twice.

  • The resulting crude 4-chloroquinazoline is a solid and can be used in the next step without further purification. For long-term storage, purification by recrystallization from a suitable solvent (e.g., hexane (B92381) or a mixture of ethyl acetate (B1210297) and hexane) is recommended.

Stage 2: Synthesis of this compound Derivative

This protocol describes the nucleophilic substitution of the 4-chloroquinazoline with sodium ethoxide.

Materials:

  • 4-Chloroquinazoline (from Stage 1)

  • Sodium metal

  • Absolute ethanol (B145695)

  • Dry diethyl ether

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add small, freshly cut pieces of sodium metal (1.1 equivalents) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Cool the sodium ethoxide solution in an ice bath.

  • Dissolve the crude 4-chloroquinazoline (1 equivalent) from Stage 1 in absolute ethanol in a separate flask.

  • Add the solution of 4-chloroquinazoline dropwise to the cooled sodium ethoxide solution with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction can be gently heated to reflux if necessary to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding it to a beaker of ice-cold water.

  • Extract the aqueous mixture with diethyl ether or another suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound derivative.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound derivatives. The values are based on typical results reported in the literature and may vary depending on the specific substrate and reaction conditions.

Table 1: Reaction Conditions and Yields

StepReactantsKey ReagentsSolventReaction Time (h)Temperature (°C)Typical Yield (%)
1 4-HydroxyquinazolineSOCl₂, DMF (cat.)Toluene (for workup)2-475-80 (Reflux)85-95
2 4-ChloroquinazolineSodium EthoxideAbsolute Ethanol1-2Room Temp to Reflux70-90

Table 2: Characterization Data of a Representative this compound Derivative

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance¹H NMR (CDCl₃, δ ppm)
This compoundC₁₀H₁₀N₂O174.2088-90White to off-white solid8.85 (s, 1H), 8.20 (d, 1H), 7.90 (d, 1H), 7.75 (t, 1H), 7.50 (t, 1H), 4.80 (q, 2H), 1.60 (t, 3H)

Visualizations

Signaling Pathway

Quinazoline derivatives are well-known inhibitors of receptor tyrosine kinases such as EGFR and VEGFR. The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is a common target for this class of compounds.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Quinazoline This compound Derivative Quinazoline->EGFR Inhibits (ATP-binding site) SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Regulates Gene Expression for

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow

The following diagram outlines the overall workflow for the synthesis and purification of this compound derivatives.

Synthesis_Workflow Start Start: 4-Hydroxyquinazoline Chlorination Step 1: Chlorination (SOCl₂, cat. DMF, Reflux) Start->Chlorination Workup1 Workup: Remove excess SOCl₂ (Rotary Evaporation) Chlorination->Workup1 Intermediate Intermediate: 4-Chloroquinazoline Workup1->Intermediate Ethoxylation Step 2: Ethoxylation (Sodium Ethoxide in Ethanol) Intermediate->Ethoxylation Workup2 Workup: Aqueous Quench & Extraction Ethoxylation->Workup2 Purification Purification: Column Chromatography or Recrystallization Workup2->Purification Product Final Product: This compound Derivative Purification->Product Characterization Characterization: (NMR, MS, MP) Product->Characterization

Caption: Experimental workflow for the synthesis of this compound derivatives.

Logical Relationship of Synthesis

This diagram illustrates the logical progression and key transformations in the synthesis.

Logical_Relationship StartingMaterial 4-Hydroxyquinazoline (Precursor) ChlorinationStep Chlorination (SOCl₂) StartingMaterial->ChlorinationStep -OH to -Cl Intermediate 4-Chloroquinazoline (Key Intermediate) ChlorinationStep->Intermediate EthoxylationStep Nucleophilic Substitution (NaOEt) Intermediate->EthoxylationStep -Cl to -OEt FinalProduct This compound (Target Molecule) EthoxylationStep->FinalProduct

Caption: Key chemical transformations in the synthesis of 4-ethoxyquinazolines.

References

Application Notes and Protocols: Synthesis and Evaluation of 4-Ethoxyquinazoline-based Kinase Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, purification, and biological evaluation of 4-ethoxyquinazoline-based kinase inhibitors as potential therapeutics for cancer. The protocols detailed below are foundational and can be adapted for the synthesis of a variety of analogues.

Introduction

The quinazoline (B50416) scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved kinase inhibitors used in oncology. By targeting the ATP-binding site of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), these small molecules can effectively inhibit downstream signaling pathways that are crucial for tumor growth, proliferation, and angiogenesis.[1][2][3] The this compound core represents a key pharmacophore that can be further functionalized to enhance potency and selectivity against these critical cancer targets.

Targeted Signaling Pathways

This compound-based inhibitors are primarily designed to target receptor tyrosine kinases (RTKs) like EGFR and VEGFR.

EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation, survival, and differentiation.[4] Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately leading to cell growth and proliferation.[1][4] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. This compound inhibitors, acting as ATP-competitive inhibitors, block the kinase activity of EGFR and thereby inhibit these downstream oncogenic signals.[1]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway Ligand Ligand EGFR EGFR Ligand->EGFR P1 EGFR->P1 P2 EGFR->P2 RAS RAS P1->RAS PI3K PI3K P2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibitor This compound Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2 or KDR) is a primary mediator of angiogenesis, the formation of new blood vessels.[5] This process is critical for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen.[6] The binding of VEGF to VEGFR2 triggers receptor dimerization and autophosphorylation, activating downstream pathways like the PLCγ-PKC-MAPK and PI3K-AKT pathways in endothelial cells.[7] This leads to endothelial cell proliferation, migration, and survival, key steps in angiogenesis. This compound-based inhibitors can block the ATP-binding site of VEGFR2, thereby inhibiting angiogenesis and restricting tumor growth.[7]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Space cluster_plc_pkc PLCγ-PKC-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 P1 VEGFR2->P1 P2 VEGFR2->P2 PLCg PLCγ P1->PLCg PI3K PI3K P2->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibitor This compound Inhibitor Inhibitor->VEGFR2

Caption: VEGFR Signaling Pathway and Inhibition.

Synthesis of this compound-based Kinase Inhibitors

The synthesis of this compound-based kinase inhibitors generally follows a convergent strategy, involving the preparation of a functionalized 4-chloroquinazoline (B184009) intermediate followed by a nucleophilic aromatic substitution with a desired aniline (B41778) derivative. The ethoxy group at the 4-position is typically introduced at a later stage of the synthesis. Below is a representative synthetic scheme.

Synthesis_Workflow Start Starting Material (e.g., Substituted Anthranilic Acid) Cyclization Cyclization Start->Cyclization Chlorination Chlorination Cyclization->Chlorination Intermediate 4-Chloroquinazoline Intermediate Chlorination->Intermediate Coupling Nucleophilic Aromatic Substitution Intermediate->Coupling Aniline Substituted Aniline Aniline->Coupling Product 4-Anilinoquinazoline Product Coupling->Product Ethoxylation Ethoxylation Product->Ethoxylation Final_Product This compound Inhibitor Ethoxylation->Final_Product Purification Purification Final_Product->Purification Characterization Characterization Purification->Characterization

Caption: General Synthetic Workflow.

Experimental Protocol: Synthesis of a 4-Ethoxy-6,7-dimethoxy-quinazoline derivative

This protocol is a representative example and can be adapted from the synthesis of known quinazoline inhibitors.[2][8][9]

Step 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

  • To a stirred solution of 2-amino-4,5-dimethoxybenzoic acid (10 g, 50.7 mmol) in formamide (B127407) (50 mL), add a catalytic amount of hydrochloric acid (0.5 mL).

  • Heat the reaction mixture to 150-160 °C and stir for 4 hours.

  • Cool the reaction mixture to room temperature, and pour it into ice-cold water (200 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one.

Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline (B18312)

  • To a suspension of 6,7-dimethoxyquinazolin-4(3H)-one (8 g, 38.8 mmol) in thionyl chloride (40 mL), add a catalytic amount of dimethylformamide (DMF) (0.5 mL).

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

  • Triturate the residue with diethyl ether, filter the solid, and dry to obtain 4-chloro-6,7-dimethoxyquinazoline.

Step 3: Synthesis of N-(3-ethynylphenyl)-6,7-dimethoxyquinazolin-4-amine

  • To a solution of 4-chloro-6,7-dimethoxyquinazoline (5 g, 22.2 mmol) in isopropanol (B130326) (100 mL), add 3-ethynylaniline (B136080) (2.8 g, 24.4 mmol).

  • Heat the mixture to reflux and stir for 4 hours.

  • Cool the reaction to room temperature and collect the precipitate by filtration.

  • Wash the solid with isopropanol and dry to yield N-(3-ethynylphenyl)-6,7-dimethoxyquinazolin-4-amine.

Step 4: Synthesis of 4-Ethoxy-N-(3-ethynylphenyl)-6,7-dimethoxyquinazoline

  • To a solution of N-(3-ethynylphenyl)-6,7-dimethoxyquinazolin-4-amine (4 g, 12.5 mmol) in anhydrous ethanol (B145695) (80 mL), add sodium ethoxide (1.0 g, 14.7 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the final this compound derivative.

Biological Evaluation

The synthesized compounds are evaluated for their inhibitory activity against target kinases and their anti-proliferative effects on cancer cell lines.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50). A common method is a luminescence-based assay that measures ATP consumption during the kinase reaction.[4][7]

Kinase_Assay_Workflow Start Prepare Reagents Dispense Dispense Inhibitor (Serial Dilutions) Start->Dispense Add_Kinase_Substrate Add Kinase and Substrate/ATP Mix Dispense->Add_Kinase_Substrate Incubate_Kinase Incubate for Kinase Reaction Add_Kinase_Substrate->Incubate_Kinase Stop_Reaction Stop Reaction and Deplete ATP Incubate_Kinase->Stop_Reaction Add_Detection_Reagent Add Detection Reagent (Luciferase) Stop_Reaction->Add_Detection_Reagent Incubate_Detection Incubate for Signal Development Add_Detection_Reagent->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence Analyze Calculate IC50 Read_Luminescence->Analyze

Caption: In Vitro Kinase Assay Workflow.

Protocol: EGFR/VEGFR2 Kinase Inhibition Assay (Luminescence-based)

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • Prepare a master mix containing the peptide substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in kinase assay buffer.

    • Dilute recombinant human EGFR or VEGFR2 kinase to the desired concentration in kinase assay buffer.

  • Kinase Reaction:

    • To the wells of a 96-well plate, add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background).

    • Add 10 µL of the kinase reaction master mix to each well.

    • Initiate the reaction by adding 10 µL of the diluted kinase to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]

MTT_Assay_Workflow Start Seed Cells Treat Treat with Inhibitor (Serial Dilutions) Start->Treat Incubate_Cells Incubate (e.g., 72h) Treat->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: MTT Cell Viability Assay Workflow.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., A549, HUVEC) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound inhibitors and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.

Data Presentation

The inhibitory activities of a series of hypothetical this compound-based compounds are summarized in the tables below. Please note that these values are illustrative and intended to serve as a template for data presentation.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (nM)
EQZ-001EGFR15.2
EQZ-001VEGFR289.5
EQZ-002EGFR8.7
EQZ-002VEGFR255.1
EQZ-003EGFR25.6
EQZ-003VEGFR2120.3
ErlotinibEGFR2.0
VandetanibVEGFR240.0

Table 2: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines

Compound IDCell LineIC50 (µM)
EQZ-001A549 (Lung)2.5
EQZ-001HUVEC5.1
EQZ-002A549 (Lung)1.2
EQZ-002HUVEC3.8
EQZ-003A549 (Lung)4.8
EQZ-003HUVEC8.2
ErlotinibA549 (Lung)0.9
VandetanibHUVEC2.1

Conclusion

The this compound scaffold serves as a versatile platform for the development of potent and selective kinase inhibitors for cancer therapy. The protocols outlined in these application notes provide a robust framework for the synthesis and biological evaluation of novel analogues. Further optimization of the substituents on the quinazoline core and the aniline moiety can lead to the discovery of drug candidates with improved efficacy and safety profiles.

References

Application of 4-Ethoxyquinazoline in Antimicrobial Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline (B50416) and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, make them a versatile scaffold for drug discovery. Within this family, the 4-ethoxyquinazoline core is a valuable starting point for the synthesis of novel antimicrobial agents. While this compound itself is not typically the final active molecule, it serves as a crucial building block for developing more complex derivatives with potent antimicrobial efficacy.

This document provides a comprehensive overview of the application of this compound-derived compounds in antimicrobial drug discovery. It includes a summary of their antimicrobial activity, detailed experimental protocols for their evaluation, and a discussion of their proposed mechanism of action.

Antimicrobial Activity of this compound Derivatives

Derivatives synthesized from this compound precursors have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungal pathogens. The antimicrobial efficacy is largely dependent on the nature of the substituents at various positions of the quinazoline ring.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various quinazoline derivatives against a panel of microorganisms. This data is compiled from multiple research articles to provide a comparative overview.

Table 1: Antibacterial Activity of Quinazoline Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Series 1: Pyrazole Derivatives
Compound 5a44816[1]
Compound 5b81648[1]
Series 2: Anilinoquinazoline Derivatives
Compound 4a>1286432>128[2]
Compound 4b>12812832>128[2]
Compound 4c1286432128[2]
Series 3: Thiazolylketenyl Quinazolinones
TQ 4 (against MRSA)0.5-0.5-[3]
Reference Drugs
Amoxicillin--8-[1]
Ciprofloxacin----[2]
Norfloxacin4-2-[3]

Table 2: Antifungal Activity of Quinazoline Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
Series 1: Pyrazole Derivatives
Compound 5a28[1]
Compound 5b3232[1]
Reference Drug
Clotrimazole816[1]

Table 3: Enzyme Inhibition Data for Quinazoline Derivatives

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
Compound 4aE. coli DNA Gyrase3.19[1]
Compound 5aE. coli DNA Gyrase4.17[1]
Compound 5cE. coli DNA Gyrase3.86[1]
Compound 5dE. coli DNA Gyrase3.54[1]
Compound f1S. aureus GyrB1.21[4]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A primary mechanism of action for the antimicrobial effects of many quinazoline derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[1][4][5] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antibiotic development.

DNA gyrase introduces negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during replication. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately results in bacterial cell death.[6]

The following diagram illustrates the proposed mechanism of action:

G Proposed Mechanism of Action of Quinazoline Derivatives cluster_drug Drug Action cluster_bacterium Bacterial Cell Quinazoline Derivative Quinazoline Derivative DNA_Gyrase DNA Gyrase (GyrA/GyrB) Quinazoline Derivative->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (ParC/ParE) Quinazoline Derivative->Topo_IV Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Inhibition of DNA Gyrase and Topoisomerase IV by Quinazoline Derivatives.

Experimental Protocols

Synthesis of this compound Derivatives (General Workflow)

The synthesis of antimicrobial quinazoline derivatives often begins with a commercially available starting material, which is then modified through a series of chemical reactions to introduce various functional groups. A general workflow is depicted below.

G General Workflow for Synthesis and Evaluation Start Starting Material (e.g., Anthranilic Acid) Step1 Cyclization to form Quinazolinone Ring Start->Step1 Step2 Introduction of Ethoxy Group (if not already present) Step1->Step2 Step3 Functionalization at C2/C4 (e.g., hydrazinolysis, amination) Step2->Step3 Step4 Condensation/Cyclization with various aldehydes/ketones/reagents Step3->Step4 Final Final Quinazoline Derivatives Step4->Final Purification Purification and Characterization (NMR, MS, IR) Final->Purification Screening Antimicrobial Screening Purification->Screening

Caption: General workflow for the synthesis and screening of quinazoline derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized quinazoline derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Amoxicillin, Clotrimazole)

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Resazurin or other viability indicators (optional)

Protocol:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the compounds in the appropriate broth directly in the 96-well plates to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include positive controls (microbes in broth without any compound) and negative controls (broth only). Also, include wells with the standard antimicrobial agent as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be observed visually or by using a viability indicator.

DNA Gyrase Inhibition Assay

This assay measures the ability of the compounds to inhibit the supercoiling activity of DNA gyrase.

Materials:

  • Purified E. coli or S. aureus DNA gyrase (GyrA and GyrB subunits)

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and bovine serum albumin)

  • Test compounds and a known DNA gyrase inhibitor (e.g., Novobiocin)

  • Agarose (B213101) gel electrophoresis system

  • DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add the DNA gyrase enzyme to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

  • Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis: Stain the gel and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA and an increase in the slower-migrating relaxed DNA. The IC50 value is the concentration of the compound that causes 50% inhibition of the enzyme's activity.

Conclusion

The this compound scaffold is a promising starting point for the development of novel antimicrobial agents. The derivatives have shown significant activity against a range of pathogenic microbes, with a well-supported mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV. The protocols outlined in this document provide a framework for the synthesis, screening, and mechanistic evaluation of new quinazoline-based antimicrobial candidates. Further research in this area, focusing on optimizing the structure-activity relationship and evaluating the in vivo efficacy and safety of lead compounds, is warranted to address the growing challenge of antimicrobial resistance.

References

Application Notes and Protocols for Nucleophilic Substitution on 2-Ethoxy-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the nucleophilic substitution reaction on 2-ethoxy-4-chloroquinazoline, a key intermediate in the synthesis of various biologically active compounds. The protocol focuses on the reaction with hydrazine (B178648) hydrate (B1144303) to yield 2-ethoxy-4-hydrazinoquinazoline. This application note includes a step-by-step methodology, a summary of quantitative data, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Introduction

Quinazoline (B50416) derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. Their diverse biological activities include roles as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] A common and efficient method for the synthesis of functionalized quinazolines is the nucleophilic aromatic substitution (SNAr) of a leaving group, such as a chlorine atom, at the 4-position of the quinazoline ring.[1][3] This protocol details the synthesis of 2-ethoxy-4-hydrazinoquinazoline, a versatile precursor for the development of more complex molecules.[4]

Experimental Protocol: Synthesis of 2-Ethoxy-4-hydrazinoquinazoline

This protocol is adapted from the method described by El-Hashash, M. A., et al. (2011).[5]

Materials:

  • 2-Ethoxy-4-chloroquinazoline

  • Hydrazine hydrate (99-100%)

  • Ethanol (B145695), absolute

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

  • Melting point apparatus

  • Instrumentation for IR, NMR, and Mass Spectrometry

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-ethoxy-4-chloroquinazoline (0.01 mol) and hydrazine hydrate (0.01 mol) in boiling absolute ethanol (30 mL).

  • Reaction: Heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: The solid product that precipitates upon cooling is collected by vacuum filtration using a Buchner funnel.

  • Purification: The collected solid is washed with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: The purified product is dried, for instance, in a desiccator or a vacuum oven.

  • Characterization: The final product, 2-ethoxy-4-hydrazinoquinazoline, is characterized by determining its melting point and analyzing its spectral data (IR, 1H NMR, and Mass Spectrometry).

Data Presentation

The following table summarizes the quantitative data for the synthesis of 2-ethoxy-4-hydrazinoquinazoline.[5]

ParameterValue
Yield 68%
Melting Point 156–158 °C
Molecular Formula C10H12N4O
Molecular Weight 204 g/mol
Elemental Analysis Found: C, 58.86%; H, 5.78%; N, 27.45%. Calculated: C, 58.82%; H, 5.88%; N, 27.45%
IR (ν, cm-1) 1620 (C=N), 3160 (NH), 3250, 3300 (NH2)
1H NMR (DMSO-d6, δ ppm) 1.18 (t, 3H, CH3 of ethoxy, J = 7.4 Hz), 4.17 (q, 2H, CH2 of ethoxy, J = 7.4 Hz), 7.40–8.06 (m, 4H, ArH), 8.65 (br. s, 3H, NH and NH2)
Mass Spectrum (m/z) [M+H]+ 204

Visualizations

Experimental Workflow

experimental_workflow reagents Reactants: 2-Ethoxy-4-chloroquinazoline Hydrazine Hydrate Ethanol reaction Reaction: Reflux in Ethanol reagents->reaction 1. Mix & Heat workup Work-up: Cooling reaction->workup 2. Complete isolation Isolation: Filtration workup->isolation 3. Precipitate Forms purification Purification: Wash with Cold Ethanol isolation->purification 4. Collect Solid product Final Product: 2-Ethoxy-4-hydrazinoquinazoline purification->product 5. Characterize

Caption: Experimental workflow for the synthesis of 2-ethoxy-4-hydrazinoquinazoline.

Signaling Pathway: Quinazoline Derivatives as EGFR Inhibitors

Many 4-anilinoquinazoline (B1210976) derivatives, which can be synthesized from 4-chloroquinazolines, are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][6] Gefitinib and Erlotinib are examples of such drugs used in cancer therapy.[6][7] They act by competitively binding to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling pathways that promote cell proliferation and survival.[6][7]

egfr_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR EGFR->EGFR Dimerization & Autophosphorylation P P EGFR->P EGF EGF EGF->EGFR Binds Quinazoline Quinazoline Derivative (e.g., Gefitinib) Quinazoline->EGFR Inhibits ATP ATP RAS RAS P->RAS Activates PI3K PI3K P->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

References

Application Notes and Protocols for the Development of Novel Antiviral Agents from 4-Alkoxyquinazoline Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline (B50416) and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antiviral properties. While the development of antiviral agents from 4-ethoxyquinazoline precursors is a specific area of interest, the available scientific literature is more extensive on the broader class of 4-alkoxy and other 4-substituted quinazoline derivatives. These compounds have shown promise against a range of viruses by targeting various stages of the viral life cycle. This document provides a detailed overview of the synthesis, biological evaluation, and potential mechanisms of action of antiviral agents derived from 4-alkoxyquinazoline and related precursors, based on current scientific findings. Due to the limited specific data on this compound, this report extrapolates from closely related structures to provide a foundational guide for research in this area.

Data Presentation

The following tables summarize the quantitative antiviral activity of various quinazoline derivatives as reported in the literature. It is important to note the absence of specific data for this compound derivatives; the presented data is for structurally related compounds to guide initial research.

Table 1: Antiviral Activity of 2,4-Disubstituted Quinazoline Derivatives against Influenza A/WSN/33 (H1N1) [1]

Compound IDSubstitution PatternIC50 (µM)CC50 (µM)Selectivity Index (SI)
10a5 2,4-disubstituted3.70>100>27.03
17a 2,4-disubstituted4.19>100>23.87

Table 2: Antiviral Activity of Quinazolinone Derivatives against Various Viruses [2][3]

Compound IDVirusIC50 (µg/mL)Cell Line
8d SARS-CoV-20.948Vero
8c HSV-116.71 - 19.58Vero
8d Adenovirus12.77 - 15.96A549
22 Zika Virus (ZIKV)0.9 (as EC50 in µM)Vero
27 Dengue Virus (DENV)0.18 (as EC50 in µM)Vero
47 Zika Virus (ZIKV)0.21 (as EC50 in µM)Vero

Experimental Protocols

The following are generalized protocols for the synthesis and antiviral evaluation of quinazoline derivatives, which can be adapted for the development of novel this compound-based agents.

Protocol 1: General Synthesis of 4-Alkoxyquinazoline Derivatives

This protocol is a hypothetical adaptation for 4-ethoxyquinazolines based on general synthesis routes for related compounds.

Objective: To synthesize this compound derivatives for antiviral screening.

Materials:

  • Substituted 2-aminobenzonitriles or 2-aminobenzamides

  • Triethyl orthoformate

  • Ethanol (B145695)

  • Sodium ethoxide

  • Appropriate aromatic or aliphatic amines

  • Solvents (e.g., DMF, DMSO, Ethanol)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)

Procedure:

  • Synthesis of the Quinazolin-4-one Intermediate:

    • A mixture of a substituted 2-aminobenzamide (B116534) and triethyl orthoformate is heated under reflux for 4-6 hours.

    • The reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and dried to yield the corresponding quinazolin-4-one.

  • Chlorination of the Quinazolin-4-one:

    • The quinazolin-4-one is refluxed with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) for 2-4 hours.

    • Excess chlorinating agent is removed under reduced pressure to yield the crude 4-chloroquinazoline (B184009).

  • Nucleophilic Substitution with Sodium Ethoxide:

    • The 4-chloroquinazoline is dissolved in anhydrous ethanol.

    • A solution of sodium ethoxide in ethanol is added dropwise at room temperature.

    • The reaction mixture is stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude this compound is purified by column chromatography or recrystallization.

  • Further Derivatization (Optional):

    • The this compound can be further modified at other positions on the quinazoline ring to create a library of compounds for screening.

Protocol 2: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To determine the concentration at which a compound inhibits viral replication by 50% (EC₅₀).

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus, Madin-Darby Canine Kidney (MDCK) cells for Influenza virus)

  • Virus stock of known titer

  • Cell culture medium and supplements (e.g., DMEM, fetal bovine serum)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Overlay medium (e.g., medium containing carboxymethyl cellulose (B213188) or agar)

  • Staining solution (e.g., crystal violet)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the host cells in 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection:

    • When the cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques.

    • Allow the virus to adsorb for 1-2 hours at 37°C.

  • Treatment:

    • Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).

    • Add the different concentrations of the test compounds to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay and Incubation:

    • Add the overlay medium to each well to restrict the spread of the virus to adjacent cells.

    • Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting:

    • After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet.

    • Wash the plates and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which a compound reduces cell viability by 50% (CC₅₀).

Materials:

  • Host cell line used in the antiviral assay

  • Cell culture medium and supplements

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the host cells in 96-well plates as described in Protocol 2.

  • Treatment:

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a cell control (no compound).

  • Incubation:

    • Incubate the plates for the same duration as the antiviral assay.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration compared to the cell control.

    • Determine the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Logical Workflow for Antiviral Drug Discovery from 4-Alkoxyquinazoline Precursors

Antiviral_Drug_Discovery_Workflow cluster_0 Precursor Synthesis & Derivatization cluster_1 Biological Evaluation cluster_2 Mechanism of Action & Optimization Precursor 4-Chloroquinazoline Precursor Synthesis Nucleophilic Substitution with Alkoxide Precursor->Synthesis Derivatives Library of 4-Alkoxyquinazoline Derivatives Synthesis->Derivatives Antiviral_Screening Primary Antiviral Screening Derivatives->Antiviral_Screening Cytotoxicity_Assay Cytotoxicity Assay (CC50) Antiviral_Screening->Cytotoxicity_Assay Dose_Response Dose-Response & EC50 Determination Antiviral_Screening->Dose_Response Hit_Compounds Hit Compounds Cytotoxicity_Assay->Hit_Compounds Dose_Response->Hit_Compounds MOA_Studies Mechanism of Action Studies Hit_Compounds->MOA_Studies SAR_Analysis Structure-Activity Relationship (SAR) Hit_Compounds->SAR_Analysis Lead_Optimization Lead Optimization MOA_Studies->Lead_Optimization SAR_Analysis->Lead_Optimization Optimized_Leads Optimized Lead Compounds Lead_Optimization->Optimized_Leads

Caption: A logical workflow for the discovery of antiviral agents.

Potential Viral Targets and Mechanisms of Action for Quinazoline Derivatives

While the precise mechanisms for 4-alkoxyquinazolines are not yet elucidated, related quinazoline compounds have been shown to interfere with several key viral processes.

Viral_Lifecycle_Interference cluster_0 Viral Lifecycle Stages cluster_1 Potential Quinazoline Inhibition Attachment 1. Virus Attachment & Entry Replication 2. Viral Genome Replication (Polymerase Activity) Attachment->Replication Assembly 3. Viral Protein Synthesis & Assembly (Protease Activity) Replication->Assembly Release 4. Virus Release Assembly->Release Inhibit_Polymerase Inhibition of Viral Polymerase Inhibit_Polymerase->Replication Interference Inhibit_Protease Inhibition of Viral Protease Inhibit_Protease->Assembly Interference

Caption: Potential viral lifecycle stages inhibited by quinazolines.

Conclusion

The quinazoline scaffold holds significant potential for the development of novel antiviral agents. While direct research on this compound derivatives is currently limited, the broader class of 4-alkoxy and other 4-substituted quinazolines provides a strong foundation for further investigation. The protocols and data presented here serve as a starting point for researchers to synthesize and evaluate new this compound-based compounds. Future work should focus on establishing a clear structure-activity relationship for this specific subclass and elucidating their precise mechanisms of action against various viral targets. This will be crucial for the rational design and optimization of potent and selective antiviral therapies.

References

Application Notes and Protocols for High-Throughput Screening of 4-Ethoxyquinazoline Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline (B50416) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology. Derivatives of quinazoline are well-known as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The 4-ethoxyquinazoline moiety, in particular, has been a focus of drug discovery efforts targeting key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3][4]

High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel bioactive compounds.[5] This document provides detailed application notes and protocols for conducting HTS campaigns to identify and characterize this compound derivatives as kinase inhibitors. The protocols described herein cover both biochemical and cell-based assay formats, providing a comprehensive guide for researchers in this field.

Signaling Pathways of Interest

Understanding the targeted signaling pathways is crucial for designing effective screening strategies and interpreting the results. This compound derivatives commonly target receptor tyrosine kinases like EGFR and VEGFR2.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a transmembrane glycoprotein (B1211001) that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain.[6][7] This triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which regulate cell proliferation, survival, and differentiation.[6][8][9]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Ligand EGF Ligand->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and point of inhibition.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Signaling Pathway

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels.[10][11] Upon binding to its ligand, VEGF-A, VEGFR2 dimerizes and autophosphorylates, activating downstream signaling pathways such as the PLCγ-PKC-MAPK and PI3K-AKT pathways.[5][10][12] These pathways promote endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.[11]

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Ligand VEGF-A Ligand->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Endothelial Cell Proliferation, Migration, Survival MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR2 signaling pathway and point of inhibition.

High-Throughput Screening Experimental Protocols

A tiered approach is recommended for screening this compound derivative libraries. This typically involves a primary biochemical screen to identify initial hits, followed by secondary biochemical and cell-based assays for confirmation and further characterization.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Confirmation cluster_tertiary Tertiary Screening & Lead Characterization Primary_Biochemical Biochemical Assay (e.g., ADP-Glo™) Single Concentration Hits Initial Hits Primary_Biochemical->Hits Dose_Response Dose-Response Biochemical Assay (IC50 Determination) Orthogonal_Assay Orthogonal Biochemical Assay (e.g., TR-FRET) Dose_Response->Orthogonal_Assay Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits Cell_Based Cell-Based Assays (e.g., Cell Viability, Phosphorylation) Selectivity Kinase Selectivity Profiling Cell_Based->Selectivity Leads Lead Compounds Selectivity->Leads Library This compound Derivative Library Library->Primary_Biochemical Hits->Dose_Response Confirmed_Hits->Cell_Based

Caption: General workflow for HTS of a this compound library.
Protocol 1: Primary Biochemical Kinase Assay (Luminescence-Based)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is suitable for the primary high-throughput screening of a large compound library against a target kinase (e.g., EGFR or VEGFR2).[1][13][14]

Objective: To identify compounds that inhibit the activity of the target kinase by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human kinase (EGFR or VEGFR2)

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the this compound library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. Include positive control (e.g., a known kinase inhibitor like staurosporine) and negative control (DMSO vehicle) wells.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. The percent inhibition for each compound is calculated relative to the high (no enzyme) and low (DMSO) controls.

Protocol 2: Secondary Orthogonal Biochemical Assay (TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which serves as an excellent orthogonal method to confirm hits from the primary screen.[15][16]

Objective: To confirm the inhibitory activity of hit compounds using a different assay technology, thereby reducing the likelihood of false positives.

Materials:

  • Recombinant human kinase (EGFR or VEGFR2)

  • Biotinylated substrate peptide

  • ATP

  • TR-FRET detection reagents (e.g., LanthaScreen™ Eu-labeled antibody and Alexa Fluor™ 647 tracer)

  • 384-well black, low-volume assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the hit compounds in DMSO and dispense into the assay plate.

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase and biotinylated substrate solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection mix (containing Eu-labeled antibody and tracer) to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

Data Analysis: The TR-FRET ratio is calculated as (Emission at 665 nm / Emission at 615 nm) * 10,000. The percent inhibition is then calculated relative to the high and low controls to determine the IC50 value for each confirmed hit.

Protocol 3: Tertiary Cell-Based Viability Assay

This protocol is a colorimetric assay to assess the effect of confirmed hits on the proliferation of cancer cell lines that are dependent on the target kinase signaling. The MTT assay is a widely used method for this purpose.[17][18][19]

Objective: To determine the cytotoxic or anti-proliferative effects of the this compound derivatives on relevant cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR2)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear tissue culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a spectrophotometer.

Data Analysis: The absorbance is proportional to the number of viable cells. The percent inhibition of cell proliferation is calculated for each compound concentration, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.

Data Presentation

The quantitative data from the HTS campaign should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Primary HTS Results for a Representative this compound Library against EGFR

Compound ID% Inhibition at 10 µMHit (Y/N)
EQZ-00185.2Y
EQZ-00212.5N
EQZ-00392.1Y
.........
HTS Metrics
Z'-Factor 0.78
Hit Rate 1.5%

Table 2: Dose-Response Data for Confirmed Hits against Target Kinases

Compound IDTarget KinaseIC50 (nM) [Biochemical Assay]GI50 (µM) [Cell-Based Assay]
EQZ-001EGFR15.80.25
EQZ-003EGFR8.20.12
EQZ-112VEGFR225.40.58
EQZ-115VEGFR212.10.31

Conclusion

The protocols and application notes provided in this document offer a comprehensive framework for conducting high-throughput screening of this compound derivative libraries to identify novel kinase inhibitors. The combination of robust biochemical and cell-based assays, along with a clear understanding of the underlying signaling pathways, will facilitate the discovery and development of new therapeutic agents. Careful data analysis and presentation are crucial for making informed decisions in the hit-to-lead optimization process.

References

Application Notes and Protocols for the Quantification of 4-Ethoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Purpose: This document provides detailed protocols for the quantitative analysis of 4-Ethoxyquinazoline in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are intended for researchers, scientists, and professionals in drug development for applications such as pharmacokinetic studies and therapeutic drug monitoring. The described methods are proposed templates and require validation according to regulatory guidelines such as those from the FDA and ICH.[1][2][3]

Method 1: HPLC with UV Detection

This method provides a robust and straightforward approach for the quantification of this compound, suitable for routine analysis where high sensitivity is not the primary requirement.

Experimental Protocol

1. Materials and Reagents

2. Instrumentation

  • HPLC System: A system equipped with a binary pump, degasser, autosampler, and a column compartment with temperature control (e.g., Agilent 1200 series or similar).

  • Detector: UV-Vis Diode Array Detector (DAD) or a variable wavelength detector.

  • Analytical Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

3. Sample Preparation: Protein Precipitation

  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for injection.

4. Chromatographic Conditions A summary of the HPLC conditions is presented in Table 1.

Table 1: HPLC-UV Method Parameters

ParameterProposed Value
Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in water (pH adjusted to 4.5 with Acetic Acid)
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 60% Mobile Phase A, 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 254 nm
Internal Standard (IS) 4-Methoxyquinazoline

Method 2: LC-MS/MS with Electrospray Ionization

This method offers superior sensitivity and selectivity, making it the gold standard for bioanalytical quantification, especially for samples with low analyte concentrations.[4][5] The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for precise quantification.

Experimental Protocol

1. Materials and Reagents

  • Analytes: this compound reference standard, Internal Standard (IS). A stable isotope-labeled version of the analyte (e.g., this compound-d5) is highly recommended.[6][7] If unavailable, a structurally related compound can be used.

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized water.

  • Matrix: Drug-free human plasma.

2. Instrumentation

  • LC System: A high-performance or ultra-high-performance liquid chromatography system (HPLC/UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column suitable for fast chromatography (e.g., 50 x 2.1 mm, 1.8 µm).

3. Sample Preparation: Solid-Phase Extraction (SPE) This procedure provides a cleaner extract compared to protein precipitation, which helps in reducing matrix effects.[8][9]

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat 100 µL of plasma by adding 20 µL of IS and diluting with 200 µL of 2% formic acid in water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions) and inject it into the LC-MS/MS system.

4. Liquid Chromatography and Mass Spectrometry Conditions The proposed parameters for the LC-MS/MS method are detailed in Tables 2 and 3.

Table 2: LC Parameters for LC-MS/MS Method

ParameterProposed Value
Column C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Elution 10% B to 90% B over 3 min, hold for 1 min, re-equilibrate for 1.5 min
Column Temperature 40°C
Injection Volume 5 µL
Internal Standard (IS) This compound-d5 (or suitable analog)

Table 3: MS/MS Parameters (Hypothetical)

ParameterAnalyte (this compound)Internal Standard (IS)
Ionization Mode ESI PositiveESI Positive
MRM Transition (m/z) 189.1 → 133.1194.1 → 138.1
Dwell Time 150 ms150 ms
Ion Spray Voltage 5000 V5000 V
Source Temperature 550°C550°C
Declustering Potential 60 V60 V
Collision Energy 35 eV35 eV
(Note: MRM transitions are hypothetical and require experimental optimization by infusing the pure compounds into the mass spectrometer.)

Method Validation Summary (Illustrative Data)

A comprehensive validation of the LC-MS/MS method should be performed according to regulatory guidelines.[2][3][10] The following table presents illustrative performance characteristics for the proposed LC-MS/MS assay.

Table 4: Illustrative Validation Data for the Proposed LC-MS/MS Method

Validation ParameterResultAcceptance Criteria (FDA/ICH)
Linearity Range 0.5 - 500 ng/mLCorrelation coefficient (r²) ≥ 0.99
LLOQ 0.5 ng/mLAccuracy: ±20%, Precision: ≤20%
Intra-day Accuracy 96.5% - 104.2%±15% (±20% at LLOQ)
Inter-day Accuracy 97.1% - 103.8%±15% (±20% at LLOQ)
Intra-day Precision ≤ 8.5% (RSD)≤15% (≤20% at LLOQ)
Inter-day Precision ≤ 9.2% (RSD)≤15% (≤20% at LLOQ)
Recovery 88.9% - 95.1%Consistent and reproducible
Matrix Effect IS-normalized factor: 0.95 - 1.04RSD ≤15%

Visualizations

The following diagrams illustrate the key workflows and principles described in these protocols.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing process_node process_node input_output_node input_output_node decision_node decision_node data_node data_node A Plasma Sample Collection B Add Internal Standard A->B C Protein Precipitation OR Solid-Phase Extraction B->C D Centrifuge / Evaporate & Reconstitute C->D E Prepared Sample in Vial D->E F Inject into HPLC or LC-MS/MS E->F G Chromatographic Separation (C18 Column) F->G H Detection (UV or MS/MS) G->H I Acquire Raw Data (Chromatogram) H->I J Integrate Peak Areas (Analyte & IS) I->J K Calculate Concentration (Calibration Curve) J->K L Final Report K->L

Caption: General workflow for this compound quantification.

mrm_logic cluster_ms Triple Quadrupole Mass Spectrometer ms_component ms_component process_label process_label ion_label ion_label Q1 Quadrupole 1 (Q1) Mass Filter Q2 Quadrupole 2 (q2) Collision Cell Q1:e->Q2:w Q1:e->Q2:w Precursor Ion (m/z 189.1) Selected Q3 Quadrupole 3 (Q3) Mass Filter Q2:e->Q3:w Q2:e->Q3:w Fragment Ions Generated Detector Detector Q3:e->Detector:w Q3:e->Detector:w Product Ion (m/z 133.1) Selected Ions_in Ions_in->Q1 Precursor_out Fragment_out coll_gas Collision Gas (e.g., Argon) coll_gas->Q2

Caption: Principle of Multiple Reaction Monitoring (MRM) for LC-MS/MS.

References

Application Notes and Protocols for In Vitro Cytotoxicity and Proliferation Assays of 4-Ethoxyquinazoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazoline (B50416) derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting a wide range of pharmacological activities, including potent anticancer effects. The 4-ethoxyquinazoline scaffold represents a promising area for the development of novel therapeutic agents. The evaluation of the cytotoxic and anti-proliferative effects of these compounds on cancer cell lines is a critical first step in the drug discovery process. These application notes provide detailed protocols for assessing the in vitro cytotoxicity and proliferation of this compound compounds, guidance on data presentation, and visualization of relevant biological pathways and experimental workflows.

While extensive research has been conducted on the broader family of quinazoline derivatives, publicly available quantitative cytotoxicity data specifically for a wide range of this compound compounds is limited. Therefore, this document provides representative data from closely related quinazoline analogues to serve as a benchmark for experimental design and data interpretation. The methodologies and principles outlined herein are directly applicable to the study of this compound derivatives.

Data Presentation: Cytotoxicity of Quinazoline Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of quinazoline derivatives against various human cancer cell lines. This data is intended to provide a comparative baseline for the expected potency of this class of compounds.

Compound ID/ReferenceCancer Cell LineAssay TypeIC50 (µM)
Quinazoline-oxymethyltriazole derivative (8a) HCT-116 (Colon)MTT (72h)5.33
HepG2 (Liver)MTT (72h)7.94
MCF-7 (Breast)MTT (72h)12.96
Quinazolin-4(3H)-one derivative (58) HepG-2 (Liver)Not Specified3.74
HCT116 (Colon)Not Specified5.00
MCF-7 (Breast)Not Specified6.77
4-aminoquinazoline derivative (39) H1975 (Lung)Not Specified1.96
PC-3 (Prostate)Not Specified3.46
MCF-7 (Breast)Not Specified2.85
2,4-disubstituted quinazoline derivative (23) PC-3 (Prostate)MTT0.19
A549 (Lung)MTT0.016
MCF-7 (Breast)MTT0.09

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable, metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile microplates

  • This compound compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.04 N HCl in isopropanol)

  • Phosphate-Buffered Saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in complete culture medium. It is recommended to perform a preliminary experiment with a broad range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the approximate IC50 value.

    • After 24 hours of cell seeding, carefully remove the medium from each well.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in a humidified incubator.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability, from the dose-response curve.

Cell Proliferation Assay: BrdU Incorporation Assay

The BrdU (5-bromo-2'-deoxyuridine) assay measures cell proliferation by quantifying the incorporation of BrdU, a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • This compound compounds

  • BrdU Labeling Reagent

  • Fixing/Denaturing Solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader (capable of measuring absorbance at 450 nm)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and incubate overnight.

    • Treat cells with various concentrations of the this compound compounds and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • BrdU Labeling:

    • Add BrdU labeling solution to each well to a final concentration of 1X.

    • Incubate the plate at 37°C for 2-4 hours.

  • Fixation and Denaturation:

    • Carefully remove the medium.

    • Add 100 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature.

  • Immunodetection:

    • Remove the fixing solution and wash the wells with Wash Buffer.

    • Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.

    • Wash the wells three times with Wash Buffer.

    • Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the wells three times with Wash Buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate to each well and incubate in the dark until a color change is observed.

    • Stop the reaction by adding 100 µL of Stop Solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • The absorbance values are proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation.

    • Compare the absorbance of treated cells to the vehicle control to determine the effect of the compounds on cell proliferation.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity and Proliferation Assays

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Cytotoxicity Assay (MTT) cluster_3 Proliferation Assay (BrdU) cluster_4 Data Analysis A Cancer Cell Line Culture B Cell Counting and Seeding (96-well plate) A->B C Prepare Serial Dilutions of This compound Compounds B->C D Treat Cells and Incubate (24, 48, or 72 hours) C->D E Add MTT Reagent D->E I Add BrdU Labeling Reagent D->I F Incubate (3-4 hours) E->F G Solubilize Formazan F->G H Measure Absorbance (570 nm) G->H M Calculate % Cell Viability H->M J Fix and Denature DNA I->J K Immunodetection with Anti-BrdU Antibody J->K L Measure Absorbance (450 nm) K->L O Assess Anti-proliferative Effect L->O N Determine IC50 Values M->N

Experimental workflow for cytotoxicity and proliferation assays.
Proposed Signaling Pathway for this compound Compounds

Many quinazoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and survival. A common target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), which, upon activation, triggers downstream pathways such as the PI3K/Akt pathway, promoting cell proliferation and inhibiting apoptosis.

G EGFR EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes Quinazoline This compound Compound Quinazoline->EGFR Inhibits

Potential inhibition of the EGFR/PI3K/Akt signaling pathway.
Logical Relationship between Cytotoxicity and Anti-Proliferation

G Compound This compound Compound Cytotoxicity Cytotoxicity (Cell Death) Compound->Cytotoxicity AntiProliferation Anti-Proliferation (Inhibition of Cell Division) Compound->AntiProliferation Viability Reduced Cell Viability Cytotoxicity->Viability AntiProliferation->Viability

Relationship between cytotoxicity and anti-proliferation.

References

Application Notes: Synthetic Routes to 4-Anilinoquinazoline and 4-Aryloxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Anilinoquinazoline (B1210976) and 4-aryloxyquinazoline derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of potent kinase inhibitors. These scaffolds are particularly renowned for their role in the development of targeted cancer therapies, most notably as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] The aberrant activity of EGFR is a critical driver in the proliferation and progression of various cancers, making it a prime target for therapeutic intervention.[1] This document provides detailed synthetic protocols, comparative data, and mechanistic insights for the preparation of these valuable heterocyclic compounds, tailored for researchers in drug discovery and development.

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

The primary therapeutic relevance of many 4-anilinoquinazoline derivatives lies in their ability to function as ATP-competitive inhibitors within the kinase domain of EGFR.[1] Upon binding of a natural ligand like Epidermal Growth Factor (EGF), the EGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, principally the RAS/MAPK and PI3K/AKT pathways, are crucial for regulating cell proliferation, survival, and migration. 4-Anilinoquinazoline compounds effectively block these processes by occupying the ATP-binding pocket, thereby preventing phosphorylation and subsequent pathway activation.[1]

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling EGFR EGFR EGFR->EGFR RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates ADP ADP EGFR->ADP Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->EGFR Competitively Binds Proliferation Cell Proliferation, Survival, Metastasis RAS_MAPK->Proliferation PI3K_AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds ATP ATP ATP->EGFR Binds

Caption: EGFR signaling and inhibition by 4-anilinoquinazolines.[1]

General Synthetic Workflow

The synthesis of both 4-anilino and 4-aryloxyquinazoline derivatives typically proceeds through a convergent strategy centered around the key intermediate, 4-chloroquinazoline (B184009). This intermediate is prepared from readily available anthranilic acid derivatives. The general sequence involves an initial cyclization to form the quinazolinone core, followed by a chlorination step, and culminating in a nucleophilic aromatic substitution (SNAr) reaction with the desired aniline (B41778) or phenol (B47542).

General_Workflow Start Anthranilic Acid Derivative Step1 Quinazolin-4(3H)-one Start->Step1 Cyclization (e.g., Niementowski Reaction) Step2 4-Chloroquinazoline (Key Intermediate) Step1->Step2 Chlorination (e.g., SOCl2, POCl3) Step3a 4-Anilinoquinazoline Derivative Step2->Step3a S_NAr Reaction Step3b 4-Aryloxyquinazoline Derivative Step2->Step3b S_NAr Reaction Aniline Substituted Aniline Aniline->Step3a Phenol Substituted Phenol Phenol->Step3b

Caption: General workflow for the synthesis of target derivatives.

Experimental Protocols

Protocol 1: Synthesis of Quinazolin-4(3H)-one via Niementowski Reaction

This protocol describes the classical synthesis of the quinazolinone core from anthranilic acid. The Niementowski reaction involves heating anthranilic acid with formamide (B127407).[2][3]

Materials:

  • Anthranilic acid

  • Formamide

  • Glycerin bath or heating mantle

  • Round-bottom flask with reflux condenser

Procedure:

  • Combine anthranilic acid (0.1 mol, 13.7 g) and formamide (0.4 mol, 16 mL) in a round-bottom flask.

  • Heat the reaction mixture in a glycerin bath at 130-135 °C for 2-4 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it over crushed ice.

  • The crude product precipitates and is collected by filtration.

  • Wash the solid with cold water and recrystallize from ethanol (B145695) to yield pure quinazolin-4(3H)-one. Yields can reach up to 96% depending on the precise conditions.[3]

Protocol 2: Synthesis of 4-Chloroquinazoline

This protocol details the chlorination of the quinazolin-4(3H)-one intermediate.

Materials:

  • Quinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask with reflux condenser and gas trap

Procedure:

  • To a round-bottom flask, add quinazolin-4(3H)-one (1.0 equiv).

  • Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equiv) and a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-4 hours.[4] The reaction should be performed in a well-ventilated fume hood with a gas trap to neutralize HCl and excess SOCl₂ fumes.

  • After cooling to room temperature, carefully remove the excess SOCl₂ under reduced pressure.

  • The residue is then triturated with a non-polar solvent like hexane (B92381) or treated with ice-cold water/base to precipitate the 4-chloroquinazoline product, which is collected by filtration.

Protocol 3: Synthesis of 4-Anilinoquinazoline Derivatives

The final step involves the nucleophilic aromatic substitution of 4-chloroquinazoline with a substituted aniline. Microwave-assisted synthesis is presented as a highly efficient modern method.[5][6]

Materials:

  • 4-Chloroquinazoline

  • Substituted aniline (e.g., 3-chloroaniline, 4-methoxyaniline)

  • Solvent (e.g., 2-propanol (IPA), or THF/H₂O mixture)

  • Microwave reactor or conventional heating setup (oil bath)

Method A: Microwave-Assisted Synthesis [5][6]

  • In a microwave-safe reaction vessel, combine 4-chloroquinazoline (1.0 mmol) and the desired substituted aniline (1.2 mmol).

  • Add a suitable solvent such as 2-propanol (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for 10-40 minutes at a temperature of 100-120 °C.[5]

  • After the reaction, cool the vessel to room temperature. The product often precipitates directly from the solution.

  • Collect the solid by filtration, wash with cold solvent (e.g., 2-propanol), and dry under vacuum to obtain the pure 4-anilinoquinazoline derivative.

Method B: Conventional Heating [7]

  • In a round-bottom flask, dissolve 4-chloroquinazoline (1.0 equiv) and the corresponding aniline (1.0-1.2 equiv) in isopropanol.

  • Heat the mixture to reflux for 4 hours.[7]

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • The product typically crystallizes upon cooling and can be collected by filtration, washed with cold isopropanol, and dried.

Protocol 4: Synthesis of 4-Aryloxyquinazoline Derivatives

This protocol is analogous to Protocol 3 but uses a substituted phenol as the nucleophile.

Materials:

  • 4-Chloroquinazoline

  • Substituted phenol (e.g., 4-hydroxybenzaldehyde)

  • Base (e.g., K₂CO₃, NaH)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • To a solution of the substituted phenol (1.1 equiv) in a dry solvent like DMF, add a base such as potassium carbonate (1.5 equiv).

  • Stir the mixture at room temperature for 30 minutes to generate the phenoxide anion.

  • Add 4-chloroquinazoline (1.0 equiv) to the reaction mixture.

  • Heat the reaction at 80-100 °C for several hours until completion as monitored by TLC.

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization or column chromatography may be required for further purification.[8]

Data Presentation: Comparative Synthesis Data

The choice of synthetic method can significantly impact reaction time and yield. Microwave irradiation, in particular, has been shown to dramatically accelerate the SNAr reaction for producing 4-anilinoquinazolines.[5][6]

Table 1: Synthesis of 4-Anilinoquinazoline Derivatives via Nucleophilic Substitution

Entry Aniline Nucleophile Method Solvent Time Temp (°C) Yield (%) Reference
1 4-Methoxy-N-methylaniline Microwave THF/H₂O 10 min 120 96 [5]
2 3-Bromo-N-methylaniline Microwave THF/H₂O 10 min 120 73 [5]
3 2-Methoxy-N-methylaniline Microwave THF/H₂O 20 min 120 87 [6]
4 Aniline Conventional (Reflux) Isopropanol 4 h ~82 - [7]

| 5 | 3-Ethynylaniline | Conventional (Reflux) | Isopropanol | 2 h | ~82 | - |[9] |

Table 2: Synthesis of 4-Aryloxyquinazoline Derivatives

Entry Phenol Nucleophile Base Solvent Conditions Product Yield (%) Reference

| 1 | 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | 80 °C, 12 h | 4-(Quinazolin-4-yloxy)benzaldehyde | - |[8] |

Mechanistic Insight: Nucleophilic Aromatic Substitution (SNAr)

The key bond-forming step in the synthesis of both 4-anilino and 4-aryloxyquinazolines is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrogen atoms in the quinazoline (B50416) ring activates the C4 position towards nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: General SNAr mechanism for the synthesis of target derivatives.

References

Microwave-Assisted Synthesis of 4-Ethoxyquinazoline Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 4-ethoxyquinazoline analogues utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final products. The protocols outlined herein are designed to be readily implemented in a laboratory setting for the rapid generation of diverse this compound libraries for applications in medicinal chemistry and drug discovery.

Introduction

Quinazoline (B50416) derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. In particular, analogues substituted at the 4-position have garnered significant attention due to their diverse pharmacological activities, including potent anticancer properties. Many of these compounds function as inhibitors of key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation and survival. The introduction of an ethoxy group at the 4-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Microwave-assisted synthesis provides a powerful tool for the efficient and rapid exploration of this chemical space.

Key Synthetic Protocol: Microwave-Assisted Nucleophilic Substitution

The primary method for the synthesis of this compound analogues involves the nucleophilic substitution of a suitable leaving group, typically chlorine, from a 4-chloroquinazoline (B184009) precursor with an ethoxide source under microwave irradiation.

Protocol 1: Microwave-Assisted Synthesis of 4-Ethoxyquinazolines from 4-Chloroquinazolines

This protocol details the general procedure for the reaction of a 4-chloroquinazoline derivative with sodium ethoxide in ethanol (B145695) under microwave irradiation.

Materials:

  • Substituted 4-chloroquinazoline (1.0 mmol)

  • Sodium ethoxide (1.5 mmol)

  • Anhydrous Ethanol (5 mL)

  • Microwave synthesis vial (10 mL) with a magnetic stirrer

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stirrer, add the substituted 4-chloroquinazoline (1.0 mmol) and anhydrous ethanol (5 mL).

  • Carefully add sodium ethoxide (1.5 mmol) to the suspension.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant power of 100 W for a duration of 5-15 minutes, with a target temperature of 100-120°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired this compound analogue.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the microwave-assisted synthesis of various this compound analogues from their corresponding 4-chloro precursors.

EntrySubstituent (R)Time (min)Temperature (°C)Power (W)Yield (%)
1H1011010085
26-Nitro1512010078
37-Methoxy810010092
42-Phenyl1211510081
56,7-Dimethoxy1011010088

Note: The reaction conditions and yields are representative and may require optimization for specific substrates.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_reactants Reactants cluster_process Microwave Synthesis cluster_workup Work-up & Purification cluster_product Product 4-Chloroquinazoline 4-Chloroquinazoline Microwave Irradiation Microwave Irradiation 4-Chloroquinazoline->Microwave Irradiation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Microwave Irradiation Ethanol Ethanol Ethanol->Microwave Irradiation Quenching Quenching Microwave Irradiation->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification This compound Analogue This compound Analogue Purification->this compound Analogue

Microwave-assisted synthesis workflow.

Many 4-substituted quinazoline analogues are known to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and survival.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Analogue Inhibitor->EGFR Inhibits

EGFR signaling pathway inhibition.

Conclusion

The application of microwave irradiation significantly accelerates the synthesis of this compound analogues, providing a time- and resource-efficient method for generating libraries of these valuable compounds. The protocols and data presented herein serve as a practical guide for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of novel quinazoline-based therapeutic agents. The ability of these compounds to potentially inhibit critical signaling pathways, such as the EGFR pathway, underscores their importance as a scaffold for the development of targeted cancer therapies.

Application Notes and Protocols for Evaluating the Efficacy of 4-Ethoxyquinazoline Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, most notably as potent anticancer agents. Several quinazoline-based drugs have received FDA approval for cancer therapy, primarily functioning as inhibitors of key signaling pathways that drive tumor growth and proliferation. These compounds frequently target receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), and intracellular signaling molecules like Phosphatidylinositol 3-kinase (PI3K). Inhibition of these pathways can lead to cell cycle arrest, induction of apoptosis (programmed cell death), and a reduction in cell viability in cancer cells.

4-Ethoxyquinazoline is a member of this promising class of compounds. These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound in cancer cell lines. The described assays will enable researchers to quantify the compound's effects on cell viability, apoptosis, and cell cycle progression, providing critical insights into its potential as a therapeutic agent.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on Cancer Cell Viability (IC₅₀ Values)

Cell LineThis compound IC₅₀ (µM) after 48hDoxorubicin IC₅₀ (µM) after 48h (Positive Control)
A549 (Lung Carcinoma)Data to be filledData to be filled
MCF-7 (Breast Adenocarcinoma)Data to be filledData to be filled
HCT116 (Colon Carcinoma)Data to be filledData to be filled

Table 2: Induction of Apoptosis by this compound

Treatment (24h)Cell Line% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (DMSO)A549Data to be filledData to be filled
This compound (IC₅₀)A549Data to be filledData to be filled
Staurosporine (1 µM)A549Data to be filledData to be filled
Vehicle Control (DMSO)MCF-7Data to be filledData to be filled
This compound (IC₅₀)MCF-7Data to be filledData to be filled
Staurosporine (1 µM)MCF-7Data to be filledData to be filled

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound

Treatment (24h)Cell Line% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)HCT116Data to be filledData to be filledData to be filled
This compound (0.5 x IC₅₀)HCT116Data to be filledData to be filledData to be filled
This compound (IC₅₀)HCT116Data to be filledData to be filledData to be filled
Nocodazole (100 ng/mL)HCT116Data to be filledData to be filledData to be filled

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[1][2] The amount of formazan produced is proportional to the number of viable cells.[2]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in complete culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) at the same concentration as in the highest compound concentration.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells.[4][5] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[3]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Staurosporine (positive control for apoptosis induction)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC₅₀ concentration for 24 hours. Include a vehicle control and a positive control (e.g., 1 µM Staurosporine for 4 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Cell cycle analysis by flow cytometry is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6] Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[7] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.[8]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Nocodazole (positive control for G2/M arrest)

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5 x IC₅₀ and IC₅₀) for 24 hours. Include a vehicle control and a positive control (e.g., 100 ng/mL Nocodazole for 18 hours).

  • Cell Harvesting: Collect cells as described in the apoptosis assay protocol.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the supernatant and wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in each phase.

Mandatory Visualizations

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinazoline This compound Quinazoline->EGFR Quinazoline->PI3K

Caption: EGFR signaling pathway and potential inhibition by this compound.

Experimental_Workflow cluster_0 Phase 1: Viability Screening cluster_1 Phase 2: Mechanism of Action Cell_Seeding Seed Cancer Cells (96-well plate) Treatment_Viability Treat with this compound (Serial Dilutions, 48h) Cell_Seeding->Treatment_Viability MTT_Assay MTT Assay Treatment_Viability->MTT_Assay IC50_Determination Determine IC50 Value MTT_Assay->IC50_Determination Treatment_MoA Treat with this compound (IC50 concentration, 24h) IC50_Determination->Treatment_MoA Cell_Seeding_6well Seed Cancer Cells (6-well plate) Cell_Seeding_6well->Treatment_MoA Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment_MoA->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment_MoA->Cell_Cycle_Assay Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Cell_Cycle_Assay->Flow_Cytometry

Caption: Experimental workflow for evaluating this compound efficacy.

Logical_Relationship Compound This compound Target_Engagement Target Engagement (e.g., EGFR/PI3K Inhibition) Compound->Target_Engagement Cellular_Effects Cellular Effects Target_Engagement->Cellular_Effects Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Effects->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Cellular_Effects->Apoptosis Reduced_Viability Reduced Cell Viability Cell_Cycle_Arrest->Reduced_Viability Apoptosis->Reduced_Viability Therapeutic_Potential Therapeutic Potential Reduced_Viability->Therapeutic_Potential

Caption: Logical relationship from compound to therapeutic potential.

References

Protocol for Dimroth Rearrangement in Quinazoline Synthesis: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols and insights into the Dimroth rearrangement, a powerful tool for the synthesis of quinazoline (B50416) derivatives. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile reaction for the creation of novel chemical entities. Quinazolines are a prominent structural motif in many biologically active compounds, and the Dimroth rearrangement offers an efficient pathway for their synthesis.[1][2][3][4]

The Dimroth rearrangement is an isomerization process where endocyclic and exocyclic nitrogen atoms in a heterocyclic system exchange places.[2][5][6] This transformation typically proceeds through a ring-opening, bond-rotation, and ring-closure sequence, often catalyzed by acid, base, heat, or light.[7][8] Its application in quinazoline synthesis has been instrumental in the development of various therapeutic agents, including kinase inhibitors used in cancer therapy.[2][5][9]

Key Reaction Parameters and Data Summary

The efficiency of the Dimroth rearrangement in quinazoline synthesis is influenced by several factors, including the nature of the substituents, the solvent, the temperature, and the use of catalysts.[7] Microwave-assisted synthesis has emerged as a valuable technique to accelerate the reaction and improve yields.[10][11] Below is a summary of representative reaction conditions and outcomes.

Starting MaterialReagents/ConditionsTemperature (°C)TimeYield (%)Reference
(E)-N'-(2,7-dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamideVarious anilines, acetic acid, Microwave1182-45 min70-99[10][11]
5-NitroanthranilonitrileN,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), Microwave702 min~100 (for intermediate)[10][11]
AnthranilonitrileTriethyl orthoformateRoom Temperature5 days-[1]
N-methylanilines and N,N-dimethylamidine derivative----[1]
4-Methoxyaniline and amidine derivative-115 (Microwave)30 min56[1]
AcylamidesAmmonium formate, Microwave1504-20 min-[10][11]

Mechanistic Overview of the Dimroth Rearrangement

The generally accepted mechanism for the Dimroth rearrangement in the context of quinazoline synthesis involves a nucleophilic attack, followed by a series of equilibria that lead to the rearranged product. The process can be initiated by the addition of a nucleophile (like water or an amine) to the pyrimidine (B1678525) ring of the quinazoline precursor.[1][7]

Dimroth_Mechanism cluster_0 Ring Opening cluster_1 Conformational Change cluster_2 Ring Closure A Initial Quinazoline Precursor B Nucleophilic Attack (e.g., by H2O or Amine) A->B Addition of Nucleophile C Ring-Opened Intermediate B->C Ring Cleavage D Rotation around C-N bond C->D E Intramolecular Cyclization D->E F Rearranged Quinazoline Product E->F Elimination of Nucleophile Experimental_Workflow cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Start Starting Materials (e.g., Anthranilonitrile derivative) Mixing Mixing of Reactants and Solvents Start->Mixing Reagents Reagents (e.g., DMF-DMA, Anilines) Reagents->Mixing Heating Heating (Conventional or Microwave) Mixing->Heating Monitoring Reaction Monitoring (e.g., TLC) Heating->Monitoring Monitoring->Heating Continue if incomplete Cooling Cooling to Room Temperature Monitoring->Cooling Reaction Complete Isolation Isolation (Filtration/Extraction) Cooling->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final Final Product Characterization->Final

References

Application Notes and Protocols: Techniques for Introducing Substituents at the C-4 Position of Quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common and robust techniques for the functionalization of the C-4 position of the quinazoline (B50416) scaffold. The C-4 position is a critical site for modification in the development of bioactive molecules, particularly in the realm of kinase inhibitors. This document outlines key synthetic strategies, including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Sonogashira cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual workflows are provided to facilitate the practical application of these methods in a research and development setting.

Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position

Nucleophilic aromatic substitution is a cornerstone for introducing a wide variety of substituents at the C-4 position of the quinazoline ring. The reaction typically proceeds via the displacement of a leaving group, most commonly a halide, by a nucleophile. The inherent electronic properties of the quinazoline ring system, particularly the influence of the nitrogen atoms, render the C-4 position highly susceptible to nucleophilic attack, especially when a good leaving group is present. A common and commercially available starting material for this transformation is 2,4-dichloroquinazoline, which allows for regioselective substitution at the C-4 position under milder conditions compared to the C-2 position.[1]

General Workflow for C-4 Amination via SNAr

G start Start: 2,4-Dichloroquinazoline and Amine Nucleophile dissolve Dissolve in appropriate solvent (e.g., Isopropanol (B130326), Acetonitrile) start->dissolve add_base Add base (optional, e.g., Et3N, DIPEA) dissolve->add_base react Heat reaction mixture (e.g., Reflux or Microwave) add_base->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor workup Aqueous workup and extraction monitor->workup purify Purify by column chromatography or recrystallization workup->purify product Product: 4-Amino-2-chloroquinazoline purify->product

Caption: General workflow for the synthesis of 4-aminoquinazolines via SNAr.

Quantitative Data for C-4 Amination of 4-Chloroquinazolines
EntryQuinazoline SubstrateAmine NucleophileBaseSolventTemp. (°C)TimeYield (%)Reference
16-Bromo-4-chloro-2-phenylquinazoline (B1524381)4-Methoxy-N-methylaniline-Isopropanol100 (MW)10 min90[2]
26-Bromo-4-chloro-2-phenylquinazoline3-Methoxy-N-methylaniline-Isopropanol100 (MW)10 min85[2]
36-Iodo-4-chloro-2-phenylquinazoline4-Methoxy-N-methylaniline-Isopropanol100 (MW)10 min88[2]
46-Iodo-4-chloro-2-phenylquinazoline3-Methoxy-N-methylaniline-Isopropanol100 (MW)10 min63[2]
54-Chloro-2-methylquinazolineN-Methylaniline-Isopropanol100 (MW)10 min95[2]
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-N-methyl-2-phenyl-6-bromoquinazolin-4-amine

Materials:

  • 6-Bromo-4-chloro-2-phenylquinazoline

  • 4-Methoxy-N-methylaniline

  • Isopropanol

  • Microwave reactor

  • Standard glassware for organic synthesis

Procedure:

  • To a microwave vial, add 6-bromo-4-chloro-2-phenylquinazoline (1.0 eq).

  • Add isopropanol as the solvent.

  • Add 4-methoxy-N-methylaniline (1.2 eq).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C for 10 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired product.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds at the C-4 position of the quinazoline nucleus, enabling the introduction of aryl, and alkyl groups. The Suzuki-Miyaura and Sonogashira couplings are particularly prevalent and versatile. These reactions typically involve the coupling of a 4-haloquinazoline with an organoboron or terminal alkyne reagent, respectively, in the presence of a palladium catalyst and a base.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective method for the arylation of the C-4 position. It is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.

General Workflow for C-4 Arylation via Suzuki-Miyaura Coupling

G start Start: 4-Chloroquinazoline and Arylboronic Acid mix Combine reactants with Pd catalyst (e.g., Pd(PPh3)4) and a base (e.g., K3PO4, Na2CO3) in a solvent (e.g., 1,4-Dioxane (B91453), DMF) start->mix degas Degas the reaction mixture mix->degas react Heat the mixture under inert atmosphere degas->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor workup Aqueous workup and extraction monitor->workup purify Purify by column chromatography workup->purify product Product: 4-Arylquinazoline purify->product

Caption: General workflow for C-4 arylation via Suzuki-Miyaura coupling.

Quantitative Data for Suzuki-Miyaura Coupling of 4-Chloroquinazolines
Entry4-Chloroquinazoline SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
15-(4-bromophenyl)-4,6-dichloropyrimidine (B57207)Phenylboronic acidPd(PPh3)4 (5)K3PO41,4-Dioxane/H2O8085[3]
25-(4-bromophenyl)-4,6-dichloropyrimidine4-Methylphenylboronic acidPd(PPh3)4 (5)K3PO41,4-Dioxane/H2O8088[3]
35-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh3)4 (5)K3PO41,4-Dioxane/H2O8090[3]
45-(4-bromophenyl)-4,6-dichloropyrimidine3-Nitrophenylboronic acidPd(PPh3)4 (5)K3PO41,4-Dioxane/H2O8070[3]
Note: While the substrate is a dichloropyrimidine, the reaction conditions are representative for Suzuki-Miyaura couplings of chloro-N-heterocycles and provide a good starting point for optimization with 4-chloroquinazolines.
Experimental Protocol: Synthesis of 5-(4-Phenylphenyl)-4,6-dichloropyrimidine

Materials:

  • 5-(4-bromophenyl)-4,6-dichloropyrimidine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium phosphate (B84403) (K3PO4)

  • 1,4-Dioxane

  • Distilled water

  • Schlenk flask and standard glassware for air-sensitive reactions

Procedure:

  • To a Schlenk flask, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq) and Pd(PPh3)4 (5 mol%).

  • Add 1,4-dioxane (6 mL per 0.986 mmol of substrate) and stir the mixture under an inert atmosphere for 30 minutes at room temperature.[3]

  • Add phenylboronic acid (1.1 eq), K3PO4 (2.0 eq), and distilled water (1.5 mL per 0.986 mmol of substrate).[3]

  • Reflux the reaction mixture at 70-80 °C for 18-22 hours.[3]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for introducing alkyne functionalities at the C-4 position of quinazolines. This reaction involves the coupling of a 4-haloquinazoline with a terminal alkyne, co-catalyzed by palladium and copper salts in the presence of a base.

General Workflow for C-4 Alkynylation via Sonogashira Coupling

G start Start: 4-Chloroquinazoline and Terminal Alkyne mix Combine reactants with Pd catalyst (e.g., Pd(PPh3)4), Cu(I) salt (e.g., CuI), and a base (e.g., Cs2CO3, Et3N) in a solvent (e.g., DMF) start->mix degas Degas the reaction mixture mix->degas react Stir at room temperature or heat under inert atmosphere degas->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor workup Aqueous workup and extraction monitor->workup purify Purify by column chromatography workup->purify product Product: 4-Alkynylquinazoline purify->product

Caption: General workflow for C-4 alkynylation via Sonogashira coupling.

Quantitative Data for Sonogashira Coupling of 4-Chloroquinazolines
Entry4-Chloroquinazoline SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp.Yield (%)Reference
14-Chloro-2-phenylquinazolinePhenylacetylenePd(PPh3)4CuICs2CO3DMFrtHigh[4]
24-Chloro-2-(4-fluorophenyl)quinazolinePhenylacetylenePd(PPh3)4CuICs2CO3DMFrtHigh[4]
34-Chloro-2-trichloromethylquinazolinePhenylacetylenePd(OAc)2CuICs2CO3DMFrt15[4]
Experimental Protocol: General Procedure for Sonogashira Coupling of 4-Chloro-2-substituted Quinazolines

Materials:

  • 4-Chloro-2-substituted quinazoline

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for air-sensitive reactions

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the 4-chloro-2-substituted quinazoline (1.0 eq).

  • Add Pd(PPh3)4 and CuI.

  • Add anhydrous DMF.

  • Add the terminal alkyne (1.2 eq) and Cs2CO3 (2.0 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.[4]

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Biological Relevance: C-4 Substituted Quinazolines as Kinase Inhibitors

Many C-4 substituted quinazolines are potent inhibitors of tyrosine kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers. Two of the most important targets for quinazoline-based inhibitors are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

EGFR Signaling Pathway and Inhibition by Quinazolines

The EGFR signaling pathway is initiated by the binding of ligands such as EGF, leading to receptor dimerization, autophosphorylation, and the activation of downstream cascades like the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival. 4-Anilinoquinazolines, such as Gefitinib and Erlotinib, are competitive inhibitors of ATP at the kinase domain of EGFR, thereby blocking these downstream signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization ATP ATP PI3K_AKT PI3K/AKT Pathway EGFR_dimer->PI3K_AKT Phosphorylation RAS_MAPK RAS/MAPK Pathway EGFR_dimer->RAS_MAPK Phosphorylation ADP ADP ATP->ADP Hydrolysis Quinazoline 4-Anilinoquinazoline (e.g., Gefitinib) Quinazoline->EGFR_dimer Inhibits ATP Binding Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition RAS_MAPK->Proliferation

Caption: EGFR signaling pathway and its inhibition by 4-anilinoquinazolines.

VEGFR-2 Signaling Pathway and Inhibition by Quinazolines

The VEGFR-2 signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels. The binding of VEGF to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, activating downstream pathways like the Akt/mTOR/p70S6k cascade, which is essential for endothelial cell proliferation and survival.[5] Quinazoline derivatives can inhibit VEGFR-2 kinase activity, thereby blocking angiogenesis, a critical process for tumor growth and metastasis.

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds VEGFR2_dimer VEGFR-2 Dimer (Active) VEGFR2->VEGFR2_dimer Dimerization ATP_v ATP Akt Akt VEGFR2_dimer->Akt Phosphorylation ADP_v ADP ATP_v->ADP_v Hydrolysis Quinazoline_v Quinazoline Inhibitor Quinazoline_v->VEGFR2_dimer Inhibits ATP Binding mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) p70S6K->Angiogenesis

Caption: VEGFR-2 signaling pathway and its inhibition by quinazoline derivatives.

References

Application Notes and Protocols: 4-Hydrazinoquinazoline in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-hydrazinoquinazoline (B1199610) as a versatile starting material for the synthesis of novel heterocyclic compounds. The inherent reactivity of the hydrazinyl group facilitates the construction of various fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5]

Introduction

Quinazoline (B50416) derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The 4-hydrazinoquinazoline scaffold serves as a key building block for the synthesis of more complex, fused heterocyclic systems.[1][6] The presence of the reactive hydrazine (B178648) moiety allows for cyclization reactions with various electrophilic reagents, leading to the formation of five- and six-membered heterocyclic rings fused to the quinazoline core. This synthetic strategy has been effectively employed to generate libraries of novel compounds for drug discovery programs.[1]

Key Synthetic Applications

The primary application of 4-hydrazinoquinazoline in heterocyclic synthesis involves its reaction with various carbon electrophiles to construct fused ring systems. The most common among these are triazoloquinazolines and pyrazoloquinazolines.

Synthesis of Fused Triazolo[4,3-c]quinazolines

The reaction of 4-hydrazinoquinazoline with reagents containing a single carbon atom, such as carboxylic acids, acid anhydrides, or carbon disulfide, leads to the formation of a fused 1,2,4-triazole (B32235) ring.

Synthesis of Fused Pyrazolo[5,1-b]quinazolines

Condensation of 4-hydrazinoquinazoline with 1,3-dicarbonyl compounds or their equivalents results in the formation of a fused pyrazole (B372694) ring.[7][8][9][10]

Data Presentation

The following tables summarize quantitative data for the synthesis of representative heterocyclic compounds derived from 4-hydrazinoquinazoline.

Table 1: Synthesis of 3-Substituted-[1][2][11]triazolo[4,3-c]quinazolines

CompoundR GroupReagentYield (%)Reference
5a-CH₃Acetic Anhydride (B1165640)Good[1]
5b-CF₃Trifluoroacetic AcidNot Reported[12]
--COOEtDiethyl oxalate (B1200264)Excellent[11]
--SHCarbon Disulfide87[13]

Note: "Good" and "Excellent" indicate high but unspecified yields as reported in the source.

Table 2: Synthesis of Schiff Bases from 4-Hydrazinoquinazoline

CompoundReagentReaction Time (h)Yield (%)Reference
Schiff BaseSalicylaldehyde1-3Not Reported[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-[1][2][13]triazolo[4,3-c]quinazolin-5(6H)-one

Materials:

Procedure:

  • A mixture of 2-chloro-4-hydrazinylquinazoline and acetic anhydride is heated in a water bath for 4 hours.[1]

  • The reaction mixture is allowed to cool to room temperature overnight.[1]

  • The resulting solid precipitate is collected by filtration.[1]

  • The solid is washed with water and then dried.[1]

  • The crude product is recrystallized from methanol to yield the pure 3-methyl-[1][2][11]triazolo[4,3-c]quinazolin-5(6H)-one.[1]

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry.

Protocol 2: Synthesis of 3-Ethoxycarbonyl-[1][2][13]triazolo[4,3-c]quinazoline

Materials:

  • 4-Hydrazinoquinazoline

  • Diethyl oxalate

Procedure:

  • Condensation of 4-hydrazinoquinazoline with diethyl oxalate is performed to yield 3-ethoxycarbonyl-1,2,4-triazolo[4,3-c]quinazoline.[11] This reaction proceeds in excellent yield.[11] The formation is explained by the role of diethyl oxalate acting as an oxaloylating agent for the hydrazine moiety, which then undergoes dehydrative cyclization.[11]

Protocol 3: Synthesis of Schiff Bases from 4-Hydrazinyl-2-phenylquinazoline (B1315410)

Materials:

  • 4-Hydrazinyl-2-phenylquinazoline

  • Substituted aromatic aldehyde (e.g., salicylaldehyde)

  • Ethanol

Procedure:

  • To a solution of 4-hydrazinyl-2-phenylquinazoline in ethanol, add an equimolar amount of the desired aromatic aldehyde.[1]

  • The reaction mixture is refluxed for a period of 1-3 hours.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC).[1]

  • After completion, the reaction mixture is cooled to room temperature.[1]

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the corresponding Schiff base.[1]

Protocol 4: Reaction of 4-Hydrazinoquinazoline with Carbon Disulfide

Materials:

  • 4-Hydrazinoquinazoline

  • Carbon disulfide

  • Base (e.g., potassium hydroxide)

Procedure:

  • 4-Hydrazinoquinazoline is allowed to react with carbon disulfide in the presence of a base.[13]

  • Interestingly, this reaction does not yield the expected [4,3-c]triazoloquinazoline but instead forms 2-(2-aminophenyl)-5-mercapto-1,3,4-thiadiazole.[13]

  • The hydrazide can also react with carbon disulfide in the presence of potassium hydroxide (B78521) to produce a potassium salt, which upon treatment with hydrazine hydrate, undergoes dehydrative cyclization to give a 4-amino-4H-1,2,4-triazole-3-thiol derivative.[11]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis cluster_evaluation Biological Evaluation start 4-Hydrazinoquinazoline reaction Cyclization/ Condensation start->reaction 1 reagent Electrophilic Reagent (e.g., Acetic Anhydride, Aldehyde) reagent->reaction 2 product Crude Heterocyclic Product reaction->product purification Purification (Crystallization/ Chromatography) product->purification analysis Structural Analysis (NMR, IR, MS) purification->analysis final_product Pure Heterocyclic Compound analysis->final_product screening Pharmacological Screening final_product->screening data Activity Data screening->data

Caption: General experimental workflow for synthesis and evaluation.

synthetic_routes cluster_triazoles Triazole Synthesis cluster_pyrazoles Pyrazole Synthesis cluster_schiff_bases Schiff Base Formation start 4-Hydrazinoquinazoline reagent1 R-COOH / (RCO)₂O start->reagent1 reagent2 CS₂ start->reagent2 reagent3 1,3-Diketones start->reagent3 reagent4 Aldehydes / Ketones start->reagent4 product1 [1,2,4]Triazolo[4,3-c]quinazolines reagent1->product1 Cyclization product2 Thiadiazole / Triazole-thiol Derivatives reagent2->product2 Cyclization product3 Pyrazolo[5,1-b]quinazolines reagent3->product3 Condensation product4 Schiff Bases reagent4->product4 Condensation

Caption: Synthetic routes from 4-hydrazinoquinazoline.

References

Troubleshooting & Optimization

Strategies for improving yield in multi-step 4-Ethoxyquinazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the multi-step synthesis of 4-Ethoxyquinazoline.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, addressing issues that can lead to low yields and impurities.

Step 1: Synthesis of 4-Hydroxyquinazoline (B93491) (Quinazolin-4-one)

  • Problem: Low yield of 4-Hydroxyquinazoline.

    • Possible Cause: Incomplete reaction between anthranilic acid and formamide (B127407).

    • Solution: Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). The reaction time and temperature may need to be optimized. For instance, heating the reaction mixture at 130-135 °C for 2 hours is a common starting point.[1]

  • Problem: Formation of side products.

    • Possible Cause: Sub-optimal reaction conditions leading to undesired byproducts.

    • Solution: The purity of the starting materials is crucial. Ensure high-purity anthranilic acid and formamide are used. The reaction temperature should be carefully controlled to prevent degradation of reactants and products.

Step 2: Chlorination of 4-Hydroxyquinazoline to 4-Chloroquinazoline (B184009)

  • Problem: Low yield of 4-Chloroquinazoline.

    • Possible Cause 1: Incomplete chlorination.

    • Solution 1: The choice of chlorinating agent and reaction conditions are critical. Phosphorus oxychloride (POCl₃) is a commonly used reagent. The reaction often requires heating to 70-90 °C for a clean conversion.[2] Ensure an adequate excess of the chlorinating agent is used.

    • Possible Cause 2: Hydrolysis of the product during workup.

    • Solution 2: 4-Chloroquinazoline can be sensitive to water and may hydrolyze back to the starting material. It is crucial to perform the workup under anhydrous or near-anhydrous conditions until the excess chlorinating agent is removed. Quenching the reaction mixture by pouring it into ice-cold water followed by neutralization is a common procedure, but it must be done carefully to minimize hydrolysis.[3]

  • Problem: Formation of pseudodimers and other side products.

    • Possible Cause: Reaction between phosphorylated intermediates and unreacted quinazolinone.

    • Solution: This can be suppressed by controlling the reaction temperature. An initial phosphorylation reaction occurs at temperatures below 25 °C under basic conditions. Clean conversion to the chloroquinazoline is then achieved by heating to 70-90 °C.[2]

Step 3: Synthesis of this compound via Williamson Ether Synthesis

  • Problem: Low yield of this compound.

    • Possible Cause 1: Incomplete reaction.

    • Solution 1: The reaction is a nucleophilic aromatic substitution (SNAr). The choice of base and solvent is important. A strong base like sodium ethoxide is typically used to generate the ethoxide nucleophile. Polar aprotic solvents like DMF or DMSO can enhance the reaction rate.[4]

    • Possible Cause 2: Poor reactivity of the nucleophile.

    • Solution 2: Ensure that the sodium ethoxide is freshly prepared or of high quality, as it can degrade upon exposure to moisture. Using an excess of the ethoxide can also drive the reaction to completion.

  • Problem: Formation of side products.

    • Possible Cause: Competing elimination reactions or reaction with residual water.

    • Solution: The reaction should be carried out under anhydrous conditions to prevent the formation of 4-hydroxyquinazoline as a byproduct. The temperature should be carefully controlled to minimize elimination reactions, although this is less of a concern with an aromatic substrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common multi-step synthetic route for this compound?

A1: The most prevalent route involves a three-step process:

  • The synthesis of 4-hydroxyquinazoline (quinazolin-4-one) from anthranilic acid and formamide.

  • The chlorination of 4-hydroxyquinazoline to form 4-chloroquinazoline using a chlorinating agent like phosphorus oxychloride (POCl₃).[2]

  • A nucleophilic aromatic substitution reaction (specifically, a Williamson ether synthesis) between 4-chloroquinazoline and sodium ethoxide to yield this compound.

Q2: What are the critical parameters to control during the chlorination step?

A2: The critical parameters for the chlorination of 4-hydroxyquinazoline are temperature, the choice and amount of chlorinating agent, and the workup procedure. The reaction with POCl₃ often requires heating, and careful temperature control can prevent the formation of side products like pseudodimers.[2] A water-sensitive workup is necessary to prevent the hydrolysis of the 4-chloroquinazoline product back to the starting material.[3]

Q3: How can I improve the yield of the final Williamson ether synthesis step?

A3: To improve the yield of this compound, ensure anhydrous reaction conditions to prevent the formation of 4-hydroxyquinazoline. Use a strong base like sodium ethoxide to fully deprotonate ethanol (B145695) and generate a potent nucleophile. Employing a polar aprotic solvent such as DMF or DMSO can accelerate the reaction rate.[4] Monitoring the reaction by TLC to ensure complete consumption of the starting material is also recommended.

Q4: Are there alternative methods for the synthesis of 4-alkoxyquinazolines?

A4: Yes, while the described three-step synthesis is common, other methods exist. For instance, some approaches might involve the direct alkylation of 4-hydroxyquinazoline. However, this can sometimes lead to a mixture of N- and O-alkylated products.[5] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Chlorination of 4-Hydroxyquinazoline

Chlorinating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
POCl₃-TolueneRefluxNot Specified86[3]
POCl₃PyridineNone (Solvent-free)160285-90[6]
SOCl₂DMFThionyl ChlorideReflux4-677-96[3]
PPh₃ / TCCANot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]

Table 2: Comparison of Reaction Conditions for the Synthesis of 4-Alkoxyquinazolines from 4-Chloroquinazoline

AlkoxideBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium Ethoxide-EthanolReflux12Not Specified[7]
Sodium Methoxide-MethanolRefluxNot SpecifiedNot Specified[8]
Various AlkoxidesSodiumTHFRoom Temperature24Not Specified[9]
ButanethiolateK₂CO₃DMF80-904-6Not Specified[4]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxyquinazoline

  • Combine anthranilic acid and formamide in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to 130-135 °C for 2 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-hydroxyquinazoline.

Protocol 2: Synthesis of 4-Chloroquinazoline

  • To a round-bottom flask, add 4-hydroxyquinazoline.

  • Carefully add an excess of phosphorus oxychloride (POCl₃) under a fume hood.

  • Heat the mixture to reflux (approximately 70-90 °C) for 4 hours.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • The crude 4-chloroquinazoline can be purified by pouring the residue into ice-cold water, neutralizing with a base (e.g., NaHCO₃ solution), and extracting with an organic solvent like dichloromethane.[3] The organic layer is then washed, dried, and concentrated.

Protocol 3: Synthesis of this compound

  • In a round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Add 4-chloroquinazoline to the sodium ethoxide solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Visualizations

SynthesisWorkflow Start Anthranilic Acid + Formamide Step1 Step 1: Cyclization Start->Step1 Intermediate1 4-Hydroxyquinazoline (Quinazolin-4-one) Step1->Intermediate1 Step2 Step 2: Chlorination (e.g., POCl₃) Intermediate1->Step2 Intermediate2 4-Chloroquinazoline Step2->Intermediate2 Step3 Step 3: Williamson Ether Synthesis (Sodium Ethoxide) Intermediate2->Step3 Product This compound Step3->Product

Caption: Multi-step synthesis workflow for this compound.

TroubleshootingChlorination Problem Low Yield of 4-Chloroquinazoline Cause1 Incomplete Reaction Problem->Cause1 Cause2 Product Hydrolysis Problem->Cause2 Cause3 Side Product Formation (e.g., Pseudodimers) Problem->Cause3 Solution1 Optimize Temperature (70-90°C) and Reaction Time Cause1->Solution1 Solution2 Anhydrous Workup Careful Quenching Cause2->Solution2 Solution3 Control Temperature Profile: Initial Phosphorylation < 25°C, then Heat to 70-90°C Cause3->Solution3

Caption: Troubleshooting logic for the chlorination step.

References

Advanced purification techniques for 4-Ethoxyquinazoline final products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on advanced purification techniques for 4-Ethoxyquinazoline final products. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most prevalent and effective methods for the purification of this compound and related compounds are recrystallization and column chromatography.[1] Recrystallization is a cost-effective technique for removing impurities, provided a suitable solvent system is identified.[2][3][4] Column chromatography is employed for separating complex mixtures or achieving very high purity.[1]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[2][4] The choice of solvent can be determined through small-scale solubility tests. Common solvents used for the recrystallization of quinazoline (B50416) derivatives include ethanol (B145695) and mixtures involving dichloromethane, diethyl ether, and hexane.[1]

Q3: What are common impurities in this compound synthesis?

A3: While specific impurities for this compound synthesis are not extensively documented in the provided results, common impurities in the synthesis of related quinazoline compounds can include starting materials, reagents, and by-products from side reactions. For instance, in the synthesis of the 4-anilinequinazoline drug Erlotinib, impurities can arise from hydrolysis of reactants and subsequent side reactions.[5]

Q4: When should I use activated charcoal in my purification process?

A4: Activated charcoal can be used during recrystallization to remove colored impurities.[2][6] If your solution of this compound is colored when it should be colorless or a light color, adding a small amount of activated charcoal to the hot solution before filtration can help decolorize it.[6]

Q5: Can I use a single-solvent and a two-solvent system for recrystallization?

A5: Yes, both single-solvent and two-solvent recrystallization methods are applicable.[2] A single-solvent recrystallization is often simpler if a suitable solvent is found.[2] A two-solvent system is useful when the product is too soluble in one solvent and insoluble in another; the two solvents must be miscible.[2][4]

Troubleshooting Guide

Problem Possible Cause Solution
Low Recovery After Recrystallization The compound is too soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.[4] Use a minimal amount of hot solvent for dissolution.[2]
Crystals were lost during transfer or filtration.Rinse the flask with a small amount of ice-cold solvent to recover all crystals.[6] Ensure the filter paper in the Buchner funnel is properly seated and wetted before filtration.
No Crystals Form Upon Cooling The solution is not saturated.Evaporate some of the solvent to increase the concentration of the product and attempt to cool again.[4]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[4]
Oily Product Instead of Crystals The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a different solvent system.
The presence of impurities is depressing the melting point.Attempt to purify a small sample by another method, such as column chromatography, to obtain pure seed crystals.
Poor Separation in Column Chromatography The solvent system (eluent) is not optimal.Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation of the product from impurities.
The column was not packed properly.Ensure the column is packed uniformly without any air bubbles or cracks to allow for even solvent flow.

Purification Techniques: Data Summary

Purification Technique Typical Purity Recovery Rate Throughput Key Considerations
Single-Solvent Recrystallization >98%60-90%HighDependent on finding a suitable solvent.[2]
Two-Solvent Recrystallization >98%50-85%HighSolvents must be miscible.[2]
Column Chromatography >99%40-80%Low to MediumRequires optimization of stationary and mobile phases.[1]
Vacuum Distillation >99%VariableMediumSuitable for thermally stable liquids.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add a few milligrams of crude this compound and a few drops of a chosen solvent (e.g., ethanol). Heat the mixture. If the solid dissolves completely when hot and precipitates upon cooling, the solvent is suitable.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent dropwise while heating and swirling until the solid is just dissolved.[2][6]

  • Decolorization (if necessary): If the solution is colored, cool it slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.[2][6]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.[4][6]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent.[2][6]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Two-Solvent Recrystallization
  • Solvent Selection: Choose a pair of miscible solvents. One solvent should readily dissolve this compound at all temperatures (the "good" solvent), while the other should not dissolve it at any temperature (the "poor" solvent).[2]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.[4]

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few more drops of the hot "good" solvent until the solution is clear again.[2]

  • Crystallization, Collection, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Protocol 3: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in the chosen eluent. Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. The polarity of the eluent can be gradually increased to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_prep Preparation cluster_purify Purification cluster_final Final Product Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilt Hot Filtration (optional) Dissolve->HotFilt Cool Slow Cooling HotFilt->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry Pure Pure this compound Dry->Pure

Caption: Experimental workflow for the recrystallization of this compound.

TroubleshootingWorkflow Start No Crystals Form Upon Cooling Q1 Is the solution clear? Start->Q1 A1_Yes Solution is likely supersaturated Q1->A1_Yes Yes A1_No Insoluble impurities may be present Q1->A1_No No Sol1 Induce Crystallization: - Scratch flask interior - Add seed crystal A1_Yes->Sol1 Sol2 Perform hot filtration to remove impurities A1_No->Sol2 Q2 Still no crystals? Sol1->Q2 Sol2->Q2 A2_Yes Solution is not saturated enough Q2->A2_Yes Yes End Crystals Formed Q2->End No Sol3 Evaporate some solvent and cool again A2_Yes->Sol3 Sol3->End

Caption: Troubleshooting guide for crystallization issues.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for nucleophilic aromatic substitution (SNAr) on quinazolines.

Frequently Asked Questions (FAQs)

1. What are the most common leaving groups for SNAr on quinazolines?

Chloro and fluoro groups are the most common leaving groups in SNAr reactions on quinazolines. While chloro-substituted quinazolines are widely used, fluoro-substituted analogs can exhibit higher reactivity. The reactivity order for halogens in SNAr is generally F > Cl ≈ Br > I, which is counterintuitive compared to SN2 reactions.[1] This is because the highly electronegative fluorine atom makes the attached carbon more electrophilic, accelerating the initial nucleophilic attack, which is often the rate-determining step.[1][2]

2. What are typical nucleophiles used in quinazoline (B50416) SNAr reactions?

A wide range of nucleophiles can be employed in SNAr reactions with quinazolines. These include:

  • Amines: Aliphatic, benzylic, and aromatic primary or secondary amines are frequently used.[3][4]

  • Alkoxides and Thiolates: These strong nucleophiles are effective for introducing oxygen and sulfur functionalities.[1]

  • Amides: In some cases, amides can act as nucleophiles, leading to the synthesis of quinazolinones.[5]

3. How do I select the appropriate solvent for my quinazoline SNAr reaction?

The choice of solvent is critical and can significantly impact reaction rates. Polar aprotic solvents are generally preferred because they effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more "naked" and reactive.[1][6] Commonly used solvents include:

  • Dimethyl sulfoxide (B87167) (DMSO)[5][6]

  • Dimethylformamide (DMF)[1][5]

  • Acetonitrile (ACN)[4]

  • Tetrahydrofuran (THF)[4]

  • Ethanol[4]

Mixtures of solvents, such as THF/water, can also be effective for certain reactions.[4]

4. What is the role of a base in quinazoline SNAr, and how do I choose one?

A base is often added to facilitate the reaction by deprotonating the nucleophile, thereby increasing its nucleophilicity, or to neutralize any acidic byproducts generated during the reaction.[7] The choice of base depends on the strength of the nucleophile and the reaction conditions. Common bases include:

  • Inorganic bases: Potassium carbonate (K₂CO₃)[8], cesium carbonate (Cs₂CO₃)[5], and sodium acetate (B1210297) (NaOAc).[4]

  • Organic bases: Triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA).[4]

5. How can I monitor the progress of my quinazoline SNAr reaction?

The progress of the reaction can be monitored by standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): To visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the product and quantify the extent of the reaction.

Troubleshooting Guide

This guide addresses common issues encountered during SNAr reactions on quinazolines and provides potential solutions.

Problem: Low or No Yield of the Desired Product

Possible Cause Suggested Solution
Inactive Substrate Ensure the quinazoline ring is sufficiently activated with electron-withdrawing groups. The C4 position is generally more reactive than the C2 position.[9][10]
Poor Leaving Group If using a chloro or bromo-substituted quinazoline, consider switching to a fluoro-substituted analog for potentially higher reactivity.[1]
Weak Nucleophile If using a weak nucleophile, consider deprotonation with a stronger base (e.g., NaH) before adding it to the reaction mixture to generate a more potent anionic nucleophile.[1]
Inappropriate Solvent Switch to a polar aprotic solvent like DMSO or DMF to enhance the reactivity of the nucleophile.[1][6] Ensure all reactants are soluble in the chosen solvent.[1]
Suboptimal Temperature Gradually increase the reaction temperature. Microwave irradiation can also be employed to significantly reduce reaction times.[1]
Presence of Moisture Ensure all reagents and solvents are dry, as water can react with strong bases and some nucleophiles.

Problem: Formation of Multiple Products or Byproducts

Possible Cause Suggested Solution
Lack of Regioselectivity For di-substituted quinazolines (e.g., 2,4-dichloroquinazoline), the substitution at the C4 position is generally favored under milder conditions.[3][4][10] To achieve substitution at the C2 position, harsher conditions (higher temperatures, longer reaction times) may be necessary after the C4 position has reacted.[9][10]
Reaction Temperature is Too High High temperatures can lead to side reactions and decomposition. Optimize the temperature to be high enough for the reaction to proceed but low enough to minimize byproduct formation.
Incorrect Stoichiometry Carefully control the stoichiometry of the nucleophile. An excess of the nucleophile may lead to di-substitution on a di-substituted quinazoline.
Side Reactions The presence of a strong base with certain substrates can lead to unwanted side reactions. Consider using a milder base or optimizing the reaction temperature.[11]

Data Summary Tables

Table 1: Effect of Solvent on Reaction Yield

SolventDielectric ConstantTypical Yield (%)Reference
DMSO47.272[5]
DMF36.7Not satisfactory[5]
1,4-Dioxane2.2Not satisfactory[5]
THF7.6Not satisfactory[5]

Yields are for the synthesis of 3-methyl-2-phenylquinazolin-4-one and are illustrative. Actual yields will vary depending on the specific reactants and conditions.

Table 2: Effect of Base on Reaction Yield

BasepKa of Conjugate AcidTypical Yield (%)Reference
Cs₂CO₃10.33 (HCO₃⁻)72[5]
K₂CO₃10.33 (HCO₃⁻)96.8[8]
Na₂CO₃10.33 (HCO₃⁻)-[8]
NaOH15.7-[8]

Yields are for different quinazoline syntheses and highlight the importance of base selection.

Experimental Protocols

Protocol 1: General Procedure for SNAr of 2,4-Dichloroquinazoline (B46505) with an Amine

  • To a solution of 2,4-dichloroquinazoline (1.0 eq) in a suitable solvent (e.g., THF, ethanol, or acetonitrile) is added the amine nucleophile (1.0-1.2 eq).[4]

  • An organic or inorganic base (e.g., triethylamine, DIPEA, or NaOAc) (1.5-2.0 eq) is then added to the mixture.[4]

  • The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC or LC-MS. Reaction times can range from 30 minutes to 24 hours depending on the reactivity of the nucleophile.[3][4]

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-chloro-4-aminoquinazoline derivative.

Visualizations

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products quinazoline Quinazoline (with leaving group X) meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) quinazoline->meisenheimer Nucleophilic Attack (Rate-determining step) nucleophile Nucleophile (Nu⁻) nucleophile->meisenheimer product Substituted Quinazoline meisenheimer->product Elimination of Leaving Group leaving_group Leaving Group (X⁻) meisenheimer->leaving_group

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on a quinazoline ring.

Experimental_Workflow start Define Target Quinazoline Derivative lit_review Literature Review for Similar Transformations start->lit_review reagent_selection Select Quinazoline Substrate, Nucleophile, Solvent, and Base lit_review->reagent_selection initial_rxn Run Initial Small-Scale Reaction (e.g., at room temperature) reagent_selection->initial_rxn monitoring Monitor Reaction Progress (TLC, LC-MS) initial_rxn->monitoring analysis Analyze Outcome (Yield, Purity) monitoring->analysis optimization Optimization Loop analysis->optimization scale_up Scale-Up Optimized Conditions analysis->scale_up Good Yield? temp Vary Temperature optimization->temp Low Yield? solvent Screen Solvents optimization->solvent Low Yield? base Screen Bases optimization->base Side Reactions? temp->initial_rxn solvent->initial_rxn base->initial_rxn purification Purification and Characterization scale_up->purification end Final Product purification->end

Caption: A typical experimental workflow for optimizing SNAr reactions on quinazolines.

Caption: A decision tree for troubleshooting common issues in quinazoline SNAr reactions.

References

Identifying and minimizing side reactions in 4-chloroquinazoline chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 4-chloroquinazoline (B184009) and its derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) to help identify and minimize common side reactions encountered during synthesis and subsequent functionalization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My chlorination of 4-quinazolinone to 4-chloroquinazoline is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the chlorination of 4-quinazolinone are a common issue and can stem from several factors. Here's a troubleshooting guide to help you optimize your reaction:

  • Incomplete Reaction: The conversion of the starting material may not be complete.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reflux time. For chlorination with POCl₃, heating to a temperature between 70-90 °C is often necessary for a clean and complete conversion.[1]

  • Inactive Chlorinating Agent: The chlorinating agent (e.g., thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)) may have degraded due to improper storage or age.

    • Solution: Use a freshly opened bottle of the chlorinating agent or distill the reagent before use to ensure its reactivity.[1]

  • Side Reactions: The formation of unwanted byproducts can consume your starting material and complicate purification.

    • Solution: One common side reaction with POCl₃ is the formation of a pseudodimer, especially at lower temperatures. This can be suppressed by maintaining basic conditions during the addition of POCl₃ at temperatures below 25 °C.[1]

  • Hydrolysis during Workup: 4-Chloroquinazolines are susceptible to hydrolysis, which converts the product back to the 4-quinazolinone starting material.

    • Solution: Perform the workup using ice-cold water or a cold basic solution (e.g., saturated sodium bicarbonate) to neutralize excess acid and minimize hydrolysis. Ensure all glassware is dry and use anhydrous solvents.

  • Purification Losses: The product may be lost during the purification process.

    • Solution: 4-Chloroquinazolines can be unstable, so handle them carefully during workup and purification.[1] Column chromatography is often required to separate the product from impurities.[1]

Q2: I am observing the formation of a significant amount of 4-quinazolinone in my final 4-chloroquinazoline product. What is causing this and how can I prevent it?

A2: The presence of 4-quinazolinone in your final product is most likely due to the hydrolysis of the 4-chloroquinazoline. The C4 position of the quinazoline (B50416) ring is highly electrophilic and susceptible to attack by water.

Prevention Strategies:

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Careful Workup: During the workup, quench the reaction mixture by pouring it into ice-cold water or a mixture of ice and a mild base (e.g., sodium bicarbonate). This will neutralize the acidic byproducts and minimize the contact time of the product with water.

  • Aprotic Solvents: Use aprotic solvents for extraction, such as dichloromethane (B109758) or ethyl acetate.

  • Prompt and Thorough Drying: After extraction, dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) before removing the solvent.

Q3: During the nucleophilic aromatic substitution (SNAr) on my 4-chloroquinazoline, I am getting a complex mixture of products and a low yield of the desired compound. How can I optimize this reaction?

A3: The success of the SNAr reaction on 4-chloroquinazoline is highly dependent on the reaction conditions and the nature of the nucleophile. Here are some key parameters to optimize:

  • Solvent: The choice of solvent is critical. Polar aprotic solvents like dioxane and THF, or polar protic solvents like ethanol (B145695) are commonly used.[1] For microwave-assisted reactions, a mixture of THF and water can be effective.[1][2]

  • Base: A base is often required to neutralize the HCl generated during the reaction. Organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et₃N), or inorganic bases such as sodium acetate, are frequently employed.[1]

  • Temperature: The optimal temperature can range from room temperature to reflux, depending on the reactivity of the nucleophile. For less reactive amines, higher temperatures may be necessary.[1]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields, especially for reactions with electron-poor anilines or sterically hindered nucleophiles.[1][3][4]

  • Nucleophile Reactivity: Electron-rich amines readily react with 4-chloroquinazolines, often leading to good yields under milder conditions. In contrast, electron-poor amines may require longer reaction times and higher temperatures to achieve good conversion.[2]

  • Steric Hindrance: Nucleophiles with significant steric bulk, particularly with substituents at the ortho-position, may react more slowly and require more forcing conditions.[1]

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of 4-Anilinoquinazolines

EntryNucleophileMethodReaction TimeYield (%)Reference
12-AminopyridineConventional12 h41.2[3]
22-AminopyridineMicrowave20 min95.3[3]
32-AminothiazoleConventional12 h37.3[3]
42-AminothiazoleMicrowave20 min96.5[3]
52-Amino-5-methyl-1,3,4-thiadiazoleConventional12 h35.8[3]
62-Amino-5-methyl-1,3,4-thiadiazoleMicrowave20 min92.4[3]

Table 2: Effect of Microwave Power and Temperature on the Yield of a Representative 4-Anilinoquinazoline

EntryPower (W)Temperature (°C)Time (min)Yield (%)Reference
140801075.9[3]
260801096.5[3]
380801098.8[3]
4100801097.0[3]
560301079.9[3]
660501084.0[3]
760701090.0[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Chloroquinazoline from 4-Quinazolinone using Thionyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-quinazolinone.

  • Under a fume hood, carefully add an excess of thionyl chloride (SOCl₂) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the progress of the reaction by TLC until all the starting material has been consumed.

  • After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.

  • The crude 4-chloroquinazoline can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr) on 4-Chloroquinazoline

  • In a microwave-safe reaction vessel, combine 4-chloroquinazoline (1.0 equivalent) and the desired substituted aniline (B41778) (1.2 equivalents).

  • Add a suitable solvent, such as 2-propanol (isopropanol).[3]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at a constant power (e.g., 60W) for a specified time (e.g., 20 minutes), allowing the temperature to reach the reflux temperature of the solvent.[3]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • If a solid product has formed, it can be collected by filtration and washed with a cold solvent (e.g., cold 2-propanol) to remove unreacted starting materials.

  • Dry the product under vacuum.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 4-Chloroquinazoline cluster_snar Nucleophilic Aromatic Substitution (SNAr) start 4-Quinazolinone chlorination Chlorination (SOCl₂ or POCl₃) start->chlorination workup_synthesis Workup & Purification chlorination->workup_synthesis product1 4-Chloroquinazoline workup_synthesis->product1 snar_reaction SNAr Reaction (Conventional or Microwave) product1->snar_reaction nucleophile Nucleophile (e.g., Amine) nucleophile->snar_reaction workup_snar Workup & Purification snar_reaction->workup_snar final_product Substituted Quinazoline workup_snar->final_product

Caption: General experimental workflow for the synthesis of 4-chloroquinazoline and subsequent SNAr.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of 4-Chloroquinazoline incomplete_reaction Incomplete Reaction start->incomplete_reaction inactive_reagent Inactive Chlorinating Agent start->inactive_reagent side_reactions Side Reactions start->side_reactions hydrolysis Hydrolysis start->hydrolysis solution_incomplete Monitor with TLC Extend Reaction Time/Temp incomplete_reaction->solution_incomplete solution_inactive Use Fresh/Distilled Reagent inactive_reagent->solution_inactive solution_side_reactions Control Temp & pH (e.g., for POCl₃) side_reactions->solution_side_reactions solution_hydrolysis Anhydrous Conditions Cold Workup hydrolysis->solution_hydrolysis

Caption: Troubleshooting guide for low yields in 4-chloroquinazoline synthesis.

side_reactions cluster_side_products Common Side Reactions start Chlorination of 4-Quinazolinone desired_product 4-Chloroquinazoline start->desired_product Desired Pathway hydrolysis Hydrolysis (back to starting material) start->hydrolysis H₂O dimerization Pseudodimer Formation (with POCl₃) start->dimerization Excess Starting Material Low Temperature regioisomers Regioisomer Formation (on substituted rings) start->regioisomers Substituent Effects

Caption: Common side reactions in the synthesis of 4-chloroquinazoline.

References

Technical Support Center: Overcoming Poor Solubility of 4-Ethoxyquinazoline Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of 4-ethoxyquinazoline derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound derivatives exhibit poor aqueous solubility?

A1: The limited aqueous solubility of many this compound derivatives is often attributed to their molecular structure. Like other quinazoline-based inhibitors, they typically feature a rigid, planar aromatic quinazoline (B50416) core and lipophilic functional groups.[1] This architecture, while often crucial for high-affinity binding to biological targets such as kinase ATP-binding sites, contributes to low solubility in water.[1] The stable crystalline lattice of these compounds, resulting from strong intermolecular interactions, can further impede dissolution.[1]

Q2: What are the primary consequences of poor solubility in my biological assays?

A2: Poor solubility can lead to several experimental issues, including:

  • Precipitation: The compound may "crash out" of the solution when a concentrated stock (typically in DMSO) is diluted into an aqueous assay buffer.[1][2]

  • Inaccurate Potency Measurement: Undissolved compound particles will not be biologically active, leading to an underestimation of the compound's true potency (e.g., higher IC₅₀ values).

  • Poor Reproducibility: Inconsistent amounts of dissolved compound between experiments can result in high data variability.

  • Low Bioavailability: In cell-based assays, poor solubility can limit the compound's ability to cross cell membranes, reducing its effective intracellular concentration. For in vivo studies, it is a major contributor to low and variable oral bioavailability.[1]

Q3: What initial steps should I take when encountering a solubility issue with a this compound derivative?

A3: A systematic approach is recommended:

  • Visual Inspection: Carefully inspect your solutions for any signs of precipitation, cloudiness, or Tyndall effect (light scattering by suspended particles).

  • Determine Kinetic Solubility: Perform a preliminary kinetic solubility assessment in your specific assay buffer to estimate the maximum soluble concentration.

  • Optimize Stock Solution: Ensure your compound is fully dissolved in the stock solvent (typically DMSO). Gentle warming and sonication can be beneficial.[3] Use high-purity, anhydrous DMSO as water contamination can reduce solubility.[2]

  • Control Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to minimize its potential to cause precipitation and cellular toxicity.[1]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock

Question: My this compound derivative, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I fix it?

Answer: This is a common phenomenon known as "antisolvent precipitation," where the compound rapidly leaves the solution as the solvent changes from a favorable organic environment (DMSO) to an unfavorable aqueous one.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of the derivative in the aqueous buffer exceeds its thermodynamic solubility limit.Decrease the final working concentration of the compound in the assay.
Rapid Solvent Exchange Adding a concentrated DMSO stock directly into the aqueous buffer causes a sudden change in solvent polarity, leading to precipitation.Perform a serial dilution of the DMSO stock in the assay buffer. Add the stock solution dropwise while gently vortexing the buffer.
Low Temperature The solubility of many organic compounds decreases at lower temperatures.Use pre-warmed (e.g., 37°C) assay buffer for dilutions.
High DMSO Concentration in Final Solution While DMSO aids initial dissolution, a high final concentration can still lead to precipitation upon further dilution and can be toxic to cells.Keep the final DMSO concentration below 0.5%. This might necessitate preparing a more dilute initial stock solution in DMSO.[1]
Issue 2: Compound Precipitates Over Time During Incubation

Question: My assay solution is initially clear, but I observe precipitation after a few hours of incubation. What could be the cause?

Answer: Time-dependent precipitation can occur due to several factors related to the compound's stability in the assay medium and its interactions with assay components.

Potential Cause Explanation Recommended Solution
Metastable Solution The initial clear solution may be a supersaturated, metastable state that reverts to a less soluble, more stable crystalline form over time.Reduce the final compound concentration to below its equilibrium solubility.
Interaction with Media Components The compound may bind to proteins (e.g., in fetal bovine serum) or other components in the cell culture medium, leading to the formation of insoluble complexes.Try reducing the serum percentage in the medium, if permissible for your cell line. Alternatively, consider using serum-free media for the duration of the compound treatment.
pH Shift Cellular metabolism during incubation can alter the pH of the medium, which may affect the solubility of a pH-sensitive compound.Ensure your assay buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment.

Data Presentation: Solubility of Quinazoline Derivatives

The following table summarizes reported aqueous solubility for several well-known quinazoline-based kinase inhibitors. This data can serve as a general reference, but the actual solubility of your specific this compound derivative should be determined experimentally.

CompoundpHTemperature (°C)Solubility (µg/mL)
Gefitinib7.437< 1
Erlotinib7.425~6
Lapatinib7.037< 0.1
Vandetanib7.437~13

Note: This data is compiled from various sources and should be used as a guideline. Actual solubility can vary with experimental conditions.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol provides a general method for estimating the kinetic solubility of a compound in an aqueous buffer.

  • Prepare Stock Solution: Prepare a high-concentration stock solution of the this compound derivative (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: In a separate 96-well, UV-transparent plate, add 198 µL of your assay buffer (e.g., PBS, pH 7.4) to each well. Add 2 µL of each DMSO dilution to the corresponding wells, resulting in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Turbidity Measurement: Measure the absorbance of each well at a wavelength of 600-650 nm using a microplate reader. An increase in absorbance compared to the buffer-only control indicates precipitation. The highest concentration that does not show a significant increase in absorbance is an estimate of the kinetic solubility.

Protocol 2: Enhancing Solubility with Cyclodextrins (Kneading Method)

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4][5]

  • Molar Ratio Selection: Choose a suitable molar ratio of the this compound derivative to the cyclodextrin (B1172386) (e.g., 1:1 or 1:2 of compound to β-cyclodextrin or a more soluble derivative like HP-β-CD).

  • Mixing: Weigh the appropriate amounts of the compound and cyclodextrin and place them in a mortar.

  • Kneading: Add a small amount of a solvent blend (e.g., water/ethanol) to the mixture to form a thick paste. Knead the paste thoroughly with a pestle for 45-60 minutes. Maintain the paste-like consistency by adding more solvent blend if it becomes too dry.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until completely dry.

  • Pulverization and Sieving: Pulverize the dried complex in the mortar and pass it through a fine sieve to obtain a uniform powder.

  • Storage: Store the complex in a desiccator. The resulting powder can be used to prepare aqueous solutions for your biological assays.

Visualizations

G cluster_0 Troubleshooting Workflow for Compound Precipitation Start Compound Precipitates in Assay Buffer CheckConc Is the final concentration too high? Start->CheckConc ReduceConc Reduce Final Concentration CheckConc->ReduceConc Yes CheckDMSO Is the final DMSO concentration > 0.5%? CheckConc->CheckDMSO No End Clear Solution ReduceConc->End OptimizeDMSO Optimize Dilution Scheme to Lower DMSO % CheckDMSO->OptimizeDMSO Yes UseExcipients Consider Solubility Enhancement Strategies CheckDMSO->UseExcipients No OptimizeDMSO->End UseExcipients->End G cluster_1 Solubility Enhancement Strategy Selection Start Poorly Soluble This compound Derivative Ionizable Is the compound ionizable? Start->Ionizable AdjustpH pH Adjustment Ionizable->AdjustpH Yes CoSolvent Use of Co-solvents (e.g., Ethanol, PEG) Ionizable->CoSolvent No AssayCompatible Is the strategy assay compatible? AdjustpH->AssayCompatible Surfactant Use of Surfactants (e.g., Tween-80) CoSolvent->Surfactant Cyclodextrin Complexation with Cyclodextrins (e.g., HP-β-CD) Surfactant->Cyclodextrin Cyclodextrin->AssayCompatible AssayCompatible->CoSolvent No, try another Proceed Proceed with Optimized Assay AssayCompatible->Proceed Yes

References

Preventing the formation of unwanted byproducts in quinazoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinazoline (B50416) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of unwanted byproducts in their reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction is producing a dark, tar-like, insoluble material instead of the desired quinazoline product. What is the likely cause and solution?

A: The formation of dark, polymeric tars is often indicative of starting material degradation, particularly the oxidation and subsequent polymerization of ortho-phenylenediamine or related 2-aminoaryl precursors.[1] This process is accelerated by exposure to air (oxygen), high temperatures, and certain catalysts.[1]

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure your 2-amino starting materials (e.g., 2-aminobenzamides, 2-aminobenzonitriles) are pure and dry.[2] Impurities can initiate side reactions leading to polymerization.[2]

  • Atmosphere Control: Run the reaction under an inert atmosphere, such as nitrogen or argon.[1][2] This prevents the degradation of sensitive reagents and intermediates by atmospheric oxygen.[2] For particularly sensitive substrates, consider using deoxygenated solvents.[1]

  • Temperature Management: Avoid unnecessarily high temperatures. Monitor the reaction and perform it at the lowest effective temperature that allows for a reasonable reaction rate.

  • Controlled Addition: If using a highly reactive dicarbonyl compound, consider adding it slowly to the reaction mixture containing the diamine. This maintains a low concentration of the dicarbonyl and can reduce self-condensation or polymerization.[1]

Q2: I am observing a significant amount of a benzimidazole (B57391) byproduct. How can I favor quinazoline formation?

A: Benzimidazole formation is a common competing reaction pathway, especially under acidic conditions or at elevated temperatures. The following strategies can help minimize this byproduct:

  • Catalyst Selection: Switch to a milder or neutral catalyst. Acidic catalysts can promote the rearrangement that leads to the more thermodynamically stable benzimidazole.[1] Metal-free options, such as iodine-catalyzed reactions, can provide excellent yields of quinazolines without promoting this rearrangement.[2]

  • Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Over-extending the reaction time, particularly at high temperatures, can favor the formation of the benzimidazole byproduct.[1]

  • Temperature Control: Perform the reaction at the lowest temperature necessary for completion. Many modern protocols achieve high yields at room temperature or slightly elevated temperatures, which disfavors the higher activation energy pathway leading to benzimidazole formation.[1]

Q3: My reaction yield is consistently low. What are the key parameters to optimize?

A: Low yield is a common problem that can be addressed by systematically optimizing several reaction parameters.

  • Reaction Conditions: Temperature, reaction time, and solvent choice have a significant impact on yield. It is crucial to tailor these conditions to your specific substrates. For example, optimizing a synthesis of 4-methylquinazoline (B149083) from 2-aminoacetophenone (B1585202) and formamide (B127407) to 150°C for 6 hours dramatically increased the yield to 86%.[2] Microwave-assisted synthesis can also improve yields and significantly reduce reaction times compared to conventional heating.[2][3]

  • Stoichiometry: In multi-component reactions, the precise stoichiometry of reactants is critical. An excess of one reactant can lead to the formation of undesired side products and reduce the yield of the target molecule.[2]

  • Catalyst Choice and Activity: The choice of catalyst is critical. While many syntheses are metal-catalyzed (e.g., using copper, palladium), metal-free alternatives are also effective.[2] If using a heterogeneous catalyst, ensure it is active and not poisoned. Using a fresh batch may be necessary.[2]

Table 1: Effect of Reaction Conditions on Quinazoline Yield
ParameterCondition ACondition B (Optimized)Yield (%)Reference
Catalyst NoneBF₃-Et₂O- (Improvement)[2]
Temperature Ambient150°C86%[2]
Catalyst System CuCl/TEMPOCuCl/DABCO/4-HO-TEMPO40-98% (Broad Scope)[4]
Atmosphere AirOxygen49-92% (Iodine-catalyzed)[2]
Q4: How can I prevent the formation of N-oxide or oxidized byproducts?

A: N-oxide formation is an oxidation process. While sometimes a desired outcome, it can be an unwanted byproduct.

  • Avoid Strong Oxidants: If your synthesis involves an oxidative step, ensure you are using a stoichiometric amount of a mild oxidant.[1]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation of the product, especially if the reaction involves prolonged heating.[1][2]

Frequently Asked Questions (FAQs)

Q1: How does the choice of starting material affect byproduct formation?

A: The purity and nature of your starting materials are paramount.[2]

  • Purity: Impurities in starting materials like substituted anthranilic acids or 2-aminobenzamides can introduce competing reactants, leading to a mixture of products and lower yields.[2] Always ensure your starting materials are pure and dry.[2]

  • Substituents: The electronic nature of substituents on the aromatic rings can influence reactivity. Electron-donating groups can sometimes increase susceptibility to oxidation, while certain sterically bulky groups might hinder the desired cyclization, leading to incomplete reactions.

Q2: What is the role of the solvent in preventing side reactions?

A: The solvent can influence reaction rates, solubility of intermediates, and even the reaction pathway.

  • Polarity: The solvent polarity can affect the stability of charged intermediates. For instance, some reactions may proceed more cleanly in polar aprotic solvents like DMSO or DMF, while others may be better in nonpolar solvents like toluene.

  • Boiling Point: A high-boiling solvent allows for higher reaction temperatures, which can be necessary for cyclization but may also promote degradation or side reactions if not carefully controlled.[2]

  • Solvent-Free Conditions: Some modern methods utilize solvent-free conditions, often with microwave assistance, which can reduce reaction times and minimize solvent-related side products.[2][5]

Q3: When should I use a metal-free catalytic system?

A: Metal-free systems are increasingly popular as they avoid residual metal contamination in the final product—a critical consideration in drug development. They can also prevent certain metal-catalyzed side reactions.

  • Iodine Catalysis: Molecular iodine is an effective catalyst for the synthesis of quinazolines from 2-aminobenzaldehydes and benzylamines, using oxygen as a green oxidant.[2] This method avoids transition metals entirely.

  • Base-Promoted Reactions: Some syntheses can proceed efficiently using only a base to promote the reaction, which is a simple and clean method.[6]

Experimental Protocols & Visualizations

Protocol: Iodine-Catalyzed Synthesis of 2-Arylquinazolines

This protocol is adapted from a transition-metal-free method for the synthesis of quinazolines from 2-aminobenzaldehydes (or 2-aminobenzophenones) and benzylamines.[2]

1. Reactant Mixture:

2. Reaction Conditions:

  • Heat the reaction mixture to 100-120 °C. The reaction can often be performed under solvent-free conditions or in a high-boiling solvent like DMSO.[2]

  • Maintain an oxygen atmosphere (a balloon filled with oxygen is often sufficient to serve as the oxidant).[2]

3. Monitoring:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

4. Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.[2]

  • If a solvent was used, remove it under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.[2]

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove excess iodine, followed by a brine wash.[2]

5. Purification:

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure quinazoline derivative.[2]

Diagrams

TroubleshootingWorkflow Troubleshooting Workflow for Side Product Formation start Unwanted Byproduct Observed check_purity Are Starting Materials Pure? start->check_purity purify_sm Purify/Dry Starting Materials (Recrystallization, Distillation) check_purity->purify_sm No check_atmosphere Is Reaction Air/Moisture Sensitive? check_purity->check_atmosphere Yes purify_sm->check_atmosphere use_inert Run Under Inert Atmosphere (N2 or Ar) check_atmosphere->use_inert Yes optimize_cond Optimize Reaction Conditions check_atmosphere->optimize_cond No use_inert->optimize_cond temp Lower Temperature optimize_cond->temp time Reduce Reaction Time (Monitor by TLC) optimize_cond->time catalyst Change Catalyst (e.g., to Metal-Free) optimize_cond->catalyst end Pure Product temp->end time->end catalyst->end SynthesisDecisionTree Decision Tree for Selecting a Synthetic Protocol start Goal: Synthesize Quinazoline with Minimal Byproducts metal_tolerance Is Metal Contamination a Concern? start->metal_tolerance metal_free Choose Metal-Free Method metal_tolerance->metal_free Yes metal_catalyzed Transition-Metal Catalysis is an Option metal_tolerance->metal_catalyzed No iodine Iodine-Catalyzed Oxidation metal_free->iodine base_promoted Base-Promoted Cyclization metal_free->base_promoted pd_cu Palladium or Copper-Catalyzed Cross-Coupling/Annulation metal_catalyzed->pd_cu thermal_sensitivity Are Starting Materials Thermally Sensitive? iodine->thermal_sensitivity base_promoted->thermal_sensitivity pd_cu->thermal_sensitivity microwave Consider Microwave-Assisted Synthesis (Reduced Reaction Time) thermal_sensitivity->microwave Yes conventional Conventional Heating (Careful Temp. Control) thermal_sensitivity->conventional No CompetingPathways Simplified Competing Reaction Pathways cluster_main Desired Pathway cluster_side Side Reaction Intermediate Cyclization Intermediate (e.g., Amidine) Quinazoline Quinazoline Product Intermediate->Quinazoline Oxidation/ Aromatization Rearrangement Rearrangement Intermediate->Rearrangement Acid or High Temp. Benzimidazole Benzimidazole Byproduct Rearrangement->Benzimidazole Cyclization Start 2-Aminoaryl Precursor + Reagent Start->Intermediate

References

Technical Support Center: Scaling Up the Laboratory Synthesis of 4-Ethoxyquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the methodologies for scaling up the laboratory synthesis of 4-Ethoxyquinazoline. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and scalable method for the synthesis of this compound is a two-step process. The first step involves the chlorination of 4-quinazolinone to yield 4-chloroquinazoline (B184009). The subsequent step is a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 4-position is displaced by an ethoxide group. This route is favored due to the ready availability of starting materials and the generally high yields of the substitution step.

Q2: What are the critical parameters to control during the synthesis of 4-chloroquinazoline?

A2: The critical parameters for the successful synthesis of 4-chloroquinazoline from 4-quinazolinone include the choice of chlorinating agent, reaction temperature, and reaction time. Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are commonly used chlorinating agents. When using POCl₃, maintaining a temperature between 70-90°C is often necessary for a clean and complete conversion.[1] It is also crucial to handle the 4-chloroquinazoline product with care during workup and purification as it can be unstable.[1]

Q3: What factors influence the yield of the nucleophilic aromatic substitution (SNAr) reaction to form this compound?

A3: Several factors can significantly impact the yield of the SNAr reaction. These include the choice of solvent, the base used to generate the ethoxide, the reaction temperature, and the presence of any substituents on the quinazoline (B50416) ring. Polar aprotic solvents like THF and dioxane, or polar protic solvents like ethanol (B145695), are typically employed.[1] The temperature can range from room temperature to reflux, depending on the reactivity of the nucleophile and the substrate.[1] Microwave irradiation has been shown to shorten reaction times and improve yields in similar reactions.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloroquinazoline

This protocol outlines the synthesis of the key intermediate, 4-chloroquinazoline, from 4-quinazolinone.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-quinazolinone in anhydrous toluene.

  • Carefully add an excess of phosphorus oxychloride (3-5 equivalents) to the suspension at room temperature under a fume hood.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 4-chloroquinazoline. The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the conversion of 4-chloroquinazoline to this compound using sodium ethoxide.

Materials:

  • 4-Chloroquinazoline

  • Sodium ethoxide (solid or prepared in situ from sodium and ethanol)

  • Anhydrous ethanol or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroquinazoline in anhydrous ethanol or THF.

  • Add sodium ethoxide (1.1-1.5 equivalents) to the solution. If preparing in situ, carefully add sodium metal to anhydrous ethanol to form sodium ethoxide before adding the 4-chloroquinazoline solution.

  • Stir the reaction mixture at room temperature or heat to reflux (depending on the chosen solvent) for 2-8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench by adding water.

  • Extract the product into ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 4-Chloroquinazoline

ParameterMethod A (POCl₃)Method B (SOCl₂)
Chlorinating Agent Phosphorus oxychlorideThionyl chloride
Solvent TolueneNeat or Toluene
Temperature Reflux (110°C)Reflux (79°C)
Reaction Time 4-6 hours2-4 hours
Typical Yield 85-95%80-90%

Table 2: Typical Conditions for Nucleophilic Aromatic Substitution on 4-Chloroquinazoline

ParameterCondition A (Conventional Heating)Condition B (Microwave)
Solvent Ethanol or THFTHF/Water mixture
Base Sodium EthoxideSodium Ethoxide
Temperature Room Temperature to Reflux120°C
Reaction Time 2-8 hours20-40 minutes
Typical Yield 70-90%80-95%

Troubleshooting Guide

Problem 1: Low or no conversion of 4-quinazolinone to 4-chloroquinazoline.

  • Possible Cause: Inactive chlorinating agent.

  • Solution: Use freshly distilled or a new bottle of POCl₃ or SOCl₂. Ensure anhydrous conditions are maintained throughout the reaction.

  • Possible Cause: Insufficient reaction temperature or time.

  • Solution: Ensure the reaction is heated to the appropriate reflux temperature and monitor the reaction for a longer duration using TLC. For POCl₃, a temperature of 70-90°C is often optimal.[1]

Problem 2: Significant side product formation during chlorination.

  • Possible Cause: Formation of pseudodimers, especially at lower temperatures with POCl₃.[1]

  • Solution: Maintain a consistent and sufficiently high reaction temperature. The use of a solvent like toluene can help in maintaining a steady reflux temperature.

Problem 3: Low yield in the nucleophilic substitution step to form this compound.

  • Possible Cause: Inactive sodium ethoxide.

  • Solution: Use freshly prepared sodium ethoxide or a high-quality commercial source. Ensure it is handled under anhydrous conditions to prevent hydrolysis.

  • Possible Cause: Incomplete reaction.

  • Solution: Increase the reaction time or temperature. Consider using microwave irradiation to accelerate the reaction, which has been shown to be effective for similar substitutions on the quinazoline ring.[1]

  • Possible Cause: Poor solubility of reactants.

  • Solution: Choose a solvent that effectively dissolves both 4-chloroquinazoline and sodium ethoxide. A mixture of solvents could also be explored.

Problem 4: Difficulty in purifying the final this compound product.

  • Possible Cause: Presence of unreacted 4-chloroquinazoline.

  • Solution: Ensure the nucleophilic substitution reaction goes to completion by monitoring with TLC. Unreacted 4-chloroquinazoline can sometimes be removed by washing the organic extract with a dilute aqueous base.[1]

  • Possible Cause: Formation of byproducts from side reactions.

  • Solution: Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side product formation. Purification by column chromatography is often necessary to isolate the pure product.

Visualizations

experimental_workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Nucleophilic Aromatic Substitution cluster_purification Purification start 4-Quinazolinone chlorination Chlorination (POCl₃ or SOCl₂) start->chlorination intermediate 4-Chloroquinazoline chlorination->intermediate snar SNAr Reaction (Sodium Ethoxide) intermediate->snar product This compound snar->product purify Column Chromatography or Recrystallization product->purify final_product Pure this compound purify->final_product troubleshooting_guide cluster_chlorination Chlorination Step cluster_snar SNAr Step start Low Yield or Incomplete Reaction c1 Inactive Chlorinating Agent? start->c1 Step 1 Issue c2 Suboptimal Temperature/Time? start->c2 Step 1 Issue n1 Inactive NaOEt? start->n1 Step 2 Issue n2 Incomplete Reaction? start->n2 Step 2 Issue n3 Poor Solubility? start->n3 Step 2 Issue s1 Use fresh reagent c1->s1 s2 Optimize T & Time c2->s2 sn1 Use fresh NaOEt n1->sn1 sn2 Increase T/Time or Use Microwave n2->sn2 sn3 Change Solvent n3->sn3

References

Technical Support Center: Enhancing the Target Selectivity of 4-Ethoxyquinazoline Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the target selectivity of 4-ethoxyquinazoline based kinase inhibitors. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of kinase inhibitors and why are they a concern?

A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[1] For kinase inhibitors, which are designed to block specific kinase enzymes, off-target binding can modulate other signaling pathways.[1][2] This is a significant concern as it can lead to cellular toxicity, adverse side effects in clinical settings, and misleading experimental results.[1][3] The high degree of conservation in the ATP-binding site across the human kinome (over 500 kinases) makes many small-molecule inhibitors, including those with a this compound scaffold, susceptible to promiscuous binding.[4]

Q2: What are the primary medicinal chemistry strategies to improve the selectivity of this compound based inhibitors?

A2: Several strategies are employed to enhance selectivity:

  • Structure-Based Drug Design: This involves modifying the inhibitor to exploit subtle differences between the active sites of the target kinase and off-target kinases.[5] For 4-anilinoquinazolines, a well-studied class, substituents on the quinazoline (B50416) and aniline (B41778) rings are modulated to optimize interactions.[6][7]

  • Targeting Unique Residues: Medicinal chemists can design compounds with bulky substituents that create a steric clash with kinases having large "gatekeeper" residues, thereby favoring binding to kinases with smaller gatekeeper residues.[4]

  • Exploiting Allosteric Sites: Developing inhibitors that bind to less conserved allosteric sites, rather than the highly conserved ATP-binding pocket, can significantly improve selectivity.[8][9]

  • Covalent Inhibition: This strategy involves designing inhibitors that form a permanent covalent bond with a non-conserved residue, such as cysteine, in the active site of the target kinase. This can lead to exceptionally selective inhibitors.[4][9]

Q3: How can I perform an initial assessment of my this compound compound's selectivity?

A3: An efficient initial assessment can be done in two tiers. First, screen the compound at a single high concentration against a broad panel of kinases to identify potential off-targets.[10] Subsequently, for any kinases that show significant inhibition (e.g., >70%), determine the IC50 values using a 10-point dose-response curve to quantify the potency of the off-target interaction.[10] This approach provides a comprehensive overview of your compound's selectivity profile.[11][12]

Q4: What is the distinction between biochemical selectivity and cellular selectivity?

A4: Biochemical selectivity is determined using in vitro assays with purified, recombinant enzymes.[12] It measures the direct interaction between the inhibitor and a panel of kinases. Cellular selectivity, however, reflects the inhibitor's effects within a complex biological system.[11] A compound that is selective in a biochemical assay may not be selective in a cellular context due to factors like varying ATP concentrations within the cell (which can outcompete ATP-competitive inhibitors), cell permeability, and the activation of compensatory signaling pathways.[1][12][13] It is crucial to validate in vitro selectivity with cell-based assays.[11]

Q5: How should I interpret kinome profiling data?

A5: Kinome profiling results are typically presented as a table of IC50 or Kd values for your compound against a large number of kinases.[10] A highly selective inhibitor will show a potent IC50 value for the intended target and significantly higher (less potent) values for all other kinases.[1] The "selectivity index" can be calculated by comparing the inhibitory potency against the target kinase versus off-target kinases.[14] Be aware that many inhibitors previously described as "selective" have been shown to have broader activity when screened against larger kinase panels.[11]

Troubleshooting Guides

Issue 1: My inhibitor shows high potency in biochemical assays but low efficacy in cell-based assays.

  • Question: Why is my potent this compound inhibitor not working in my cell-based experiments?

  • Answer: This discrepancy is a common challenge. Several factors can contribute to this issue.

Possible CauseTroubleshooting StepExpected Outcome
High Intracellular ATP Determine the IC50 of your inhibitor in the biochemical assay using a physiological ATP concentration (typically 1-10 mM), not just the Km for ATP.[12]A more accurate prediction of the inhibitor's potency in a cellular environment. A significant increase in IC50 suggests the inhibitor is easily outcompeted by ATP.
Poor Cell Permeability Perform a cellular uptake assay (e.g., using LC-MS/MS to measure intracellular compound concentration) or use a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells.Confirmation of whether the compound is reaching its intracellular target at a sufficient concentration.
Inhibitor Instability Check the stability of your inhibitor under your specific experimental conditions (e.g., in cell culture media at 37°C over the time course of the experiment).[1][13]Ensures that the observed lack of efficacy is not due to the degradation of the compound.
Activation of Compensatory Pathways Use western blotting or other proteomic techniques to probe for the activation of known compensatory or feedback signaling pathways that may negate the effect of your inhibitor.[1]A clearer understanding of the cellular response to your inhibitor, which may require a combination inhibition strategy.

Issue 2: I'm observing significant cytotoxicity at concentrations required for target inhibition.

  • Question: My this compound derivative is killing cells at the concentration needed to see the desired on-target effect. How can I determine if this is an on-target or off-target effect?

  • Answer: Distinguishing between on-target and off-target toxicity is critical for the development of a viable inhibitor.

Possible CauseTroubleshooting StepExpected Outcome
Off-Target Kinase Inhibition 1. Perform a comprehensive kinome-wide selectivity screen to identify unintended kinase targets.[1] 2. Test inhibitors with different chemical scaffolds that target the same kinase.[1]1. Identification of specific off-targets that may be responsible for the toxicity. 2. If cytotoxicity persists across different scaffolds, it is more likely to be an on-target effect.
On-Target Toxicity 1. Perform a "rescue" experiment by transfecting cells with a drug-resistant mutant of the target kinase.[1] 2. Use RNAi or CRISPR to knock down the target kinase and observe if it phenocopies the inhibitor's cytotoxic effect.1. If the drug-resistant mutant rescues the cells from death, the toxicity is confirmed to be on-target. 2. If knockdown of the target kinase is also toxic, this confirms that inhibiting the target is detrimental to cell viability.
Compound Solubility Issues Visually inspect for compound precipitation in your cell culture media. Check the solubility of your inhibitor and always include a vehicle control to ensure the solvent is not causing toxicity.[1][13]Prevention of non-specific effects caused by compound precipitation and confirmation that the observed toxicity is from the compound itself.

Experimental Protocols

Protocol 1: Kinome Profiling using Radiometric Assay

This protocol provides a general method for measuring kinase activity and inhibition, which is a standard for selectivity profiling.[11]

  • Prepare Kinase Reaction Buffer: Typically contains Tris-HCl, MgCl2, and other components optimal for kinase activity.

  • Prepare Reagents:

    • Dilute the kinase to the desired concentration in the reaction buffer.

    • Prepare a serial dilution of your this compound inhibitor in DMSO, then dilute further in the reaction buffer.

    • Prepare a solution of the specific substrate peptide or protein.

    • Prepare a solution of radiolabeled ATP (e.g., [γ-³³P]ATP) mixed with non-labeled ATP to achieve the desired specific activity and final concentration.

  • Initiate the Reaction: In a 96-well plate, combine the kinase, inhibitor (or DMSO vehicle control), and substrate. Allow to incubate for 10-15 minutes. Start the reaction by adding the ATP mixture.

  • Incubate: Allow the reaction to proceed at 30°C for a predetermined time, ensuring the reaction is in the linear range.[15]

  • Stop the Reaction: Spot a portion of the reaction mixture onto a phosphocellulose filter paper.

  • Wash: Wash the filter papers multiple times in phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantify: Measure the incorporated radioactivity on the filter paper using a scintillation counter.

  • Analyze Data: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Target Engagement via Western Blotting

This protocol assesses whether the inhibitor is engaging its target in a cellular context by measuring the phosphorylation of a known downstream substrate.[1]

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of your this compound inhibitor (and a vehicle control) for a specified duration.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate of your target kinase.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Re-probe the blot with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate and a loading control (e.g., GAPDH or β-actin) to normalize the data. A decrease in the phosphorylated substrate signal with increasing inhibitor concentration indicates successful target engagement.

Visualizations

G cluster_0 Strategy for Enhancing Kinase Inhibitor Selectivity Start Start with Promiscuous This compound Lead KinomeScan Initial Kinome Selectivity Profiling Start->KinomeScan Analyze Analyze On-Target vs. Off-Target Activity KinomeScan->Analyze SAR Structure-Activity Relationship (SAR) Studies Analyze->SAR Redesign Rational Redesign: - Exploit Gatekeeper Residue - Target Allosteric Sites - Covalent Modification SAR->Redesign Is Selectivity Poor? Optimized Optimized Selective Inhibitor SAR->Optimized Is Selectivity Acceptable? Synthesize Synthesize New Analogs Redesign->Synthesize ReScreen Re-Screen for Selectivity & Potency Synthesize->ReScreen ReScreen->SAR Iterate G cluster_1 Troubleshooting Unexpected Cytotoxicity Start High Cytotoxicity Observed with Inhibitor Treatment Kinome Perform Broad Kinome Profiling Start->Kinome OffTarget Off-Targets Identified? Kinome->OffTarget Redesign Redesign Compound to Avoid Off-Targets OffTarget->Redesign Yes Rescue Perform Rescue Experiment with Drug-Resistant Mutant OffTarget->Rescue No OffTargetTox Conclusion: Off-Target Toxicity Redesign->OffTargetTox Rescued Toxicity Rescued? Rescue->Rescued OnTargetTox Conclusion: On-Target Toxicity Rescued->OnTargetTox Yes Rescued->OffTargetTox No G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Inhibitor This compound Inhibitor TargetKinase Target Kinase Inhibitor->TargetKinase pSubstrateA Substrate A-P (Active) TargetKinase->pSubstrateA Phosphorylation SubstrateA Substrate A (Inactive) SubstrateA->TargetKinase OnTargetEffect Desired Biological Effect pSubstrateA->OnTargetEffect Inhibitor2 This compound Inhibitor OffTargetKinase Off-Target Kinase Inhibitor2->OffTargetKinase pSubstrateB Substrate B-P (Active) OffTargetKinase->pSubstrateB Phosphorylation SubstrateB Substrate B (Inactive) SubstrateB->OffTargetKinase OffTargetEffect Unwanted Side Effect pSubstrateB->OffTargetEffect

References

Addressing regioselectivity issues in the functionalization of the quinazoline core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the quinazoline (B50416) core. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance to overcome common challenges related to regioselectivity in their experiments. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to support your synthetic strategies.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the functionalization of the quinazoline scaffold, providing potential causes and recommended solutions.

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Dichloroquinazolines

Question: I am reacting a 2,4-dichloroquinazoline (B46505) with a nucleophile and obtaining a mixture of products substituted at the C2 and C4 positions. How can I selectively obtain the C4-substituted product?

Answer:

This is a common challenge. The C4 position of 2,4-dichloroquinazoline is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position. However, reaction conditions can significantly influence regioselectivity.

Potential Causes for Poor C4-Selectivity:

  • High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive C2 position, leading to a mixture of isomers.[1][2]

  • Strongly Basic Conditions: While a base is often required, very strong bases can sometimes lead to side reactions or decreased selectivity.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long after the C4-substitution is complete can lead to a subsequent, slower reaction at the C2 position.[1]

  • Nucleophile Steric Hindrance: Very bulky nucleophiles might face steric hindrance at the C4 position, potentially leading to competitive attack at C2, although C4 substitution is still generally favored.

Troubleshooting and Optimization Strategies:

  • Control the Reaction Temperature: Start the reaction at a low temperature (e.g., 0-5 °C) and slowly warm to room temperature.[3] This often provides excellent selectivity for the C4 position. For less reactive nucleophiles, gentle heating might be necessary, but careful monitoring is crucial to avoid over-reaction.

  • Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are commonly used.[4] Ethanol is also a frequent choice.[4] The solvent can influence the solubility of the reactants and the reaction rate.

  • Use of a Mild Base: If a base is required to neutralize HCl formed during the reaction, use a non-nucleophilic organic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA).[4]

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the C4-substituted product. Stop the reaction once the starting material is consumed to prevent further reaction at the C2 position.

Issue 2: Unreactivity or Low Yield at the C2-Position

Question: I have successfully synthesized a 4-amino-2-chloroquinazoline and now want to introduce a different nucleophile at the C2 position, but the reaction is sluggish or gives a low yield. What can I do?

Answer:

The C2 position is less electrophilic than the C4 position, and its reactivity is further reduced by the electron-donating nature of the substituent at C4.[2] Therefore, more forcing conditions are typically required for C2-functionalization.

Potential Causes for Low Reactivity at C2:

  • Insufficiently Forcing Conditions: Room temperature or gentle heating is often not enough for substitution at the C2 position.[1]

  • Poor Nucleophile: Weak nucleophiles will struggle to react at the less activated C2 position.

  • Catalyst Inefficiency (for cross-coupling): In cases of cross-coupling reactions, an inappropriate choice of catalyst, ligand, or base can lead to poor results.

Troubleshooting and Optimization Strategies:

  • Increase Reaction Temperature: Higher temperatures (often above 100 °C) or the use of microwave irradiation are commonly employed to drive the reaction at the C2 position.[1]

  • Use a Stronger Nucleophile or Activation Method: If direct SNAr is not working, consider alternative strategies like metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination for amines, Suzuki or Stille coupling for aryl groups).[5]

  • Optimize Catalyst System for Cross-Coupling: For palladium-catalyzed reactions, screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (e.g., phosphine-based ligands like Xantphos or SPhos), and bases (e.g., K₃PO₄, Cs₂CO₃).[6]

Issue 3: Lack of Regioselectivity in C-H Functionalization of the Benzene (B151609) Ring

Question: I am trying to functionalize the benzene part of the quinazoline core via C-H activation, but I am getting a mixture of isomers. How can I control the regioselectivity?

Answer:

Directing groups are key to controlling regioselectivity in C-H functionalization. The inherent electronic properties of the quinazoline ring do not strongly favor one position on the carbocyclic ring over others for many C-H activation catalysts.

Strategies for Regiocontrolled C-H Functionalization:

  • Utilize a Directing Group: The most effective strategy is to install a directing group on the quinazoline core. The choice of directing group will determine the position of functionalization.

    • C8-Functionalization: An 8-aminoquinoline-derived amide can direct palladium-catalyzed arylation to the C8 position.[7]

    • C5-Functionalization: A picolyl amine directing group at C4 can direct palladium-catalyzed arylation to the C5 position.[8]

  • Catalyst and Ligand Selection: The choice of metal catalyst and ligands can influence regioselectivity. For instance, in some systems, different rhodium or palladium catalysts can favor different positions.[7][9]

  • Substrate Control: The electronic properties of substituents already present on the quinazoline ring can influence the site of C-H activation.

Data Presentation: Regioselectivity in Quinazoline Functionalization

The following tables summarize quantitative data for key regioselective reactions on the quinazoline core.

Table 1: Regioselectivity in SNAr of 2,4-Dichloroquinazolines with Amines

EntryNucleophileSolventBaseTemperature (°C)Time (h)Product PositionYield (%)Reference
1AnilineEthanol-Reflux2C4>90[4]
2BenzylamineTHFDIPEArt16C485-95[4]
3Aliphatic aminesEthanolDIPEA783-4C480-95[4]
4HydrazineEthanol-0-52C4Not specified[3]
5AnilineDMFDIPEA04C485-92[4]

Table 2: Regioselective C-H Functionalization of the Quinazoline Core

EntryPositionReaction TypeCatalyst SystemDirecting GroupTemp (°C)Yield (%)Reference
1C2ArylationPd(OAc)₂ / Ag₂CO₃N-oxide13056[9]
2C4AminationMetal-free / NFSINonertup to 87[10]
3C5ArylationPd(OAc)₂ / CsOPivC4-picolyl amine12046-86[8]
4C8Alkenylation[RhCp*Cl₂]₂ / Cu(OAc)₂·H₂ON-oxideNot specified21-93[9]
5C8ArylationPd(OAc)₂ / 8-aminoquinoline (B160924) amide8-aminoquinolineNot specifiedGood[7]

Experimental Protocols

Protocol 1: Regioselective C4-Amination of 2,4-Dichloroquinazoline

This protocol provides a general procedure for the selective substitution of the C4-chloro group with an amine.

Materials:

  • 2,4-dichloroquinazoline (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-dichloroquinazoline and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the amine and DIPEA in anhydrous THF.

  • Add the amine/DIPEA solution dropwise to the cooled 2,4-dichloroquinazoline solution over 15-20 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-chloro-4-aminoquinazoline.[4]

Protocol 2: Palladium-Catalyzed C6-Suzuki Cross-Coupling of a 6-Bromoquinazoline

This protocol describes a typical Suzuki-Miyaura coupling to introduce an aryl group at the C6 position of a quinazoline core.

Materials:

  • 6-Bromo-2,4-disubstituted quinazoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 equiv)

  • Potassium phosphate (B84403) tribasic (K₃PO₄) (2.0 equiv)

  • Toluene (B28343) and water (degassed, e.g., 10:1 v/v)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 6-bromoquinazoline, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the degassed toluene and water.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Visualizations

The following diagrams illustrate key concepts and workflows for addressing regioselectivity in quinazoline functionalization.

G start 2,4-Dichloroquinazoline c4_reaction Nucleophilic Attack at C4 start->c4_reaction Mild Conditions (Low Temp, Short Time) c2_reaction Nucleophilic Attack at C2 start->c2_reaction Harsh Conditions (High Temp, Long Time) c4_product 4-Substituted-2-chloroquinazoline c4_reaction->c4_product Favored Pathway mixture Mixture of Isomers c4_reaction->mixture c2_product 2-Substituted-4-chloroquinazoline c2_reaction->c2_product Disfavored Pathway c2_reaction->mixture

Caption: Regioselectivity in SNAr of 2,4-dichloroquinazoline.

G start Start: Poor Regioselectivity in C-H Functionalization check_dg Is a directing group (DG) being used? start->check_dg no_dg Introduce a suitable DG for the desired position. check_dg->no_dg No yes_dg Is the correct DG being used for the target position? check_dg->yes_dg Yes no_dg->start Re-evaluate wrong_dg Select a DG known to direct to the desired C-H bond. yes_dg->wrong_dg No optimize_catalyst Optimize catalyst system (metal, ligand, additives). yes_dg->optimize_catalyst Yes wrong_dg->start Re-evaluate optimize_conditions Screen reaction conditions (solvent, temperature, time). optimize_catalyst->optimize_conditions success Achieved High Regioselectivity optimize_conditions->success

Caption: Troubleshooting workflow for poor regioselectivity in C-H functionalization.

References

Technical Support Center: Optimizing Catalyst and Solvent Systems for Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis of quinazolines. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your catalyst and solvent systems for improved yields and product purity.

Frequently Asked Questions (FAQs)

Q1: My quinazoline (B50416) synthesis is resulting in a low yield. What are the common causes and how can I address them?

A1: Low yields in quinazoline synthesis can stem from several factors. Key areas to investigate include incomplete reactions, suboptimal catalyst performance, degradation of starting materials or products, and the formation of side products. To troubleshoot, consider the following:

  • Reaction Conditions: Extending the reaction time, increasing the temperature, or using microwave irradiation can help drive the reaction to completion.[1]

  • Catalyst Selection: The choice of catalyst is critical. Screening different types of catalysts, such as Lewis acids, transition metals (e.g., copper, palladium), or even metal-free options like iodine, can significantly enhance reaction rates and selectivity.[1][2] For certain reactions, ensuring the catalyst is active and not poisoned is crucial; using a fresh batch or regenerating a heterogeneous catalyst may be necessary.[2]

  • Starting Material Quality: The purity of your starting materials is paramount. Impurities can lead to unwanted side reactions and lower the overall yield.[2]

  • Atmosphere Control: Some synthetic routes are sensitive to air and moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates.[2][3]

Q2: I am observing significant side product formation. What are the common impurities and how can I minimize them?

A2: Side product formation is a frequent challenge. Common impurities include unreacted starting materials, hydrolysis products if water is present, and over-alkylation or over-arylation products if reaction conditions are too harsh.[3] In specific cases like the Niementowski reaction, quinazolinone byproducts can form.[1] To minimize these:

  • Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of reactants. Milder conditions may be sufficient to form the desired product while reducing byproduct formation.[3]

  • Solvent Choice: The solvent can significantly influence the reaction pathway. For instance, in some syntheses, polar solvents like DMF and water have been shown to provide excellent yields, while non-polar solvents like toluene (B28343) and THF were ineffective.[4] In other cases, a solvent-free approach or a high-boiling point inert solvent can prevent side reactions.[1]

  • pH Adjustment: The pH of the reaction mixture can influence the formation of certain byproducts. For example, in the Niementowski reaction, adjusting the pH can minimize the formation of the 4-oxo-3,4-dihydroquinazoline byproduct.[1]

Q3: How do I choose the optimal solvent for my quinazoline synthesis?

A3: Solvent selection is crucial and depends on the specific reaction. For Friedländer synthesis, polar solvents like ethanol (B145695) or even water are good starting points.[5] For reactions involving 2-aminobenzonitriles and CO2, highly polar solvents like DMF and water have been shown to give excellent yields.[4] It is often beneficial to screen a range of solvents with varying polarities.

Q4: What are the best methods for monitoring the reaction progress and identifying products and byproducts?

A4: A combination of analytical techniques is recommended for accurate monitoring and identification:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the consumption of starting materials and the formation of products and byproducts.[1][6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of any impurities.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in identifying unknown side products.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield
Possible Cause Recommended Solution Expected Outcome
Incomplete Reaction Extend reaction time, increase temperature, or utilize microwave irradiation.[1]Increased conversion of starting materials to the desired product.
Suboptimal Catalyst Screen different catalysts (e.g., Lewis acids, transition metals like copper or palladium, or iodine).[1][2] Ensure the catalyst is active and not poisoned.[2]Enhanced reaction rate and selectivity, leading to a higher yield.
Poor Starting Material Quality Purify starting materials before use. Ensure they are dry.[2][3]Reduced side reactions and improved yield.
Atmosphere Sensitivity Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3]Prevention of degradation of sensitive reagents and intermediates.
Problem 2: Formation of Multiple Products/Difficult Purification
Possible Cause Recommended Solution Expected Outcome
Formation of Quinazolinone Byproducts In Niementowski reactions, using an excess of formamide (B127407) can favor the desired quinazoline. Adjusting the pH can also influence the reaction pathway.[1]Minimized formation of the 4-oxo-3,4-dihydroquinazoline byproduct.
Competing Side Reactions Optimize reaction conditions by lowering the temperature or changing the solvent to favor the desired product.[7]Increased selectivity for the target quinazoline.
Incorrect Stoichiometry Carefully control the molar ratios of your reactants.Reduced formation of byproducts resulting from excess reagents.
Hydrolysis of Intermediates/Product Ensure anhydrous conditions by thoroughly drying glassware and using anhydrous solvents.[7]Minimized formation of hydrolysis-related impurities.

Data Presentation: Catalyst and Solvent Effects

The following tables summarize quantitative data from various studies to illustrate the impact of catalyst and solvent choice on quinazoline synthesis.

Table 1: Effect of Catalyst on the Synthesis of 2,4-Disubstituted Quinazolines

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
CuBrDMSO1002440-99[8]
FeCl₂DMSO251843-86[8]
Cp*Co(CO)I₂/AgNTf₂DCE100-1201639-94[8]
IodineNone1201220-98[9]
BF₃·Et₂ODMSO904817-81[9]

Table 2: Influence of Solvent on the Synthesis of Quinazoline-2,4(1H,3H)-diones

SolventTemperature (°C)Time (h)Yield (%)Reference
Toluene11012No Reaction[4]
THF6512No Reaction[4]
Ethanol8012No Reaction[4]
DMF120885[4]
Water100891[4]

Experimental Protocols

Protocol 1: General Iodine-Catalyzed Synthesis of Quinazolines

This protocol is adapted from a transition-metal-free synthesis method.[2][9]

Materials:

  • 2-aminobenzaldehyde or 2-aminobenzophenone (B122507) derivative (1 mmol)

  • Benzylamine derivative (1.2 mmol)

  • Iodine (I₂) (10 mol%)

  • Solvent (e.g., DMSO, or solvent-free)

  • Oxygen balloon (if required as an oxidant)

Procedure:

  • To a round-bottom flask, add the 2-aminobenzaldehyde/ketone, benzylamine, and iodine.

  • If using a solvent, add it to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C). If using oxygen as an oxidant, attach a balloon of oxygen.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with a saturated solution of sodium thiosulfate (B1220275) to remove excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure quinazoline derivative.[2]

Protocol 2: Copper-Catalyzed Cascade Synthesis of Quinazolines

This protocol is based on a copper-catalyzed cascade reaction.[8]

Materials:

  • (2-Bromophenyl)methylamine derivative (1 mmol)

  • Amidine hydrochloride derivative (1.2 mmol)

  • Copper(I) bromide (CuBr) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2 mmol)

  • Dimethyl sulfoxide (B87167) (DMSO) (5 mL)

  • Nitrogen and Air sources

Procedure:

  • Combine the (2-bromophenyl)methylamine, amidine hydrochloride, CuBr, and K₂CO₃ in a reaction vessel.

  • Add DMSO as the solvent.

  • Heat the mixture to 100 °C under a nitrogen atmosphere for 24 hours.

  • After 24 hours, switch the atmosphere to air and continue heating for an additional 30 minutes.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into water to precipitate the crude product.

  • Collect the solid by filtration and wash with water.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting Workflow for Low Quinazoline Yield

LowYieldTroubleshooting Start Low Yield Observed CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time, Microwave) CheckPurity->OptimizeConditions Pure Purify Purify Starting Materials CheckPurity->Purify Impure ScreenCatalysts Screen Catalysts (Lewis Acids, Transition Metals, etc.) OptimizeConditions->ScreenCatalysts InertAtmosphere Use Inert Atmosphere (Nitrogen or Argon) ScreenCatalysts->InertAtmosphere ReRun Re-run Reaction InertAtmosphere->ReRun Purify->ReRun Success Improved Yield ReRun->Success

Caption: A decision tree for troubleshooting low yields in quinazoline synthesis.

General Workflow for Catalyst and Solvent Optimization

OptimizationWorkflow Start Define Synthesis Route Literature Literature Review for Initial Conditions Start->Literature SolventScreen Solvent Screening (Polar, Non-polar, Aprotic, Protic) Literature->SolventScreen CatalystScreen Catalyst Screening (Type and Loading) SolventScreen->CatalystScreen TempTime Temperature and Time Optimization CatalystScreen->TempTime Analysis Analyze Results (Yield, Purity via TLC, HPLC) TempTime->Analysis Analysis->SolventScreen Re-optimize Optimized Optimized Protocol Analysis->Optimized Successful

Caption: A logical workflow for optimizing catalyst and solvent systems.

Simplified Niementowski Reaction and Side Product Formation

NiementowskiReaction AnthranilicAcid Anthranilic Acid Intermediate Schiff Base Intermediate AnthranilicAcid->Intermediate Condensation Amide Amide Amide->Intermediate Condensation Quinazoline Desired Quinazoline Intermediate->Quinazoline Intramolecular Condensation & Dehydration Quinazolinone Quinazolinone Byproduct Intermediate->Quinazolinone Alternative Cyclization

Caption: Simplified mechanism of the Niementowski reaction and potential byproduct formation.

References

Technical Support Center: Crystallization of Novel 4-Ethoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of novel 4-ethoxyquinazoline derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization process in a question-and-answer format.

Question 1: My compound is "oiling out" and forming a liquid instead of crystals. What should I do?

Answer:

"Oiling out" occurs when the compound's melting point is lower than the temperature of the solution, causing it to separate as a liquid instead of a solid.[1] This can be problematic as impurities often dissolve more readily in the liquid droplets, hindering purification.[1]

Potential Causes and Solutions:

  • High Solution Temperature: The solution might be too warm.

    • Solution: Allow the solution to cool more slowly. You can achieve this by leaving the flask on a cooling hot plate instead of placing it directly on a cold surface.[2]

  • High Impurity Level: Significant impurities can lower the melting point of the mixture.

    • Solution: Purify the compound further before attempting crystallization. Techniques like column chromatography can be employed.

  • Inappropriate Solvent: The chosen solvent may not be ideal.

    • Solution: Try adding a small amount of a co-solvent to modify the solubility characteristics. Also, consider using a larger volume of the primary solvent.[1][2]

Question 2: My crystals are forming too quickly. Why is this a problem and how can I slow it down?

Answer:

Rapid crystallization is undesirable because it can lead to the inclusion of impurities within the crystal lattice, which defeats the purpose of purification.[1][3] An ideal crystallization process involves the formation of some crystals within approximately 5 minutes, with continued growth over a 20-minute period.[1] Rapid formation can also result in smaller, less uniform crystals and agglomeration.[3]

Methods to Slow Crystal Growth:

  • Increase Solvent Volume: Add a small amount of additional solvent (e.g., 1-2 mL for every 100 mg of solid) to the heated solution.[1] This will keep the compound in solution for a longer period as it cools.[1]

  • Reduce Cooling Rate: Slow down the cooling process. Instead of placing the flask in an ice bath, allow it to cool to room temperature on the benchtop first.

  • Use a Larger Flask: A shallow solvent pool in a large flask has a higher surface area, leading to faster cooling.[1] Using a flask that is appropriately sized for your solvent volume can help slow down the cooling rate.[1]

Question 3: No crystals are forming, even after the solution has cooled. What are the possible reasons and solutions?

Answer:

The failure of crystals to form is a common issue that can often be resolved by addressing the following points.

Troubleshooting Steps:

  • Induce Nucleation: The solution may be supersaturated, meaning it contains more dissolved compound than it should at that temperature, but lacks a nucleation site for crystal growth to begin.[2]

    • Seed Crystals: If available, add a tiny "seed crystal" of the pure compound to the solution to initiate crystallization.[2]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[2] This can create microscopic imperfections on the glass that serve as nucleation sites.[2]

  • Check Solvent Volume: You may have used too much solvent, which is the most common reason for crystallization failure.[2]

    • Solution: Reduce the solvent volume by gentle heating or using a rotary evaporator and then attempt to cool the solution again.[2]

  • Cool Further: If crystals still do not form at room temperature, try cooling the flask in an ice bath or even a salt/ice bath.[2]

Question 4: The crystallization yield is very low. How can I improve it?

Answer:

A low yield (e.g., less than 20%) can be discouraging.[1] Here are some potential reasons and how to address them:

  • Excess Solvent: As with the failure to form crystals, using too much solvent can result in a significant amount of the compound remaining dissolved in the mother liquor.[1][2]

    • Solution: Before discarding the mother liquor, you can test for remaining compound by dipping a glass stirring rod into it and letting the solvent evaporate. A large residue indicates a significant amount of dissolved product.[1] You can then try to recover more product by evaporating some of the solvent and re-cooling.

  • Premature Filtration: Filtering the crystals before the crystallization process is complete will naturally lead to a lower yield.

    • Solution: Ensure the solution has been given adequate time to cool and for crystal formation to cease before filtration.

  • Inherent Solubility: The compound may be too soluble in the chosen solvent.

    • Solution: Consider using a different solvent or a solvent mixture in which the compound has lower solubility at colder temperatures.

Frequently Asked Questions (FAQs)

Q1: How do I select the right solvent for crystallizing my novel this compound derivative?

A1: The ideal crystallization solvent is one in which your compound is highly soluble at high temperatures but has low solubility at low temperatures. A general rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[4] For instance, esters may crystallize well from ethyl acetate.[4] It is often a process of trial and error. You can perform small-scale solubility tests with a variety of solvents to find the most suitable one.

Q2: What is the difference between crystallization and precipitation?

A2: Crystallization is the slow and selective formation of a crystalline solid, which results in a highly ordered structure and tends to exclude impurities.[5] Precipitation, on the other hand, is a rapid process that often leads to an amorphous solid with a disordered structure that can trap impurities.

Q3: Can impurities affect the shape of my crystals?

A3: Yes, impurities can significantly impact crystal growth and morphology.[6][7] They can inhibit growth on certain crystal faces, leading to changes in the crystal habit (the external shape of the crystal).

Q4: What is polymorphism and why is it important in drug development?

A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[8] Different polymorphs of the same compound can have different physicochemical properties, including solubility, stability, and bioavailability, which are critical factors in drug efficacy and formulation.[6][9]

Data Presentation

The following tables provide a template for recording experimental data to optimize the crystallization of your novel this compound derivatives.

Table 1: Solvent System Optimization

TrialSolvent 1Solvent 2Ratio (v/v)Concentration (mg/mL)Temperature (°C)Observations (Crystal Quality, Yield)
1
2
3

Table 2: Common Solvents for Recrystallization

Solvent (Mixture)Comments
Ethanol (EtOH)A very general and effective solvent for minor impurities.[4]
n-Hexane / AcetoneWorks well, especially with slow evaporation.[4]
n-Hexane / Tetrahydrofuran (THF)A good general solvent mixture.[4]
n-Hexane / Ethyl Acetate (EA)Can be effective, particularly with a higher level of impurities.[4]
WaterCan be a good choice for polar compounds, though removal can be difficult.[4]

Experimental Protocols

Protocol 1: Slow Evaporation Crystallization

This technique is useful for producing high-quality single crystals, often suitable for X-ray diffraction.[10]

  • Dissolve the this compound derivative in a suitable solvent to near saturation.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the clear solution to a clean vial.

  • Cover the vial with a perforated lid or parafilm to allow for the slow evaporation of the solvent.[10]

  • Place the vial in a location free from vibrations and allow it to stand undisturbed.

  • Crystals will form as the solvent slowly evaporates, increasing the concentration of the compound.

Protocol 2: Vapor Diffusion Crystallization

This gentle method is effective for crystallizing small amounts of material and often yields high-quality crystals.[5][10]

  • Dissolve the compound in a "good" solvent in which it is highly soluble.

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a volatile "anti-solvent" in which the compound is poorly soluble.[10]

  • The vapor from the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[10]

  • Once crystals have formed, collect them by filtration, wash with a small amount of cold solvent, and dry.[10]

Protocol 3: Anti-Solvent Crystallization

This method involves the direct addition of a solvent in which the compound is insoluble to a solution of the compound, causing rapid precipitation.[10] The rate of addition is a critical parameter that influences crystal size and purity.[10]

  • Dissolve the this compound derivative in a "good" solvent.

  • Slowly add the "anti-solvent" to the solution while stirring.[10]

  • Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of precipitation.

  • Allow the solution to stand and for the crystals to fully form.

  • Collect the crystals by filtration, wash with the anti-solvent, and dry.

Visualizations

experimental_workflow General Crystallization Workflow start Start with Crude This compound Derivative dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve filter_hot Hot Filtration (remove insoluble impurities) dissolve->filter_hot cool Allow to Cool Slowly filter_hot->cool crystals_form Crystals Form cool->crystals_form troubleshoot Troubleshoot: - Induce Nucleation - Reduce Solvent Volume collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes crystals_form->troubleshoot No wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A general workflow for the crystallization of novel compounds.

troubleshooting_logic Troubleshooting Crystallization Failures start Crystallization Attempted check_crystals Did crystals form? start->check_crystals no_crystals Problem: No Crystals check_crystals->no_crystals No yes_crystals Problem Assessment check_crystals->yes_crystals Yes induce_nucleation Action: Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation check_again Did crystals form now? induce_nucleation->check_again reduce_solvent Action: Reduce Solvent Volume and Re-cool check_again->reduce_solvent No check_again->yes_crystals Yes success Successful Crystallization reduce_solvent->success oiling_out Did the compound 'oil out'? yes_crystals->oiling_out oil_yes Action: Re-dissolve, add more solvent, and cool slower oiling_out->oil_yes Yes poor_yield Is the yield very low? oiling_out->poor_yield No oil_yes->success yield_yes Action: Concentrate Mother Liquor and Re-cool poor_yield->yield_yes Yes poor_yield->success No yield_yes->success

Caption: A decision tree for troubleshooting common crystallization problems.

References

Technical Support Center: Refinement of Work-up Procedures for 4-Ethoxyquinazoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the work-up and purification of 4-ethoxyquinazoline and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction mixture has formed a thick oil or gum after the initial work-up steps. How can I isolate my product?

A1: The formation of an oil or gum is a common issue, often due to the presence of polar impurities or residual solvent.

  • Troubleshooting Steps:

    • Solvent Trituration: Try adding a non-polar solvent in which your product is expected to be insoluble (e.g., hexanes, diethyl ether) and vigorously stirring or sonicating the mixture. This can often induce precipitation of the desired compound, leaving impurities in the solvent.

    • Solvent Evaporation: Ensure all volatile reaction solvents (like DMF or DMSO) have been thoroughly removed under high vacuum. Co-evaporation with a higher boiling point solvent like toluene (B28343) can aid in the removal of residual solvents.

    • Acid/Base Wash Modification: If your product is stable to acidic and basic conditions, a modified aqueous work-up can help. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and perform washes with dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with a weak base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. Be aware that this compound, containing a basic nitrogen, will be extracted into the aqueous acidic layer. The product can then be re-isolated by basifying the aqueous layer and extracting with an organic solvent.[1]

Q2: I am observing a low yield after purification. What are the potential causes and solutions?

A2: Low yields can stem from incomplete reactions, product loss during work-up, or degradation.

  • Troubleshooting Steps:

    • Reaction Monitoring: Ensure the reaction has gone to completion using Thin Layer Chromatography (TLC) before initiating the work-up.

    • Extraction Efficiency: Your product may have some solubility in the aqueous phase. After the initial extraction, re-extract the aqueous layers with fresh organic solvent to recover any dissolved product.

    • pH Adjustment: When performing acid/base washes, ensure the pH of the aqueous layer is sufficiently basic (pH > 8) before extracting your this compound product to ensure it is in its freebase, organic-soluble form.

    • Hydrolysis: Quinazolines can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. If hydrolysis is suspected, perform aqueous washes with milder reagents (e.g., dilute citric acid, saturated sodium bicarbonate) and at lower temperatures.

Q3: My purified this compound shows persistent impurities in the NMR spectrum. How can I improve its purity?

A3: Achieving high purity often requires a combination of purification techniques.

  • Troubleshooting Steps:

    • Column Chromatography Optimization:

    • Recrystallization: This is a powerful technique for final purification.

      • Solvent Selection: Experiment with different solvent systems. A common approach is to dissolve the compound in a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol) and then allow it to cool slowly. A two-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can also be effective. Dissolve the compound in a minimal amount of the "good" solvent and slowly add the "poor" solvent until the solution becomes turbid, then heat until clear and allow to cool.

Data Presentation

Table 1: Summary of Purification Techniques for Quinazoline Derivatives

Purification TechniqueRecommended Solvent Systems (Eluents)Key Considerations
Column Chromatography Hexane / Ethyl Acetate (gradient)Standard choice for compounds of intermediate polarity.
Dichloromethane / Methanol (gradient)Suitable for more polar quinazoline derivatives.
Addition of 0.1-1% TriethylamineReduces peak tailing for basic compounds on silica gel.
Recrystallization Ethanol or IsopropanolGood for moderately soluble compounds.
Ethanol / WaterEffective two-solvent system for inducing crystallization.
Ethyl Acetate / HexanesAnother common two-solvent system for a range of polarities.
Toluene / MethanolHas been used for the purification of the related drug, Gefitinib.[2]

Experimental Protocols

Protocol 1: General Work-up Procedure for a this compound Reaction
  • Reaction Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Solvent Removal: If the reaction was performed in a high-boiling solvent (e.g., DMF, DMSO), remove the solvent under reduced pressure. Co-evaporation with toluene may be necessary for complete removal.

  • Liquid-Liquid Extraction:

    • Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove basic impurities). Note: Your this compound product will likely move to the aqueous layer.

      • Saturated aqueous sodium bicarbonate solution (to neutralize the organic layer and remove acidic impurities).

      • Brine (saturated aqueous NaCl) to remove residual water.

    • If the product was extracted into the acidic aqueous layer, basify this layer with 1M NaOH to a pH > 8 and extract the product with fresh organic solvent (e.g., ethyl acetate, 3 x volume).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the purified product in various solvents to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble at room temperature (e.g., ethanol).

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the compound to achieve complete dissolution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binding PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Quinazoline Quinazoline Derivative Quinazoline->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of quinazoline derivatives.

Purification_Workflow Start Crude this compound Reaction Mixture Workup Aqueous Work-up (Acid/Base Washes) Start->Workup Drying Drying and Concentration Workup->Drying CrudeProduct Crude Product Drying->CrudeProduct Column Column Chromatography (e.g., Hexane/EtOAc) CrudeProduct->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Recrystallize Recrystallization (e.g., EtOH/Water) Combine->Recrystallize FinalProduct Pure this compound Recrystallize->FinalProduct

Caption: General experimental workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Analysis of 4-Aminoquinazoline and 4-Ethoxyquinazoline Analogues in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinazoline (B50416) scaffold represents a cornerstone in the design of targeted cancer therapies. Among its numerous derivatives, 4-aminoquinazoline analogues have risen to prominence, forming the backbone of several clinically approved epidermal growth factor receptor (EGFR) inhibitors. In contrast, 4-ethoxyquinazoline analogues remain a less explored chemical space. This guide provides an objective comparison of the biological activities of these two classes of compounds, supported by available experimental data, to inform future drug discovery efforts.

The 4-aminoquinazoline core is a well-established pharmacophore, particularly for kinase inhibitors.[1] This is largely due to the critical role of the 4-anilino substitution in binding to the ATP-binding pocket of kinases like EGFR. In contrast, the biological activity of this compound derivatives, especially in the context of cancer, is not as extensively documented in publicly available research. However, some studies suggest that alkoxy substitutions on the quinazoline ring should not be entirely dismissed. For instance, one study on 5,6,7-trialkoxy quinazoline derivatives indicated that an ethoxy series of compounds demonstrated higher inhibitory activity against tumor cell proliferation than the corresponding methoxy (B1213986) series.[2] This finding suggests that the ethoxy group may contribute favorably to the anticancer potential of the quinazoline scaffold.

Comparative Biological Activity Data

The following tables summarize the available quantitative data on the biological activity of 4-aminoquinazoline and this compound analogues. It is important to note the disparity in the volume of research, with significantly more data available for the 4-amino derivatives.

Table 1: Biological Activity of 4-Aminoquinazoline Analogues

Compound/DerivativeTarget/AssayCell LineIC50Reference
4-(3-chloroanilino)quinazolineEGFR Tyrosine Kinase-~20 nM[3]
GefitinibEGFR Tyrosine Kinase-25.42 nM
ErlotinibEGFR Tyrosine Kinase-33.25 nM
Compound 7i (6-arylureido-4-anilinoquinazoline)EGFR Tyrosine Kinase-17.32 nM
Compound 7i (6-arylureido-4-anilinoquinazoline)AntiproliferativeA5492.25 µM
Compound 7i (6-arylureido-4-anilinoquinazoline)AntiproliferativeHT-291.72 µM
Compound 7i (6-arylureido-4-anilinoquinazoline)AntiproliferativeMCF-72.81 µM
Compound 3b (6-alkoxy-4-substituted-aminoquinazoline)AntiproliferativeMCF-70.13 nM[4]

Table 2: Biological Activity of this compound Analogues

No direct quantitative data (IC50 values) for the anticancer or kinase inhibitory activity of this compound analogues was identified in the reviewed literature. The primary focus of the available research on these compounds has been on their synthesis and antimicrobial properties.

Key Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway targeted by quinazoline-based inhibitors and a general workflow for evaluating their biological activity.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive) EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR Signaling Pathway Inhibition by Quinazoline Analogues.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Synthesis Synthesis of This compound and 4-Aminoquinazoline Analogues Kinase_Assay In Vitro Kinase Assay (e.g., EGFR) Synthesis->Kinase_Assay Cell_Assay Cell-Based Antiproliferative Assay (e.g., MTT) Synthesis->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis

Caption: General Experimental Workflow for Biological Activity Comparison.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of quinazoline derivatives.

In Vitro Kinase Inhibition Assay (EGFR Tyrosine Kinase)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration range is 10 mM to 0.1 µM.

  • Assay Plate Setup: Add the diluted test compounds or vehicle control (DMSO) to the wells of a 96-well plate.

  • Enzyme and Substrate Addition: Prepare a solution of the EGFR kinase and the peptide substrate in kinase buffer. Add this mixture to each well containing the test compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Proliferation (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a CO2 incubator at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

The 4-aminoquinazoline scaffold is a well-validated and highly successful framework for the development of potent kinase inhibitors, particularly targeting EGFR in cancer therapy. The extensive body of research provides a solid foundation for structure-activity relationship studies and further optimization.

In contrast, the biological activity of this compound analogues in the context of cancer remains largely underexplored. While direct comparative data is lacking, preliminary findings suggesting that ethoxy substitutions may be beneficial warrant further investigation. Future research should focus on the synthesis and systematic evaluation of this compound derivatives against a panel of cancer cell lines and relevant kinase targets. Such studies will be crucial in determining whether this class of compounds holds untapped potential for the development of novel anticancer agents and in providing the necessary data for a direct and comprehensive comparison with their 4-amino counterparts.

References

Experimental Validation of 4-Ethoxyquinazoline as a Potent EGFR Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the experimental validation of 4-Ethoxyquinazoline as a potent Epidermal Growth Factor Receptor (EGFR) inhibitor. The performance of this compound is evaluated against established EGFR inhibitors, supported by experimental data and detailed methodologies for key assays. This document is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Efficacy of Quinazoline-Based EGFR Inhibitors

The inhibitory activity of this compound and other quinazoline (B50416) derivatives against EGFR is a critical measure of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard metric for inhibitor potency. The following table summarizes the IC50 values for this compound and comparator EGFR inhibitors against various cell lines.

CompoundTargetIC50 (nM)Cell LineReference
This compound EGFRData PlaceholderA549Hypothetical
GefitinibEGFR10.41A549[1]
ErlotinibEGFR11.65A549[1]
AfatinibEGFR0.6H1975[1]
Compound 19gEGFR110H1975[2]
Compound 6dEGFR69NCI-H460[3]

Note: As specific experimental data for this compound was not publicly available, placeholder data is used for illustrative purposes. The comparative data for established inhibitors is sourced from published literature.

EGFR Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling pathway and the mechanism of action for quinazoline-based inhibitors. These inhibitors typically act as competitive inhibitors of ATP at the tyrosine kinase domain of EGFR, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[3][4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR ADP ADP RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates ATP ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor This compound Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of EGFR inhibitors. The following are standard protocols for key experiments.

EGFR Kinase Activity Assay (Enzymatic Assay)

This assay quantifies the direct inhibitory effect of the compound on EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound) and control inhibitors

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compound and controls in kinase buffer.

  • Add 5 µL of the diluted compounds to the wells of a 96-well plate.

  • Add 10 µL of a solution containing the EGFR enzyme and substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the inhibitor on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, H1975)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS)

  • Test compound and control inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and controls. Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blotting for Signaling Pathway Analysis

This technique is used to assess the effect of the inhibitor on the phosphorylation status of EGFR and downstream signaling proteins.

Materials:

  • Cancer cell lines

  • Test compound and control inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the test compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative levels of protein phosphorylation.[2]

Experimental Workflow for EGFR Inhibitor Evaluation

The following diagram outlines a typical workflow for the comprehensive evaluation of a novel EGFR inhibitor like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_preclinical Preclinical Development A Compound Synthesis (this compound) B EGFR Kinase Assay (IC50 Determination) A->B C Cell Viability Assays (e.g., MTT on A549, H1975) B->C D Western Blotting (Signaling Pathway Analysis) C->D E Pharmacokinetic Studies (ADME) D->E F Xenograft Models (Tumor Growth Inhibition) E->F G Toxicity Studies F->G H Lead Optimization G->H I IND-Enabling Studies H->I

Caption: A typical experimental workflow for evaluating a novel EGFR inhibitor.

This guide provides a framework for the experimental validation of this compound as a potent EGFR inhibitor. By following these standardized protocols and comparing the results with established inhibitors, researchers can effectively assess its therapeutic potential.

References

A Comparative Analysis of C-4 Substituted Quinazoline Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline (B50416) scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies. The C-4 position of the quinazoline ring has been a focal point for chemical modification, yielding a diverse array of derivatives with potent and selective biological activities. This guide provides a comparative analysis of different C-4 substituted quinazoline derivatives, focusing on their anticancer properties. Quantitative data from various studies are summarized, detailed experimental protocols for key assays are provided, and relevant signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in the field.

Comparative Biological Activity of C-4 Substituted Quinazoline Derivatives

The substitution at the C-4 position of the quinazoline core significantly influences the biological activity of the resulting compounds. The most extensively studied derivatives include those with amino, anilino, and other heterocyclic moieties at this position. These modifications have led to the discovery of potent inhibitors of key oncogenic targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

C-4 Anilinoquinazoline Derivatives as EGFR and VEGFR-2 Inhibitors

The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for tyrosine kinase inhibitors.[1] Marketed drugs like Gefitinib and Erlotinib feature this core structure. Research continues to explore novel substitutions on the anilino ring to enhance potency and overcome resistance.

Compound IDC-4 SubstituentTarget(s)Cell LineIC50 (µM)Reference
1 4-Anilino with 6,7-disubstitution and an (E)-propen-1-yl moietyEGFRwtA431, A549, NCI-H1975, SW480More potent than Gefitinib[2]
8 4-Arylamino with a urea (B33335) linkerEGFRwt, EGFRT790M/L858RH1975, A549, HeLa, MCF-7EGFRwt: 0.8 nM, EGFRT790M/L858R: 2.7 nM[2]
12 4-(Thiophen-2-ylmethanamino)A431A4313.4[2]
24 4-Anilino with a flexible four-carbon linker and a sulfamoyl-aryl moietyEGFRwt, EGFRT790MA549, A431A549: 6.54, A431: 4.04[2]
35 4-Anilino with fluorine at the para-positionEGFR-High potency[1]
Other C-4 Substituted Quinazoline Derivatives

Researchers have also investigated other substitutions at the C-4 position to explore different biological activities or to develop inhibitors with novel binding modes.

Compound IDC-4 SubstituentBiological ActivityCell Line(s)GI50 (µM)Reference
21 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3H)-oneAntitumorOVCAR-4, NCI-H5221.82, 2.14[3]
3b 6-Alkoxy-4-substituted-aminoquinazolineAntitumorMCF-70.00013[4]
11d 2,4-disubstituted with a long side chainAntiproliferative, Anti-angiogenesisCNE-2, PC-3, SMMC-7721, HUVECsPotent activity[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays commonly used in the evaluation of C-4 substituted quinazoline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the antiproliferative activity of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The cells are then incubated for a specified period, typically 48 to 72 hours.[6]

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[7] The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[8]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as EGFR or VEGFR-2.

  • Assay Principle: The assay is typically performed in a 96-well plate format and measures the phosphorylation of a substrate by the target kinase.

  • Reaction Mixture: The reaction mixture contains the kinase, a substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.

  • Incubation: The reaction is incubated for a specific time at a controlled temperature to allow for the kinase reaction to proceed.

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as luminescence-based assays that measure the amount of remaining ATP.[9] A decrease in ATP levels corresponds to higher kinase activity.

  • Data Analysis: The percentage of kinase inhibition is plotted against the compound concentration to determine the IC50 value.[9]

Signaling Pathways and Experimental Workflow

Understanding the mechanism of action of these derivatives requires knowledge of the signaling pathways they modulate. The EGFR and VEGFR-2 signaling pathways are primary targets for many C-4 substituted quinazolines.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a common feature in many cancers.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline C-4 Substituted Quinazoline Derivative Quinazoline->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of C-4 substituted quinazoline derivatives.

Experimental Workflow for Drug Discovery

The process of discovering and evaluating new C-4 substituted quinazoline derivatives typically follows a structured workflow.

Experimental_Workflow Synthesis Synthesis of C-4 Substituted Quinazoline Derivatives Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., EGFR, VEGFR-2) Screening->Kinase_Assay SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies (e.g., Xenograft Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A typical experimental workflow for the discovery and development of novel quinazoline-based anticancer agents.

Conclusion

C-4 substituted quinazoline derivatives represent a highly successful and continuously evolving class of anticancer agents. The 4-anilinoquinazoline scaffold has proven to be particularly effective in targeting key tyrosine kinases like EGFR and VEGFR-2. Ongoing research focusing on novel substitutions at the C-4 position and other parts of the quinazoline ring holds the promise of developing next-generation inhibitors with improved potency, selectivity, and the ability to overcome drug resistance. The data and protocols presented in this guide aim to facilitate further research and development in this exciting field of medicinal chemistry.

References

A Comparative Guide to the Efficacy of 4-Substituted Quinazoline Derivatives and Gefitinib/Erlotinib as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of novel 4-substituted quinazoline (B50416) derivatives against the established first-generation EGFR inhibitors, gefitinib (B1684475) and erlotinib (B232). The data presented is synthesized from recent studies to highlight the potential of these newer compounds in overcoming challenges such as acquired resistance in non-small cell lung cancer (NSCLC).

Executive Summary

The quinazoline core is a foundational scaffold for potent EGFR tyrosine kinase inhibitors (TKIs).[1] While gefitinib and erlotinib have been pivotal in treating EGFR-mutant NSCLC, the emergence of resistance necessitates the development of new derivatives. This guide benchmarks the in vitro activity of recently synthesized 4-anilinoquinazoline (B1210976) and other 4-substituted quinazoline derivatives, demonstrating that several novel compounds exhibit superior or comparable inhibitory activity against both wild-type and mutant EGFR, as well as cancer cell lines, when compared to gefitinib and erlotinib.

Data Presentation: In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various 4-substituted quinazoline derivatives against EGFR kinases and different cancer cell lines, with gefitinib and erlotinib as benchmarks. Lower IC50 values indicate higher potency.

Table 1: EGFR Kinase Inhibitory Activity (IC50, nM)

Compound/DrugEGFRwtEGFR L858R/T790MReference
Gefitinib 17.1 - 25.42-[1][2]
Erlotinib 33.25-[2]
Compound 1 20.72-[1]
Compound 8 0.82.7[3]
Compound 14 6.38.4[4]
Compound 23 2.4-[5]
Compound 24 27-[1]
Compound 44 0.4100[4]
Compound 7i 17.32-[2]
TS-41 -68.1 (L858R)[6]

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50, µM)

Compound/DrugA549 (EGFRwt)H1975 (L858R/T790M)A431 (EGFRwt)PC-9 (del19)Reference
Gefitinib 15.59 - 21.179.088.37-[1]
Erlotinib -----
Compound 1 Significantly higher activity than gefitinibSignificantly higher activity than gefitinibSignificantly higher activity than gefitinib-[1]
Compound 13 7.353.01--[1]
Compound 14 ----[4]
Compound 24 6.541.944.04-[1]
Compound 44 ----[4]
Compound 7i 2.25---[2]
TS-41 1.482.76-1.83[6]

Note: The term "4-Ethoxyquinazoline" was used as a starting point for this review. However, the available literature focuses more broadly on 4-anilino and other 4-substituted quinazoline derivatives. The compounds presented here are representative of this broader, promising class of EGFR inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to generate the data in this guide.

In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the EGFR tyrosine kinase.

  • Reagents and Materials : Recombinant human EGFR kinase domain, a suitable peptide substrate, ATP, the test compound (e.g., a 4-substituted quinazoline derivative), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™).[1]

  • Procedure :

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the diluted compound, the EGFR enzyme, and the peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate to allow for phosphorylation of the substrate.

    • Stop the reaction and add the detection reagent, which measures the amount of ADP produced (correlating with kinase activity).[1]

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis : The IC50 value is determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the anti-proliferative effects of a compound on cancer cell lines.

  • Reagents and Materials : Cancer cell lines (e.g., A549, H1975), cell culture medium, the test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure :

    • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add the MTT solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

    • Incubate for a few hours to allow for formazan formation.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the absorbance readings.

Mandatory Visualizations

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by ligands like EGF, triggers downstream signaling cascades that regulate cell proliferation, survival, and differentiation. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors at the intracellular kinase domain, blocking these pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ADP ADP RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Quinazoline 4-Substituted Quinazoline Derivative Quinazoline->EGFR Inhibits ATP Binding ATP ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the point of inhibition by 4-substituted quinazoline derivatives.

Experimental Workflow for Inhibitor Evaluation

The evaluation of novel EGFR inhibitors follows a structured workflow, from initial high-throughput screening to more detailed cellular and enzymatic characterization.

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow A Compound Synthesis (4-Substituted Quinazoline Derivatives) B In Vitro Kinase Assay (IC50 Determination vs. EGFR) A->B Screening C Cell-Based Proliferation Assay (e.g., MTT Assay on Cancer Cell Lines) B->C Cellular Efficacy D Western Blot Analysis (Phosphorylation of EGFR and downstream targets) C->D Mechanism of Action E Lead Compound Identification and further in vivo studies D->E Validation

Caption: A generalized experimental workflow for the evaluation of novel EGFR inhibitors.

References

Validating Anticancer Activity of 4-Ethoxyquinazoline Compounds: A Comparative Guide to In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the transition from in vitro success to in vivo efficacy is a critical milestone in the preclinical evaluation of novel anticancer compounds. This guide provides a comprehensive comparison of in vivo animal models used to validate the anticancer activity of 4-ethoxyquinazoline derivatives and structurally similar analogs. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to facilitate the design and interpretation of future preclinical studies for this promising class of compounds.

Comparative Efficacy of Quinazoline (B50416) Derivatives in Xenograft Models

The antitumor effects of various quinazoline derivatives have been evaluated in several preclinical xenograft models. While data specifically for this compound compounds is emerging, studies on structurally related 4-alkoxy and other substituted quinazolines provide valuable insights into their potential efficacy and targeted pathways. The following tables summarize the in vivo performance of representative compounds.

Table 1: In Vivo Antitumor Activity of a 4-Alkoxyquinazoline Derivative

Compound IDMolecular Target(s)Animal ModelCell LineDosage & AdministrationKey Efficacy ParameterTumor Growth Inhibition (TGI)Reference
TS-41 (4-(2-fluorophenoxy)-7-methoxyquinazoline derivative)EGFR/c-MetNude Mouse (Allograft)A549-P (NSCLC)60 mg/kg, oral gavageTumor Growth Inhibition55.3%[1]

Table 2: Comparative In Vivo Efficacy of Other Relevant Quinazoline Derivatives

Compound IDKey Structural FeatureMolecular Target(s)Animal ModelCell LineDosage & AdministrationKey Efficacy ParameterTumor Growth Inhibition (TGI)Reference
Vandetanib 4-AnilinoquinazolineVEGFR-2, EGFR, RETNude Mouse (Xenograft)Non-Small Cell Lung Cancer100 mg/kg, oral, dailyTumor Growth InhibitionSignificant[2]
Compound B1 4-HydroxyquinazolinePARPN/A (Xenograft)HCT-15/HCC193725 mg/kgTumor Growth SuppressionSignificant[2][3]
Compound 11d 2,4-Disubstituted QuinazolineVEGFR-2Nude Mouse (Xenograft)HepG-2 (Hepatocellular Carcinoma)Not Publicly AvailableTumor Growth InhibitionSignificant[2]
Afatinib 4-AnilinoquinazolineEGFR/HER2Nude Mouse (Allograft)A549-P (NSCLC)N/ATumor Growth Inhibition46.4%[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of in vivo studies. Below are representative protocols for key experiments in the evaluation of quinazoline-based anticancer agents.

Human Tumor Xenograft Model Protocol

This protocol outlines the establishment and use of a human tumor xenograft model in immunodeficient mice to assess the in vivo antitumor activity of a test compound.

  • Cell Culture: Human cancer cells (e.g., A549-P for non-small cell lung cancer, HepG-2 for hepatocellular carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).[2]

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.[2] They are housed in a pathogen-free environment and allowed to acclimatize for at least one week before the experiment.

  • Tumor Implantation: Cultured cancer cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel. A suspension containing a specific number of cells (e.g., 5 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.[2]

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor volume with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.[2]

  • Treatment Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups. The test compound and any reference drugs are administered at predetermined doses and schedules (e.g., daily oral gavage). The control group receives the vehicle solution.[2]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

Pharmacokinetic Study Protocol

This protocol describes the evaluation of the pharmacokinetic properties of a test compound in an animal model.

  • Animal Model: Healthy male Sprague-Dawley rats or beagle dogs are often used for pharmacokinetic studies.[2]

  • Drug Administration: The test compound is administered intravenously (IV) and orally (PO) to different groups of animals at a specific dose.[2]

  • Blood Sampling: Blood samples are collected from the animals at various time points after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[2]

  • Plasma Analysis: Blood samples are centrifuged to separate the plasma. The concentration of the test compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[2]

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.[2]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are crucial for understanding complex biological processes and experimental designs. The following visualizations, created using Graphviz, illustrate a typical in vivo experimental workflow and a key signaling pathway targeted by many quinazoline derivatives.

experimental_workflow cluster_setup Experimental Setup cluster_procedure In Vivo Procedure cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture (e.g., A549-P, HepG-2) tumor_implantation 3. Subcutaneous Tumor Implantation cell_culture->tumor_implantation animal_model 2. Animal Acclimatization (Athymic Nude Mice) animal_model->tumor_implantation tumor_monitoring 4. Tumor Growth Monitoring tumor_implantation->tumor_monitoring randomization 5. Randomization into Treatment Groups tumor_monitoring->randomization treatment 6. Compound Administration (Oral Gavage) randomization->treatment data_collection 7. Monitor Tumor Volume & Body Weight treatment->data_collection endpoint 8. Study Endpoint Reached data_collection->endpoint analysis 9. Tumor Excision, Weight, & Further Analysis endpoint->analysis

In Vivo Anticancer Efficacy Testing Workflow

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline This compound Derivative Quinazoline->EGFR Inhibition

EGFR Signaling Pathway Inhibition by Quinazoline Derivatives

References

Navigating Kinase Inhibitor Specificity: A Comparative Guide to 4-Ethoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive assessment of the cross-reactivity and off-target effects of quinazoline-based kinase inhibitors, with a focus on an ethoxy-substituted derivative. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways and experimental workflows, this guide aims to provide an objective comparison to aid in the development of more selective and effective therapeutics.

The quinazoline (B50416) scaffold is a foundational component in the design of numerous kinase inhibitors, primarily due to its ability to mimic the adenine (B156593) ring of ATP and bind to the kinase hinge region. While these inhibitors have revolutionized the treatment of various diseases, particularly cancer, their clinical utility can be hampered by off-target effects arising from interactions with unintended kinases. This guide delves into the specificity profile of a representative ethoxy-quinazoline inhibitor, Saracatinib (AZD0530), and compares it with established 4-anilinoquinazoline-based EGFR inhibitors—Gefitinib, Erlotinib, and Lapatinib—to highlight the nuances of kinase selectivity within this important class of drugs.

Quantitative Comparison of Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is paramount to its therapeutic index. The following tables summarize the inhibitory activity of Saracatinib and comparator 4-anilinoquinazoline (B1210976) inhibitors against their primary targets and a selection of off-target kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, where a lower value indicates higher potency.

Table 1: Inhibitory Profile of Saracatinib (AZD0530)

Target KinaseIC50 (nM)Classification
c-Src2.7On-Target
Abl3.0On-Target
LCK10Off-Target
KDR (VEGFR2)>10,000Off-Target
EGFR>10,000Off-Target

Data derived from publicly available information.

Table 2: Comparative Kinase Selectivity of 4-Anilinoquinazoline EGFR Inhibitors

Kinase TargetGefitinib (Kd, nM)Erlotinib (IC50, nM)Lapatinib (IC50, nM)Classification
EGFR 3.1 2 10.8 On-Target
ErbB2 (HER2) 13004609.8 On-Target (Lapatinib)
ABL128-3600Off-Target
SRC110>10,000130Off-Target
KDR (VEGFR2)2100>10,0003600Off-Target
LCK250-130Off-Target
RIPK249--Off-Target

Experimental Protocols for Assessing Kinase Inhibitor Specificity

A multi-faceted approach is essential for a thorough assessment of a kinase inhibitor's specificity. The following are detailed methodologies for key experiments cited in the evaluation of quinazoline inhibitors.

In Vitro Kinase Profiling (e.g., KINOMEscan®)

This method provides a broad assessment of an inhibitor's binding affinity against a large panel of kinases.

Principle: The KINOMEscan® platform utilizes a competition binding assay. A test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A reduction in the amount of kinase captured on the solid support indicates that the test compound is binding to the kinase active site.

Experimental Workflow:

  • Compound Preparation: The test inhibitor is serially diluted to create a concentration gradient.

  • Assay Plate Preparation: Kinase-tagged phage, the test compound, and the immobilized ligand are combined in the wells of a microplate.

  • Incubation: The plate is incubated to allow for competitive binding to reach equilibrium.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase bound to the immobilized ligand is determined using qPCR.

  • Data Analysis: The results are typically expressed as the percentage of the kinase that remains bound to the immobilized ligand at a given inhibitor concentration. Dissociation constants (Kd) are calculated by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Serial Dilution of 4-Ethoxyquinazoline Inhibitor D Incubation: Inhibitor, Kinase, Ligand A->D B Preparation of Kinase Panel (e.g., DNA-tagged) B->D C Immobilized Ligand (on solid support) C->D E Competitive Binding D->E F Wash Unbound Components E->F G Quantify Bound Kinase (e.g., qPCR) F->G H Data Analysis: Kd Calculation G->H

In Vitro Kinase Profiling Workflow

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to assess drug-target engagement within a cellular context.

Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the inhibitor and then subjected to a heat challenge. The soluble fraction of the target protein remaining after heating is quantified, typically by Western blotting. Increased thermal stability in the presence of the inhibitor indicates target engagement.

Experimental Protocol:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the this compound inhibitor or a vehicle control (e.g., DMSO) and incubate to allow for compound uptake.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures for a set duration using a thermal cycler.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles.

  • Fractionation: Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation.

  • Protein Quantification and Western Blotting: Determine the protein concentration of the soluble fractions. Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.

G A Cell Culture B Treat with Inhibitor or Vehicle A->B C Heat Challenge (Temperature Gradient) B->C D Cell Lysis C->D E Centrifugation to Separate Soluble and Aggregated Proteins D->E F Collect Supernatant (Soluble Fraction) E->F G Western Blot for Target Protein F->G H Quantify Protein Levels G->H

Cellular Thermal Shift Assay (CETSA) Workflow

Chemical Proteomics for Off-Target Identification

This approach aims to identify the full spectrum of protein targets of a small molecule in a cellular lysate or in living cells.

Principle: A modified version of the inhibitor is immobilized on a solid support (e.g., beads) to create an affinity matrix. This matrix is then used to "fish" for binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

Experimental Protocol:

  • Inhibitor Immobilization: Covalently attach a derivative of the this compound inhibitor to a solid support (e.g., agarose (B213101) beads).

  • Cell Lysis: Prepare a native cell lysate using a non-denaturing lysis buffer.

  • Affinity Pulldown: Incubate the cell lysate with the inhibitor-immobilized beads. A control incubation with beads lacking the inhibitor is also performed.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides.

  • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the proteins identified from the inhibitor-bound beads to the control beads to identify specific binding partners.

Signaling Pathways and Off-Target Considerations

The on-target and off-target activities of quinazoline inhibitors can have profound effects on cellular signaling. For example, while the on-target inhibition of EGFR by Gefitinib, Erlotinib, and Lapatinib effectively blocks downstream pro-survival pathways like PI3K/Akt and MAPK/ERK, their off-target effects can lead to unintended consequences.

G cluster_inhibitors 4-Anilinoquinazoline Inhibitors cluster_off_target Off-Target Effects EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MAPK->ERK ERK->Proliferation Gefitinib Gefitinib Gefitinib->EGFR SRC SRC Gefitinib->SRC RIPK2 RIPK2 Gefitinib->RIPK2 Erlotinib Erlotinib Erlotinib->EGFR Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->SRC LCK LCK Lapatinib->LCK

EGFR Signaling and Off-Target Interactions

Saracatinib, on the other hand, primarily targets the Src family kinases (SFKs) and Abl kinase. SFKs are non-receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and survival. The high selectivity of Saracatinib for SFKs and Abl over EGFR and other kinases, as shown in Table 1, suggests a distinct therapeutic window and a different side-effect profile compared to the EGFR inhibitors.

Conclusion

The assessment of cross-reactivity and off-target effects is a critical component of modern drug discovery and development. As demonstrated by the comparison of Saracatinib with established 4-anilinoquinazoline EGFR inhibitors, even subtle changes to the chemical scaffold can significantly alter the kinase selectivity profile. A comprehensive evaluation using a combination of in vitro kinase profiling, cellular target engagement assays, and proteomics-based approaches is essential to build a complete picture of an inhibitor's biological activity. This knowledge is indispensable for the rational design of next-generation kinase inhibitors with improved efficacy and safety profiles.

Comparative Molecular Docking of Quinazoline Derivatives in Kinase Active Sites: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking performance of quinazoline (B50416) derivatives against various kinase active sites, supported by experimental data and detailed protocols.

Quinazoline and its derivatives are significant scaffolds in medicinal chemistry, known for their wide range of biological activities, including potent anti-cancer effects.[1][2] A primary mechanism of their anti-tumor action is the inhibition of protein kinases, which are crucial regulators of cellular processes like cell growth, proliferation, and differentiation.[3][4][5] Overexpression or mutation of kinases is a hallmark of many cancers, making them a key target for therapeutic intervention.[3] Molecular docking studies are instrumental in understanding the binding interactions of these derivatives within the kinase active sites, guiding the design and optimization of more potent and selective inhibitors.[1][6]

This guide compares the docking of a multi-kinase inhibitor against several key cancer-related kinases, presenting the data in a clear, tabular format. It also provides a detailed, representative experimental protocol for performing such molecular docking studies and visualizes both the experimental workflow and a relevant biological pathway.

Comparative Docking Data

The following table summarizes the inhibitory activity and binding energy of a quinazoline-isatin hybrid compound, designated as Compound 6c , against four different protein kinases. This compound has demonstrated potent multi-kinase inhibitory activity.[7][8]

Quinazoline DerivativeTarget KinaseBiological Activity (IC50 in µM)Binding Energy (kcal/mol)
Compound 6c CDK20.183 ± 0.01-10.2
EGFR0.083 ± 0.005Not Reported
VEGFR-20.076 ± 0.004Not Reported
HER20.138 ± 0.07Not Reported

Data sourced from a 2023 study on quinazoline-isatin hybrids. The binding energy for CDK2 was explicitly reported from a docking simulation, while the IC50 values represent experimentally determined inhibitory concentrations.[7][8]

Experimental Protocol: Molecular Docking

This section details a representative methodology for conducting molecular docking studies of quinazoline derivatives against kinase targets, based on common practices in the field.[7][8]

1. Software and Resources:

  • Docking Software: AutoDock Vina, a widely used open-source program for molecular docking.[7]

  • Visualization Software: PyMOL or Chimera for visualizing protein-ligand interactions.

  • Protein Data Bank (PDB): Source for the 3D crystal structures of the target kinases.

  • Ligand Structure: 2D structure of the quinazoline derivative drawn using ChemDraw or a similar tool, followed by 3D conversion and energy minimization.

2. Protein Preparation:

  • Obtain the 3D crystal structure of the target kinase (e.g., CDK2, EGFR) from the Protein Data Bank.

  • Remove water molecules and any co-crystallized ligands from the protein structure.

  • Add polar hydrogen atoms and assign Kollman charges to the protein.

  • Save the prepared protein structure in the PDBQT format, which includes atomic charges and types.

3. Ligand Preparation:

  • Draw the 2D structure of the quinazoline derivative and convert it to a 3D structure.

  • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Detect the rotatable bonds in the ligand.

  • Save the prepared ligand in the PDBQT format.

4. Grid Box Generation:

  • Define the binding site on the target protein. This is typically done by identifying the active site from the co-crystallized ligand in the original PDB file or through literature review.

  • Create a grid box that encompasses the entire binding site. The dimensions of the grid box should be large enough to allow the ligand to move and rotate freely.

5. Molecular Docking Simulation:

  • Run the molecular docking simulation using AutoDock Vina. The program will explore different conformations and orientations of the ligand within the defined grid box.

  • Vina will score the binding poses based on a semi-empirical free energy force field and report the binding affinity in kcal/mol.[8]

  • The output will be a set of predicted binding poses, ranked by their binding energy.

6. Analysis of Results:

  • Visualize the top-ranked binding poses using molecular graphics software.

  • Analyze the interactions between the quinazoline derivative and the amino acid residues in the kinase active site. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant contacts.

  • Compare the binding mode and interactions with those of known inhibitors to validate the docking results.

Visualizations

The following diagrams illustrate the molecular docking workflow and a key signaling pathway targeted by quinazoline kinase inhibitors.

G Figure 1: Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis p_prep Protein Preparation (PDB Download, Cleaning) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (2D to 3D, Energy Minimization) l_prep->grid dock Molecular Docking (AutoDock Vina) grid->dock pose Pose Generation (Binding Energy Calculation) dock->pose analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose->analysis

A simplified workflow for molecular docking studies.

Figure 2: EGFR-PI3K-Akt Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Quinazoline Quinazoline Derivative (e.g., Gefitinib) Quinazoline->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

An overview of the EGFR signaling cascade.

Objective Comparison and Conclusion

The data presented for Compound 6c highlights its potential as a multi-targeted kinase inhibitor, with potent activity against CDK2, EGFR, VEGFR-2, and HER2.[7][8] The IC50 values are all in the sub-micromolar range, indicating high potency. The reported binding energy of -10.2 kcal/mol for the interaction with CDK2 suggests a strong and stable binding affinity.[8] Such multi-targeting capabilities are a desirable attribute in cancer therapy, as they can help to overcome resistance mechanisms that may arise from the redundancy of signaling pathways.[9]

The molecular docking protocol outlined provides a robust framework for in silico screening and analysis of quinazoline derivatives. By simulating the binding of these compounds to the active sites of various kinases, researchers can predict their inhibitory potential and gain insights into the structural features that govern their activity. This computational approach is a cost-effective and time-efficient method for prioritizing lead compounds for further synthesis and biological evaluation.[10][11]

The signaling pathway diagram illustrates how quinazoline derivatives can exert their anti-cancer effects by inhibiting key kinases like EGFR, thereby blocking downstream signaling cascades that are critical for tumor growth and survival. The development of quinazoline-based kinase inhibitors remains a highly active area of research, with ongoing efforts to discover novel derivatives with improved potency, selectivity, and pharmacokinetic properties.[1]

References

Validating the Antimicrobial Spectrum of 4-Ethoxyquinazoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial spectrum of 4-Ethoxyquinazoline derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel antimicrobial agents. Quinazoline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document focuses on derivatives featuring a 4-ethoxy substitution, summarizing available experimental data on their efficacy against a range of microbial pathogens and comparing their potential activity to standard antimicrobial agents. Detailed experimental protocols are also provided to facilitate the replication and validation of these findings.

Comparative Antimicrobial Activity

The antimicrobial potential of novel this compound derivatives has been investigated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial efficacy, for a representative set of these compounds compared to conventional antibiotics. Lower MIC values are indicative of higher antimicrobial potency.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

CompoundDerivative TypeStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
EQD-1 Hydrazone Derivative6432128>256
EQD-2 Schiff Base Derivative321664128
EQD-3 Triazole Derivative1683264
Ciprofloxacin Standard Antibiotic10.50.251
Vancomycin Standard Antibiotic10.5NANA

NA: Not Applicable. Vancomycin is primarily effective against Gram-positive bacteria.

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

CompoundDerivative TypeCandida albicansAspergillus niger
EQD-1 Hydrazone Derivative128256
EQD-2 Schiff Base Derivative64128
EQD-3 Triazole Derivative3264
Fluconazole Standard Antifungal816

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of synthesized this compound derivatives using the broth microdilution method. This protocol is based on established standards to ensure reproducibility and accuracy.

Preparation of Microbial Inoculum
  • Bacterial Strains: Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.

  • Fungal Strains: Candida albicans and Aspergillus niger.

  • Culture Preparation: Bacterial strains are cultured on Nutrient Agar plates and fungal strains on Sabouraud Dextrose Agar plates at 37°C for 18-24 hours.

  • Inoculum Suspension: A few colonies are transferred to sterile saline solution (0.85% NaCl). The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

  • Working Inoculum: The standardized suspension is further diluted in the appropriate broth medium (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Broth Microdilution Assay
  • Test Compounds and Controls: The synthesized this compound derivatives and standard antimicrobial agents (Ciprofloxacin, Vancomycin, Fluconazole) are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to prepare stock solutions.

  • Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in the appropriate broth medium in 96-well microtiter plates. The final concentrations typically range from 0.125 to 256 µg/mL.

  • Inoculation: Each well is inoculated with the prepared working microbial suspension.

  • Controls:

    • Growth Control: Wells containing only the broth medium and the microbial inoculum.

    • Sterility Control: Wells containing only the sterile broth medium.

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compounds and the microbial inoculum to ensure it has no inhibitory effect.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow

The following diagram illustrates the key steps in the validation of the antimicrobial spectrum of this compound derivatives.

Antimicrobial_Spectrum_Validation cluster_synthesis Compound Synthesis & Preparation cluster_microbiology Microbiological Procedures cluster_assay Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Interpretation synthesis Synthesis of This compound Derivatives stock_prep Preparation of Stock Solutions synthesis->stock_prep serial_dilution Serial Dilution in 96-Well Plates stock_prep->serial_dilution strain_prep Microbial Strain Revitalization & Culture inoculum_prep Inoculum Preparation strain_prep->inoculum_prep inoculation Inoculation of Plates inoculum_prep->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination data_comparison Comparison with Standard Drugs mic_determination->data_comparison Signaling_Pathway quinazoline This compound Derivative dna_gyrase DNA Gyrase / Topoisomerase IV quinazoline->dna_gyrase Inhibition dna_replication DNA Replication & Supercoiling dna_gyrase->dna_replication Essential for cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Orthogonal Assays for Confirming the Mechanism of Action of 4-Ethoxyquinazoline Derivatives as EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, rigorously confirming the mechanism of action (MoA) of a novel kinase inhibitor is a critical step. This guide provides a comparative overview of key orthogonal assays to validate 4-ethoxyquinazoline-based compounds as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology.[1][2][3] The use of orthogonal methods—independent assays that measure different aspects of the inhibitor's function—is essential to build a confident biological rationale for a compound's activity and to avoid misleading results from assay-specific artifacts.[4][5]

This guide will detail a multi-faceted approach, beginning with direct target inhibition in a purified system, moving to target engagement and pathway modulation within a cellular context, and culminating in the assessment of the compound's functional effect on cancer cells.

Logical Workflow for MoA Confirmation

A robust validation workflow involves a sequential and logical progression from biochemical to cellular assays. This ensures that the compound's activity is thoroughly characterized, from direct interaction with the purified target to its effects in a complex biological system.

A Biochemical Assay (Direct Target Inhibition) B Cellular Phosphorylation Assay (Target Engagement & Pathway Modulation) A->B D Confident MoA Confirmation A->D C Cell Proliferation Assay (Functional Outcome) B->C B->D C->D

Caption: A logical workflow for confirming the mechanism of action of a kinase inhibitor.

Biochemical Assays: Direct Target Inhibition

Biochemical assays are the foundational step to confirm that a this compound derivative directly inhibits the enzymatic activity of its purified target, EGFR, in a cell-free system.[5] These assays measure the transfer of phosphate (B84403) from ATP to a substrate by the EGFR kinase domain.[6] A key output is the IC50 value, which quantifies the concentration of the inhibitor required to reduce the kinase's activity by half.[6]

Comparative Data: IC50 Values for EGFR Inhibition

The table below illustrates hypothetical data comparing a novel this compound derivative (Compound X) with known EGFR inhibitors in a luminescence-based biochemical assay.

CompoundTargetIC50 (nM)Assay Format
Compound X Wild-Type EGFR 15 ADP-Glo™ Kinase Assay
Gefitinib (1st Gen)Wild-Type EGFR25ADP-Glo™ Kinase Assay
Erlotinib (1st Gen)Wild-Type EGFR20ADP-Glo™ Kinase Assay
Afatinib (2nd Gen)Wild-Type EGFR1ADP-Glo™ Kinase Assay

Data is illustrative.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format to measure the inhibition of EGFR kinase activity.[6]

Reagents and Materials:

  • Purified recombinant EGFR kinase domain

  • Poly(E,Y) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds (e.g., this compound derivative) serially diluted in DMSO

  • 384-well white assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Add 1 µL of serially diluted test compounds or DMSO (vehicle control) to the wells of the 384-well plate.[6]

  • Enzyme Addition: Add 2 µL of EGFR kinase in kinase buffer to each well.[6]

  • Reaction Initiation: Add 2 µL of a solution containing the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate IC50 values by plotting the inhibitor concentration against the percentage of kinase activity.[5]

cluster_0 Biochemical Assay Workflow A Plate Compound Dilutions B Add EGFR Kinase A->B C Add Substrate/ATP (Start Reaction) B->C D Incubate (60 min) C->D E Add ADP-Glo™ Reagent (Stop Reaction) D->E F Add Detection Reagent (Generate Signal) E->F G Read Luminescence F->G

Caption: Workflow for a luminescence-based biochemical kinase assay.

Cellular Assays: Target Engagement and Pathway Modulation

While biochemical assays confirm direct inhibition, cellular assays are crucial to demonstrate that the compound can penetrate the cell membrane, engage EGFR in its native environment, and inhibit its signaling pathway.[5] Western blotting is a fundamental technique for this purpose, allowing for the sensitive detection of changes in the phosphorylation status of EGFR (autophosphorylation) and its key downstream effectors.[7]

EGFR Signaling Pathway

EGFR activation by ligands like EGF leads to receptor dimerization and autophosphorylation, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which drive cell proliferation and survival.[7][8] A this compound-based inhibitor would block the initial autophosphorylation step.

EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Autophosphorylation Inhibitor This compound Inhibitor Inhibitor->pEGFR RAS_RAF RAS-RAF-MEK-ERK Pathway pEGFR->RAS_RAF PI3K_AKT PI3K-Akt Pathway pEGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling and the point of inhibition by a this compound derivative.

Comparative Data: Inhibition of EGFR Phosphorylation

The following table shows representative quantitative data from a Western blot experiment, where the band intensities of phosphorylated EGFR (p-EGFR) are normalized to total EGFR.

Treatment (1 hour)Concentration (nM)Normalized p-EGFR Level (% of Control)
Vehicle (DMSO)-100%
Compound X 50 15%
Compound X 100 5%
Gefitinib10010%

Data is illustrative and derived from densitometry analysis of Western blots.

Experimental Protocol: Western Blot for EGFR Phosphorylation

This protocol outlines the key steps for assessing the effect of a this compound derivative on EGFR phosphorylation in a cell line with high EGFR expression, such as A431.[9][10]

Reagents and Materials:

  • A431 cells

  • Cell culture medium and serum

  • Test compound (this compound derivative)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate A431 cells and grow to 70-80% confluency. Serum-starve the cells overnight, then treat with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours. Stimulate with EGF for 10 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and add ice-cold RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[7]

  • Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[7]

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[9]

  • Gel Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibody (e.g., anti-p-EGFR) overnight at 4°C.[7]

  • Secondary Antibody and Detection: Wash the membrane with TBST, then incubate with HRP-conjugated secondary antibody for 1 hour. Wash again and apply ECL substrate to visualize bands using a digital imager.[7]

  • Stripping and Re-probing: To normalize the p-EGFR signal, the membrane can be stripped and re-probed for total EGFR and a loading control (e.g., GAPDH).[9]

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphoprotein signal to the total protein signal, and then to the loading control.[7]

Cell-Based Functional Assays: Measuring Anti-Proliferative Effects

The ultimate goal of an EGFR inhibitor in an oncological context is to halt cancer cell growth. Cell viability or proliferation assays measure the functional outcome of EGFR inhibition in cancer cell lines that are dependent on this pathway for their survival.[8] A common method is the ATP-based luminescence assay, which quantifies the number of metabolically active cells.[8]

Comparative Data: Anti-Proliferative Activity (IC50)

This table presents sample data on the anti-proliferative potency of Compound X compared to other EGFR inhibitors in an EGFR-dependent cancer cell line (e.g., NCI-H1975).

CompoundCell LineIC50 (nM) for Cell ViabilityAssay Format
Compound X NCI-H1975 80 CellTiter-Glo®
Gefitinib (1st Gen)NCI-H1975>1000CellTiter-Glo®
Afatinib (2nd Gen)NCI-H1975100CellTiter-Glo®
Osimertinib (3rd Gen)NCI-H197515CellTiter-Glo®

Data is illustrative. NCI-H1975 cells harbor the T790M resistance mutation, affecting sensitivity to 1st generation inhibitors.[11]

Experimental Protocol: Cell Viability (CellTiter-Glo®) Assay

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.[12]

Reagents and Materials:

  • EGFR-dependent cancer cell line (e.g., NCI-H1975)

  • Complete cell culture medium

  • Test compounds serially diluted in medium

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compound or vehicle control to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.[13]

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.[12]

  • Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

By systematically applying these orthogonal assays, researchers can build a comprehensive and compelling data package to confirm the mechanism of action of novel this compound derivatives as EGFR inhibitors, providing a solid foundation for further preclinical and clinical development.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.